molecular formula C12H11NO3 B3021604 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 641993-15-9

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3021604
CAS No.: 641993-15-9
M. Wt: 217.22 g/mol
InChI Key: DJOCEZXDNSFDGF-UHFFFAOYSA-N
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Description

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-4-7(2)10-9(6)11(14)8(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOCEZXDNSFDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369496
Record name 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303010-02-8
Record name 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 5,8-dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers and professionals in drug development. The synthesis is primarily achieved through the robust and well-established Gould-Jacobs reaction, which offers a reliable method for the construction of the 4-hydroxyquinoline scaffold. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical aspects of regioselectivity and product characterization.

Introduction to this compound

Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their diverse applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The substituent pattern on the quinoline ring system plays a crucial role in modulating their biological activity. This compound, with its specific substitution, presents a valuable scaffold for further chemical modification and investigation in medicinal chemistry.

The Gould-Jacobs Reaction: A Cornerstone in Quinoline Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines.[1][2] The reaction proceeds in two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[3] Subsequent hydrolysis of the ester functionality yields the desired carboxylic acid.

Mechanistic Insights

The reaction commences with a nucleophilic attack of the amino group of the aniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[2] The subsequent and crucial step is the thermal cyclization, which is a 6-electron electrocyclization reaction. This intramolecular reaction requires significant thermal energy to overcome the activation barrier, leading to the formation of the quinoline ring system. The resulting product exists in tautomeric equilibrium between the 4-oxo and 4-hydroxy forms, with the 4-oxo form often being predominant.

Regioselectivity in the Cyclization of 2,5-Dimethylaniline

A critical consideration in the synthesis of this compound is the regioselectivity of the thermal cyclization step. The starting aniline, 2,5-dimethylaniline, is asymmetrically substituted, meaning the cyclization could potentially occur at two different ortho positions relative to the amino group, leading to the formation of either the desired 5,8-dimethyl isomer or the 6,7-dimethyl isomer.

The regiochemical outcome of the Gould-Jacobs reaction is influenced by both steric and electronic factors. In the case of 2,5-dimethylaniline, the cyclization is expected to proceed preferentially at the less sterically hindered C6 position of the aniline ring. The methyl group at the C2 position exerts a significant steric hindrance, disfavoring the attack of the malonate side chain at the C2 position. Consequently, the reaction favors the formation of the this compound as the major product.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically divided into three main stages:

  • Condensation: Formation of diethyl 2-((2,5-dimethylanilino)methylene)malonate.

  • Cyclization: Thermal conversion to ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Below are detailed protocols for each stage, synthesized from established methodologies for the Gould-Jacobs reaction.

Stage 1: Condensation of 2,5-Dimethylaniline with Diethyl Ethoxymethylenemalonate

This initial step involves the formation of the key intermediate, diethyl 2-((2,5-dimethylanilino)methylene)malonate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2,5-dimethylaniline and diethyl ethoxymethylenemalonate.

  • Heat the reaction mixture at 110-120 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure.

  • The resulting crude product, diethyl 2-((2,5-dimethylanilino)methylene)malonate, can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Stage 2: Thermal Cyclization to Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate

This step requires high temperatures to facilitate the intramolecular cyclization. The use of a high-boiling point solvent is crucial for achieving the necessary reaction temperature and ensuring a good yield.

Protocol (Conventional Heating):

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, place the crude diethyl 2-((2,5-dimethylanilino)methylene)malonate.

  • Add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, in sufficient quantity to allow for efficient stirring.

  • Heat the mixture to approximately 250-260 °C and maintain this temperature for 30-60 minutes. The ethanol formed during the reaction will distill off.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The product, ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solvent.

  • Collect the solid product by vacuum filtration and wash it with a non-polar solvent like hexane or petroleum ether to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Protocol (Microwave-Assisted): [3]

Microwave synthesis offers a significant advantage by dramatically reducing reaction times and often improving yields.

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the crude diethyl 2-((2,5-dimethylanilino)methylene)malonate and a minimal amount of a high-boiling solvent (e.g., diphenyl ether) or perform the reaction neat if the intermediate is a liquid at room temperature.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a temperature of 250-300 °C for a short duration, typically 5-15 minutes. Optimization of the temperature and time may be required to maximize the yield and minimize degradation.

  • After the reaction, cool the vial to room temperature.

  • Isolate the product as described in the conventional heating protocol.

Stage 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Protocol:

  • Suspend the ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.

  • Carefully acidify the filtrate with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic.

  • The desired product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

  • If necessary, the final product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF and water.

Data Presentation

Table 1: Summary of Compounds and Key Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Diethyl 2-((2,5-dimethylanilino)methylene)malonateC₁₆H₂₁NO₄291.3463310-21-4
Ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylateC₁₄H₁₅NO₃245.2771083-10-8
This compoundC₁₂H₁₁NO₃217.22303010-02-8

Visualization of the Synthetic Workflow

Synthesis_Pathway cluster_0 Stage 1: Condensation cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Hydrolysis 2,5-Dimethylaniline 2,5-Dimethylaniline Intermediate_1 Diethyl 2-((2,5-dimethylanilino)methylene)malonate 2,5-Dimethylaniline->Intermediate_1 + DEEM 110-120 °C DEEM Diethyl Ethoxymethylenemalonate Intermediate_2 Ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_2 ~250 °C (Thermal or Microwave) Final_Product This compound Intermediate_2->Final_Product 1. NaOH, Reflux 2. HCl (aq)

Sources

An In-Depth Technical Guide to the Chemical Properties of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information on closely related analogs and provides detailed, field-proven methodologies for its synthesis, purification, and characterization. This document is intended to serve as a practical resource for scientists, enabling them to both understand the predicted properties of this compound and to generate robust experimental data.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a 4-hydroxy-3-carboxylic acid moiety, as seen in this compound, imparts specific physicochemical properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. The dimethyl substitution at the 5 and 8 positions is expected to further modulate its lipophilicity and steric interactions with target proteins.

Physicochemical Properties

While experimentally determined data for this compound is limited, its properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted/Known ValueSource
Molecular Formula C₁₂H₁₁NO₃[1][2][3]
Molecular Weight 217.22 g/mol [1][2][3]
CAS Number 303010-02-8[1][2][4]
Appearance Expected to be a white to off-white crystalline solid at room temperature.[5]
Melting Point Not experimentally determined. Related 4-hydroxyquinoline-3-carboxylic acids have high melting points, often exceeding 250°C.[6] For example, the unsubstituted 4-hydroxyquinoline-3-carboxylic acid has a melting point of 268-273 °C.[6]
Boiling Point A predicted boiling point for the isomeric 5,8-dimethylquinoline-3-carboxylic acid is 373.9 ± 37.0 °C.[5]
Solubility Expected to have limited solubility in water due to the hydrophobic quinoline ring and methyl groups.[5] It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[5]
pKa Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 2-4, while the 4-hydroxy group, existing in tautomeric equilibrium with the 4-oxo form, will have a higher pKa. The acidity of the enolic hydroxyl group in similar compounds is influenced by intramolecular hydrogen bonding.[7]
Tautomerism This compound can exist in tautomeric forms, with the equilibrium between the 4-hydroxyquinoline and the 4-quinolone forms. The 4-quinolone tautomer is often the predominant form.

Synthesis and Purification

A reliable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction.[1][8] This approach involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products & Intermediates Aniline 2,5-Dimethylaniline Condensation Condensation (100-130°C) Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Formation of Intermediate Cyclization Thermal Cyclization (~250°C, Diphenyl ether) Ester Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate Cyclization->Ester Formation of Ester Hydrolysis Saponification (NaOH, reflux) Acidification Acidification (HCl) Hydrolysis->Acidification Acid This compound Acidification->Acid Final Product Intermediate->Cyclization Ester->Hydrolysis

Caption: Gould-Jacobs synthesis workflow for this compound.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Condensation

  • In a round-bottom flask, combine 2,5-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Causality: The initial condensation is a nucleophilic substitution of the ethoxy group of the malonate by the amino group of the aniline. Heating drives the reaction to completion by removing the ethanol byproduct.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling point, inert solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate product should precipitate.

  • Add a non-polar solvent like hexane to aid further precipitation.

  • Collect the solid product by filtration and wash with hexane.

Causality: The high temperature is necessary to provide the activation energy for the intramolecular 6-electron cyclization, which leads to the formation of the quinoline ring system.[1][8] Diphenyl ether is used as a solvent due to its high boiling point and inertness under the reaction conditions.

Step 3: Saponification

  • Suspend the dried ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete, which can be monitored by TLC.

  • Cool the reaction mixture.

Causality: The ester is hydrolyzed to the corresponding carboxylate salt under basic conditions. Refluxing ensures the completion of the saponification reaction.

Step 4: Acidification and Purification

  • Acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Causality: Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid. Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected NMR signals for this compound are detailed below.

¹H NMR (in DMSO-d₆):

  • Aromatic Protons: Signals for the protons on the quinoline ring are expected in the aromatic region (δ 7-9 ppm).

  • Methyl Protons: Two singlets for the two methyl groups are expected in the region of δ 2-3 ppm.

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift, typically δ 12-13 ppm. This signal will disappear upon the addition of D₂O.

  • 4-OH Proton: The proton of the 4-hydroxy group (or the N-H proton of the 4-quinolone tautomer) will also appear as a broad singlet, likely in the downfield region.

¹³C NMR (in DMSO-d₆):

  • Carbonyl Carbon: The carbon of the carboxylic acid group is expected to appear in the range of 165-185 ppm.

  • Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (110-160 ppm).

  • Methyl Carbons: The carbons of the two methyl groups will appear in the upfield region (15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) would be suitable techniques.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺•): A peak corresponding to the molecular weight of the compound (m/z = 217) should be observed.

  • Loss of COOH: A significant fragment resulting from the loss of the carboxylic acid radical (M - 45) is expected.

  • Loss of CO₂: A fragment corresponding to the loss of carbon dioxide (M - 44) is also likely.

  • Further Fragmentation: Subsequent fragmentation of the quinoline ring may occur, often involving the loss of HCN.[9]

MS_Fragmentation M [M]⁺˙ m/z = 217 M_COOH [M-COOH]⁺ m/z = 172 M->M_COOH - •COOH M_CO2 [M-CO₂]⁺˙ m/z = 173 M->M_CO2 - CO₂ Quinoline_Fragment Further Quinoline Ring Fragments M_COOH->Quinoline_Fragment M_CO2->Quinoline_Fragment

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (KBr pellet):

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong absorption between 1710 and 1760 cm⁻¹.

  • C=C and C=N Stretches (Aromatic): Absorptions in the region of 1450-1650 cm⁻¹.

  • C-H Stretches (Aromatic and Alkyl): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (alkyl).

Acidity (pKa) Determination

The pKa of the carboxylic acid and the 4-hydroxy group can be determined experimentally using potentiometric or spectrophotometric titration.

Experimental Protocol: Potentiometric Titration for pKa Determination
  • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and ethanol to ensure solubility).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Record the pH at regular intervals of titrant addition.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa value corresponds to the pH at the half-equivalence point.

Causality: The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal. This point is identified as the midpoint of the steepest part of the titration curve.

Stability and Reactivity

4-Hydroxyquinoline-3-carboxylic acids are generally stable crystalline solids. The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid: Can undergo esterification, amidation, and reduction reactions.

  • 4-Hydroxyquinoline Moiety: The hydroxyl group can be alkylated or acylated. The aromatic ring can undergo electrophilic substitution, although the conditions need to be carefully controlled to avoid side reactions. The presence of the electron-donating methyl groups is expected to activate the benzene portion of the quinoline ring towards electrophilic attack.

Conclusion

References

  • PubChem (2024). This compound. National Center for Biotechnology Information. [Link][1][2]

  • Wikipedia (2023). Gould–Jacobs reaction. [Link][1]

  • Goulart, M. O. F., et al. (2003). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society. [Link][7]

  • SIELC Technologies (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Ukrainets, I. V., et al. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

  • ACS Food Science & Technology (2024). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

  • Biotage (2010). AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link][10]

  • Advanced Journal of Chemistry, Section A (2022). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • PubMed Central (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]

  • MDPI (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • YouTube (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • MDPI (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. [Link][12]

  • NC State University Libraries (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate (2023). General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • Doc Brown's Chemistry (2023). mass spectrometry of organic compounds patterns of fragmentation. [Link]

  • Research Scientific (2024). 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • PubChem (2024). 3-Hydroxyquinoline-4-carboxylic acid. [Link][13]

  • ResearchGate (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link][14]

  • ResearchGate (2020). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Spectroscopic Characterization of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Introduction

This compound (Molecular Formula: C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) is a substituted quinoline derivative.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3][4] Consequently, the unambiguous structural confirmation of novel quinoline derivatives is paramount for researchers in drug discovery and organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can piece together the molecular structure, including the substitution pattern on the quinoline ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons on the quinoline core, the two methyl groups, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are heavily influenced by the electronic effects of the substituents. The hydroxyl group (-OH) and methyl groups (-CH₃) are electron-donating, causing shielding (upfield shift), while the carboxylic acid group (-COOH) is electron-withdrawing, causing deshielding (downfield shift).[5]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet1HCOOHThe acidic proton of a carboxylic acid typically appears as a broad signal in this downfield region.[6]
~11.0Broad Singlet1HOHThe phenolic hydroxyl proton signal is also broad and downfield, often exchanging with trace water in the solvent.
~8.5 - 8.8Singlet1HH2The proton at the 2-position is adjacent to the ring nitrogen and is significantly deshielded.
~7.2 - 7.5Doublet1HH6Aromatic proton on the benzene ring, coupled to H7.
~7.0 - 7.3Doublet1HH7Aromatic proton on the benzene ring, coupled to H6.
~2.6Singlet3H8-CH₃Methyl group protons on the aromatic ring.
~2.4Singlet3H5-CH₃Methyl group protons on the aromatic ring.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The predicted shifts are based on standard values for quinoline, modified by substituent effects.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is highly deshielded.[7]
~165C4 (C-OH)Carbon bearing the hydroxyl group, significantly deshielded.
~145C8aQuaternary carbon at the ring junction.
~140C2Carbon adjacent to the nitrogen, deshielded.
~135C8Quaternary carbon bearing a methyl group.
~130C6Aromatic methine carbon.
~128C5Quaternary carbon bearing a methyl group.
~125C7Aromatic methine carbon.
~122C4aQuaternary carbon at the ring junction.
~110C3Quaternary carbon bearing the carboxylic acid.
~208-CH₃Methyl carbon.
~185-CH₃Methyl carbon.
Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR data for quinoline derivatives.[5][8]

  • Sample Preparation: Weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the acidic protons) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans. A sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Employ a proton-decoupled pulse sequence to acquire the ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a significantly larger number of scans and a longer acquisition time are required compared to ¹H NMR.[8]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum. The spectrum should be carefully phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL DMSO-d6 A->B C Transfer to NMR Tube B->C D Lock & Shim Spectrometer C->D E Acquire 1D ¹H Spectrum D->E F Acquire ¹³C {¹H} Spectrum D->F G Fourier Transform (FID -> Spectrum) E->G F->G H Phase & Baseline Correction G->H I Reference to Solvent Peak H->I J Integrate & Assign Signals I->J K Final Structure J->K Structural Confirmation

Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups. The spectrum is expected to be dominated by features from the carboxylic acid and the aromatic system.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group Assignment
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer).[7][9]
~3200Broad, MediumO-H StretchPhenolic Hydroxyl Group.[10]
~3050Medium-WeakC-H StretchAromatic C-H.
~2950Medium-WeakC-H StretchMethyl (CH₃) C-H.
1710 - 1680Strong, SharpC=O StretchCarboxylic Acid (conjugated).[7][11]
1620 - 1580Medium-StrongC=C / C=N StretchQuinoline Aromatic Ring.[3]
1440 - 1395MediumO-H BendCarboxylic Acid.[9]
1320 - 1210StrongC-O StretchCarboxylic Acid.[9][11]
~830StrongC-H BendAromatic C-H out-of-plane bending.

The most telling feature is the extremely broad O-H stretching band from the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹ due to strong hydrogen bonding that forms a dimeric structure.[9][12] This broad absorption often partially obscures the sharper C-H stretching bands.[7]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance vs. wavenumber is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

IR_Interpretation cluster_groups Key Functional Groups & Vibrations cluster_regions Characteristic IR Regions (cm⁻¹) Molecule This compound COOH Carboxylic Acid (-COOH) Molecule->COOH OH Hydroxyl (-OH) Molecule->OH Aromatic Quinoline Ring Molecule->Aromatic CH3 Methyl (-CH₃) Molecule->CH3 Region1 O-H Stretch (3300-2500, broad) COOH->Region1 O-H vibration Region2 C=O Stretch (1710-1680) COOH->Region2 C=O vibration Region4 C-O Stretch (1320-1210) COOH->Region4 C-O vibration OH->Region1 O-H vibration Region3 C=C/C=N Stretch (1620-1580) Aromatic->Region3 Ring vibrations MS_Fragmentation Parent [C₁₂H₁₁NO₃]⁺˙ (m/z = 217) Molecular Ion Frag1 [C₁₁H₁₁NO]⁺˙ (m/z = 173) Parent->Frag1 - CO₂ Frag2 [C₁₁H₁₀NO]⁺ (m/z = 172) Parent->Frag2 - •COOH Frag3 [C₁₀H₉N]⁺ (m/z = 144) Frag2->Frag3 - HCN

Sources

An In-depth Technical Guide to the Crystal Structure of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required to determine and understand the crystal structure of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. While a definitive published crystal structure for this specific molecule is not yet available in open literature, this document serves as a detailed roadmap for its synthesis, crystallization, and structural elucidation. By leveraging established protocols for analogous quinoline derivatives, we present a self-validating system of experimental choices and data analysis. This guide is intended to empower researchers in the fields of medicinal chemistry, materials science, and drug development with the foundational knowledge to not only replicate the described workflow but also to apply these principles to other novel small molecules. We will delve into the rationale behind each experimental step, from precursor selection to the final refinement of crystallographic data, ensuring a deep understanding of the causality that underpins robust scientific inquiry.

Introduction: The Significance of Quinoline Carboxylic Acids

Quinoline derivatives form the backbone of a vast array of pharmacologically active compounds, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The seemingly subtle addition of functional groups to the quinoline scaffold can dramatically alter a molecule's three-dimensional structure, and consequently, its interaction with biological targets. The title compound, this compound, is a member of this important class of molecules.

The precise arrangement of atoms in the solid state, or its crystal structure, governs a multitude of physicochemical properties critical for drug development, such as solubility, stability, and bioavailability. Therefore, the determination of a molecule's crystal structure via techniques like single-crystal X-ray diffraction is not merely an academic exercise but a cornerstone of rational drug design.[3] This guide will provide a projected, in-depth technical workflow for elucidating the crystal structure of this compound.

Synthesis of this compound

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is well-documented, with the Gould-Jacobs reaction being a prominent and adaptable method. The general strategy involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, followed by cyclization.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway is adapted from established procedures for similar quinoline systems.[4]

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates & Products 2,5-dimethylaniline 2,5-Dimethylaniline intermediate Intermediate Adduct 2,5-dimethylaniline->intermediate Condensation diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate diethyl_ethoxymethylenemalonate->intermediate ester_product Ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate intermediate->ester_product Thermal Cyclization (e.g., in diphenyl ether) final_product This compound ester_product->final_product Hydrolysis (e.g., NaOH, then HCl) Crystallization_Workflow start Purified Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Appropriate Solvent solvent_screening->dissolution crystallization_method Select Crystallization Method dissolution->crystallization_method slow_evaporation Slow Evaporation crystallization_method->slow_evaporation Simple vapor_diffusion Vapor Diffusion crystallization_method->vapor_diffusion Controlled slow_cooling Slow Cooling crystallization_method->slow_cooling Temperature Dependent crystal_growth Crystal Growth slow_evaporation->crystal_growth vapor_diffusion->crystal_growth slow_cooling->crystal_growth crystal_harvesting Harvesting and Mounting of Crystal crystal_growth->crystal_harvesting end Ready for XRD crystal_harvesting->end Hirshfeld_Analysis cif_file Crystallographic Information File (CIF) hirshfeld_surface_calc Hirshfeld Surface Calculation cif_file->hirshfeld_surface_calc d_norm_surface d_norm Surface Visualization hirshfeld_surface_calc->d_norm_surface fingerprint_plot 2D Fingerprint Plot Generation hirshfeld_surface_calc->fingerprint_plot interaction_analysis Analysis of Intermolecular Interactions d_norm_surface->interaction_analysis fingerprint_plot->interaction_analysis packing_insights Insights into Crystal Packing interaction_analysis->packing_insights

Sources

An In-depth Technical Guide to the Solubility of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest to researchers in drug discovery and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of this compound's solubility.

Introduction to this compound

This compound, with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol , belongs to the quinoline class of heterocyclic aromatic compounds.[1][2] The quinoline scaffold is a key feature in numerous biologically active compounds, and derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their potential therapeutic applications.[3][4][5] The solubility of this compound is a critical physicochemical parameter that dictates its behavior in various experimental and physiological environments, influencing everything from reaction kinetics in synthesis to bioavailability in biological systems.

The structure of this compound, characterized by a bicyclic aromatic system, two methyl groups, a hydroxyl group, and a carboxylic acid moiety, presents a unique combination of hydrophobic and hydrophilic features that govern its solubility profile.[6]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for understanding solubility.[7][8] The solubility of a solute in a solvent is driven by the intermolecular interactions between them. For this compound, several key factors come into play:

  • Molecular Structure and Polarity : The quinoline ring system and the two methyl groups contribute to the molecule's hydrophobicity and lipophilicity.[9] Conversely, the carboxylic acid and hydroxyl groups are polar and capable of forming hydrogen bonds, which promotes interaction with polar solvents.[10]

  • pH-Dependent Solubility : As a carboxylic acid, the solubility of this compound is expected to be highly dependent on the pH of the medium.[11] In acidic conditions (low pH), the carboxylic acid group remains protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions. As the pH increases to neutral and basic conditions, the carboxylic acid deprotonates to form the more soluble carboxylate anion (-COO⁻).[11]

  • Solvent Properties : The choice of solvent is paramount. Polar protic solvents like water, ethanol, and methanol can engage in hydrogen bonding with the solute. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) can act as hydrogen bond acceptors.[3] Nonpolar solvents, such as hexane, are unlikely to be effective solvents due to the polar functional groups on the molecule.[9]

  • Temperature : The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with an increase in temperature.[7][12][13] This is because the added thermal energy helps to overcome the lattice energy of the solid crystal.[11]

  • Crystalline Structure : The stability of the crystal lattice of the solid compound will also affect its solubility.[11] A more stable and tightly packed crystal structure will require more energy to break apart, leading to lower solubility.

The interplay of these factors is visually represented in the following diagram:

G Solubility Solubility of this compound Structure Molecular Structure (Hydrophobic Core + Polar Groups) Structure->Solubility Governs intrinsic polarity pH pH of Solvent pH->Solubility Affects ionization state Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Determines intermolecular forces Temp Temperature Temp->Solubility Influences dissolution thermodynamics Crystal Crystal Lattice Energy Crystal->Solubility Energy barrier to dissolution

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile

Based on the structural characteristics of this compound and data from closely related analogs, a qualitative solubility profile can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, BuffersPoor to LowThe hydrophobic quinoline core and methyl groups limit solubility in water. Solubility is expected to increase at higher pH values.[9]
Polar Protic Ethanol, MethanolGoodThe hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents.[9]
Polar Aprotic DMSO, DMFExcellentThese solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups.[9][14]
Chlorinated Dichloromethane, ChloroformGoodThese solvents have moderate polarity and can interact with the quinoline ring system.[9]
Nonpolar Hexane, ToluenePoorThe significant polarity of the hydroxyl and carboxylic acid groups prevents effective solvation by nonpolar solvents.[9]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, pH 7.4 buffer, ethanol, DMSO, hexane)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method:

G start Start step1 Step 1: Add excess solid compound to a known volume of solvent in a sealed vial. start->step1 step2 Step 2: Equilibrate at a constant temperature with continuous agitation for 24-48 hours. step1->step2 step3 Step 3: Allow solid to settle or centrifuge to separate the solid and liquid phases. step2->step3 step4 Step 4: Withdraw an aliquot of the supernatant and filter to remove any remaining solid particles. step3->step4 step5 Step 5: Dilute the saturated solution with a suitable solvent. step4->step5 step6 Step 6: Quantify the concentration of the compound using a calibrated analytical method (e.g., HPLC, UV-Vis). step5->step6 end End step6->end

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation : Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) for the preparation of calibration standards.

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the different test solvents. "Excess" means that undissolved solid should be visible after the equilibration period.

  • Equilibration : Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sampling : Carefully withdraw an aliquot of the clear supernatant, being cautious not to disturb the solid at the bottom.

  • Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any microscopic undissolved particles.

  • Dilution : Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method against a set of calibration standards to determine the concentration of the compound in the saturated solution.

  • Calculation : Calculate the solubility from the measured concentration, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Conclusion and Future Directions

The solubility of this compound is a complex property governed by its molecular structure and the surrounding environment. While a qualitative understanding can be derived from its chemical nature, precise quantitative data obtained through rigorous experimental methods like the shake-flask technique is indispensable for its development in research and pharmaceutical applications. Future work should focus on generating a comprehensive quantitative solubility database for this compound across a wider range of solvents, pH values, and temperatures. Additionally, investigating the impact of different solid-state forms (polymorphs) on solubility would provide further valuable insights for formulation development.

References

  • BenchChem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
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  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.
  • Wikipedia. (n.d.). Quinoline.
  • Chemicalbook. (2023, May 4). This compound.
  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
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  • PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
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Sources

A Technical Guide to Investigating the Biological Potential of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive framework for exploring the pharmacological potential of a specific, yet under-investigated molecule: 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid . The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have given rise to a plethora of therapeutic agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[2][3] The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore, most notably recognized in the quinolone class of antibiotics which function by inhibiting bacterial DNA gyrase and topoisomerase IV.[4]

While the parent compound and its numerous analogs have been extensively studied, the specific substitution pattern of this compound presents a unique opportunity for novel drug discovery. This document provides a structured, scientifically-grounded approach to systematically evaluate its biological activities, drawing upon established principles of medicinal chemistry and pharmacology. We will delve into the rationale for investigating specific therapeutic areas, provide detailed experimental protocols, and outline the logical progression from in vitro screening to more complex mechanistic studies.

Molecular Profile: this compound
PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[5][6]
Molecular Weight 217.22 g/mol [6]
CAS Number 303010-02-8[5][6][7]
Chemical Structure A quinoline core with methyl groups at positions 5 and 8, a hydroxyl group at position 4, and a carboxylic acid group at position 3.[5]

Part 1: Foundational In Vitro Screening - Unveiling Primary Biological Activities

The initial phase of investigation is designed to cast a wide net, screening for potential antimicrobial, anticancer, and anti-inflammatory activities. These areas are selected based on the well-documented activities of structurally related quinoline carboxylic acids.[1][8][9]

Antimicrobial Activity Assessment

The quinoline-3-carboxylic acid scaffold is the backbone of many potent antibacterial agents.[9][10] Therefore, a primary assessment of the compound's ability to inhibit microbial growth is a logical first step.

Scientific Rationale:

The core hypothesis is that this compound may interfere with essential bacterial processes, such as DNA replication, similar to quinolone antibiotics.[4] The methyl and hydroxyl substitutions could modulate the compound's interaction with bacterial enzymes or its ability to penetrate the bacterial cell wall.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial Strains: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include wells with broth and bacteria only (positive control), broth only (negative control), and a known antibiotic (e.g., Ciprofloxacin) as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Evaluation

Derivatives of 4-hydroxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines.[3][11] The potential mechanisms are diverse, including the inhibition of tubulin polymerization and the targeting of enzymes crucial for cancer cell proliferation.[3]

Scientific Rationale:

The planar quinoline ring system can intercalate into DNA or bind to enzyme active sites. We hypothesize that this compound may exhibit selective cytotoxicity towards cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., human fibroblasts) should be used to assess selectivity.[12]

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the compound (prepared in the appropriate cell culture medium) for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, for each cell line.

Anti-inflammatory Activity Screening

Quinoline derivatives are known to possess anti-inflammatory properties, often by modulating key inflammatory pathways such as the NF-κB pathway.[1][13]

Scientific Rationale:

Inflammation is a critical component of many diseases. The compound's potential to modulate the inflammatory response could have significant therapeutic implications. A common in vitro model involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Cytotoxicity Control: A parallel MTT assay should be performed to ensure that the observed reduction in NO production is not due to cytotoxicity.[1]

  • Data Analysis: Determine the IC₅₀ for NO inhibition.

Part 2: Delving Deeper - Mechanistic Investigations

Should the initial screening reveal promising activity in any of the above areas, the next logical step is to elucidate the underlying mechanism of action. This phase requires more targeted and sophisticated assays.

Proposed Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Scientific Rationale:

The quinoline-4-carboxylic acid core is a known inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[14][15] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[4] This mechanism is relevant for both anticancer and anti-inflammatory activities.

Visualizing the Proposed Pathway

DHODH_Inhibition_Pathway cluster_synthesis De Novo Pyrimidine Biosynthesis cluster_downstream Downstream Effects Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines (UTP, CTP) Pyrimidines (UTP, CTP) Orotate->Pyrimidines (UTP, CTP) Multiple Steps DNA & RNA Synthesis DNA & RNA Synthesis Pyrimidines (UTP, CTP)->DNA & RNA Synthesis Compound This compound Compound->Orotate Inhibits DHODH Cell Proliferation Cell Proliferation DNA & RNA Synthesis->Cell Proliferation Tumor Growth / Inflammatory Response Tumor Growth / Inflammatory Response Cell Proliferation->Tumor Growth / Inflammatory Response

Caption: Proposed mechanism of action via DHODH inhibition.

Experimental Protocol: In Vitro DHODH Inhibition Assay
  • Enzyme Source: Recombinant human DHODH.

  • Assay Principle: The assay measures the reduction of a dye (e.g., DCIP) coupled to the oxidation of dihydroorotate by DHODH.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, coenzyme Q10, dihydroorotate, and DCIP.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Enzyme Initiation: Start the reaction by adding DHODH.

  • Kinetic Measurement: Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.

  • Data Analysis: Calculate the IC₅₀ value for DHODH inhibition.

Experimental Workflow for Drug Discovery

The journey from a hit compound to a lead candidate follows a structured path. The following workflow illustrates the logical progression of research.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A Synthesis & Purification B In Vitro Screening (Antimicrobial, Anticancer, Anti-inflammatory) A->B C Hit Identification B->C D Mechanism of Action Studies (e.g., DHODH Assay) C->D E Structure-Activity Relationship (SAR) Studies D->E E->A Iterative Synthesis F Lead Compound Selection E->F G In Vivo Efficacy Studies (Animal Models) F->G H Pharmacokinetics & Toxicology G->H I IND-Enabling Studies H->I

Caption: General experimental workflow for drug discovery.[16]

Conclusion and Future Directions

This guide outlines a systematic and rationale-driven approach to investigate the biological potential of this compound. While its specific activities are yet to be determined, its structural similarity to a well-established class of pharmacologically active compounds makes it a compelling candidate for further research.[8][17] The proposed workflow, from broad initial screening to specific mechanistic studies, provides a robust framework for uncovering its therapeutic potential. Positive results in these assays would warrant further investigation into structure-activity relationships through the synthesis and testing of related analogs, ultimately paving the way for potential preclinical development. The exploration of this molecule underscores the vast, untapped potential within the chemical space of quinoline derivatives.

References

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  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed.
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An In-depth Technical Guide to the Synthesis and Characterization of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among the vast array of quinoline derivatives, 4-hydroxyquinoline-3-carboxylic acids represent a particularly significant class, with applications ranging from antibacterial to anticancer research.[2][3] This technical guide provides a comprehensive, in-depth exploration of the discovery, synthesis, and characterization of a specific derivative, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. While the discovery of this exact molecule is not widely documented as a singular event, its existence and synthesis are predicated on well-established principles of quinoline chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Core

The 4-hydroxyquinoline-3-carboxylic acid moiety is a key pharmacophore found in a variety of biologically active compounds. Its structural features, including the hydrogen bond donor and acceptor sites, the planar aromatic system, and the carboxylic acid group, allow for diverse interactions with biological targets. The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, ultimately paved the way for the development of fluoroquinolone antibiotics.[2] This historical context underscores the importance of understanding the synthesis and properties of novel derivatives of this scaffold.

The addition of dimethyl groups at the 5 and 8 positions of the quinoline ring, as in the title compound, is expected to modulate its lipophilicity, metabolic stability, and steric interactions with target proteins, potentially leading to novel pharmacological profiles. This guide will focus on the most established and logical synthetic route to this compound: the Gould-Jacobs reaction.[4]

Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a cornerstone of quinoline synthesis, providing a reliable method for the preparation of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar reagents.[4] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.

The overall reaction for the synthesis of this compound is as follows:

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Aniline 2,5-Dimethylaniline Condensation_Product Anilidomethylenemalonate Intermediate Aniline->Condensation_Product Condensation (Heat, ~130°C) DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation_Product Cyclized_Ester Ethyl 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylate Condensation_Product->Cyclized_Ester Thermal Cyclization (High Temp, >250°C) Final_Product 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Cyclized_Ester->Final_Product Hydrolysis (Saponification) (e.g., NaOH, H2O, Heat)

Caption: The Gould-Jacobs reaction pathway for the synthesis of the title compound.

Step 1: Condensation of 2,5-Dimethylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

The synthesis commences with the nucleophilic attack of the amino group of 2,5-dimethylaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[4]

  • Causality: The choice of 2,5-dimethylaniline directly determines the substitution pattern of the final quinoline product. The reaction is typically heated to between 100-130°C to drive the condensation and facilitate the removal of the ethanol byproduct.[5]

Step 2: Thermal Intramolecular Cyclization

This is the critical ring-forming step and requires significant thermal energy, typically temperatures exceeding 250°C.[5] The reaction is performed in a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperature for the 6-electron electrocyclization.[3] This intramolecular reaction results in the formation of the quinoline ring system, yielding Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate.

  • Expertise & Experience: The high temperatures required for this step can lead to side reactions or decomposition. Therefore, careful control of the reaction time and temperature is crucial for maximizing the yield. Modern adaptations using microwave irradiation have been shown to significantly reduce reaction times and improve yields by providing efficient and uniform heating.[5]

Step 3: Saponification (Hydrolysis) of the Ester

The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification.[3][4]

  • Trustworthiness: The completion of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). The acidification step should be performed carefully to precipitate the carboxylic acid product, which can then be isolated by filtration.

Detailed Experimental Protocols

The following protocols are generalized from established procedures for the Gould-Jacobs reaction and should be adapted and optimized for specific laboratory conditions.

Protocol for Synthesis of Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate

Synthesis_Protocol Start Combine 2,5-dimethylaniline (1.0 eq) and DEEM (1.1 eq) Heat1 Heat at 130°C for 1-2 hours. Monitor formation of intermediate by TLC. Start->Heat1 AddSolvent Add high-boiling solvent (e.g., diphenyl ether). Heat1->AddSolvent Heat2 Heat to ~250°C for 15-30 minutes. AddSolvent->Heat2 Cool Cool to room temperature. Precipitate forms. Heat2->Cool Filter Filter the solid product. Cool->Filter Wash Wash with a non-polar solvent (e.g., hexane). Filter->Wash Dry Dry the product under vacuum. Wash->Dry

Caption: Workflow for the synthesis of the ester intermediate.

Protocol for Hydrolysis to this compound
  • Suspension: Suspend the dried Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until a pH of approximately 2-3 is reached.

  • Precipitation and Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic salts and then dry under vacuum to yield the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms. Expected signals would include those for the two methyl groups, the aromatic protons on the quinoline ring, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the quinoline core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]

Functional Group **Expected Wavenumber (cm⁻¹) **
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)1700-1725
C=C and C=N stretches (aromatic rings)1500-1650
C-H stretches (aromatic and methyl)2850-3100

Table 1: Expected IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[8][9]

  • Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak ([M]⁺) would be expected. Common fragmentation patterns for quinoline carboxylic acids include the loss of the carboxyl radical ([M - COOH]⁺) and the loss of carbon dioxide ([M - CO₂]⁺).[8][9]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) would be observed. Tandem MS (MS/MS) can be used to further elucidate the structure through collision-induced dissociation.[1]

Ion Description
[M+H]⁺Protonated molecular ion
[M]⁺Molecular ion
[M - COOH]⁺Loss of the carboxyl radical
[M - CO₂]⁺Loss of carbon dioxide

Table 2: Expected Ions in Mass Spectrometry.

Purification and Purity Analysis

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or dimethylformamide (DMF).[10][11] The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC), which should show a single major peak.

Potential Applications and Future Directions

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated for a wide range of biological activities, including as antiproliferative agents and inhibitors of various enzymes.[1][12] The introduction of the 5,8-dimethyl substitution pattern may influence the compound's selectivity and potency against different biological targets. Further research could involve screening this compound against a panel of cancer cell lines or relevant enzymes to explore its therapeutic potential. Additionally, the carboxylic acid group provides a handle for further chemical modification to create a library of related derivatives for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has detailed a robust and well-established methodology for the synthesis of this compound based on the Gould-Jacobs reaction. By providing a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a comprehensive guide to characterization techniques, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The systematic approach outlined herein will enable the reliable production and validation of this and related quinoline derivatives, facilitating further exploration of their chemical and biological properties.

References

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (n.d.). Google Patents.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Quinolinecarboxylic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Gould-Jacobs Reaction. (n.d.). Merck Index. Retrieved from [Link]

  • Quinoline. (n.d.). PubChem. Retrieved from [Link]

  • Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (n.d.). PubMed. Retrieved from [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-hydroxy-quinoline-3-carboxylic acid chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (n.d.). Google Patents.
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  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]

  • Derivatives of Quinoline-3-carboxylic Acid. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

  • A process for the preparation of quinoline carboxylic acid derivatives. (n.d.). European Patent Office. Retrieved from [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxyquinoline-3-carboxylic acid ethyl ester. (n.d.). Staigent Technologies. Retrieved from [Link]

  • The Gould-Jacobs Reaction of 5-Aminoquinoxalinea. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (n.d.). MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQC). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for obtaining high-fidelity TGA data for this compound. We will explore the causal relationships behind experimental parameter selection, present a detailed, self-validating analytical protocol, and interpret representative thermal decomposition data. This guide is grounded in established principles of thermal analysis and supported by authoritative references to ensure scientific integrity.

Introduction: Understanding the Compound and the Technique

This compound (DMHQC) is a quinoline derivative with a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1] Quinolines are a significant class of heterocyclic compounds that are foundational to many natural alkaloids and exhibit a wide range of biological activities.[2] The presence of both a carboxylic acid and a hydroxyl group on the quinoline scaffold of DMHQC suggests its potential for diverse chemical interactions and makes understanding its thermal stability crucial for applications in drug development and materials science.

Thermogravimetric analysis (TGA) is a cornerstone technique in thermal analysis that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This method provides critical information about a material's thermal stability, decomposition pathways, and composition. For a pharmaceutical compound like DMHQC, TGA is indispensable for determining its shelf-life, processing parameters, and compatibility with other excipients.

This guide will provide a detailed methodology for the TGA of DMHQC, offering insights into the interpretation of the resulting thermogram based on the thermal behavior of related quinoline and carboxylic acid structures.

Experimental Protocol: A Framework for Robust TGA of DMHQC

The following protocol is designed to be a self-validating system, where the rationale behind each step ensures the generation of accurate and reproducible data.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is paramount for reliable results. For this analysis, a Perkin-Elmer TGS-II Thermogravimetric Analyzer or a similar instrument is recommended.[4][5]

  • Mass Calibration: Performed using standard calibration weights to ensure the accuracy of the microbalance.

  • Temperature Calibration: Carried out using certified reference materials with known Curie points (e.g., alumel, nickel) to ensure accurate temperature measurement at the sample.

Sample Preparation and Loading
  • Sample Purity: Ensure the DMHQC sample is of high purity to avoid the influence of impurities on the thermogram.

  • Sample Mass: A sample mass of 5-10 mg is recommended. This mass is sufficient to be representative of the bulk material while minimizing thermal gradients within the sample.

  • Sample Pan: An open aluminum or platinum pan is suitable. An open pan ensures that any evolved gases can readily escape, preventing pressure buildup and secondary reactions.

TGA Experimental Parameters

The selection of experimental parameters is critical and should be guided by the scientific question being addressed.

ParameterRecommended ValueRationale
Purge Gas Nitrogen (Inert)To prevent oxidative decomposition and study the intrinsic thermal stability of DMHQC.
Purge Gas Flow Rate 20-50 mL/minTo ensure an inert atmosphere and efficiently remove evolved decomposition products from the furnace.
Heating Rate 10 °C/minA common heating rate that provides a good balance between resolution of thermal events and experimental time.[4][5]
Temperature Range Ambient to 600 °CThis range is typically sufficient to observe the complete decomposition of organic molecules like DMHQC.
Data Acquisition Rate 1 point/°CTo ensure a high-resolution thermogram that captures all thermal events.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment for DMHQC.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_output Data Output start Start sample_prep Weigh 5-10 mg of DMHQC start->sample_prep load_sample Load into open pan sample_prep->load_sample instrument_setup Set TGA Parameters: - N2 Purge (20-50 mL/min) - Heating Rate (10 °C/min) - Temp Range (Amb - 600 °C) place_pan Place pan in TGA furnace instrument_setup->place_pan run_analysis Initiate TGA Run place_pan->run_analysis data_collection Record Mass Loss vs. Temperature generate_thermogram Generate TG and DTG Curves data_collection->generate_thermogram end End generate_thermogram->end

Caption: Experimental workflow for the TGA of DMHQC.

Representative Results and Interpretation

Predicted Thermogravimetric (TG) and Derivative Thermogravimetric (DTG) Curves

The TG curve plots the percentage of mass loss against temperature, while the DTG curve represents the first derivative of the TG curve, showing the rate of mass loss. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rate.

Table 1: Predicted Thermal Decomposition Stages of DMHQC

Decomposition StageTemperature Range (°C)Predicted Mass Loss (%)Evolved Fragments
I 180 - 250~20.7%CO₂ (from decarboxylation)
II 250 - 450~79.3%Quinoline ring fragmentation
Interpretation of Thermal Events

The thermal decomposition of DMHQC is anticipated to occur in distinct stages:

  • Stage I: Decarboxylation: The initial weight loss is expected to correspond to the loss of the carboxylic acid group as carbon dioxide (CO₂).[8][9] The theoretical mass loss for the decarboxylation of DMHQC (loss of COOH, 45.01 g/mol ) would be approximately 20.7%. The temperature range for this event is influenced by the stability of the resulting carboxylate intermediate.

  • Stage II: Quinoline Ring Decomposition: Following decarboxylation, the remaining 5,8-dimethyl-4-hydroxyquinoline structure is expected to undergo further decomposition at higher temperatures. This process would involve the fragmentation of the quinoline ring system, leading to the evolution of various smaller molecules. The complexity of this stage often results in a broad decomposition profile.[6][7]

Proposed Thermal Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for DMHQC.

Decomposition_Pathway DMHQC 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid decarboxylation Decarboxylation (180-250 °C) DMHQC->decarboxylation intermediate 5,8-Dimethyl-4-hydroxyquinoline decarboxylation->intermediate - CO2 fragmentation Ring Fragmentation (250-450 °C) intermediate->fragmentation products Gaseous Products (e.g., CO, NOx, hydrocarbons) fragmentation->products

Caption: Proposed thermal decomposition pathway of DMHQC.

Conclusion

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By adhering to the detailed experimental protocol and understanding the principles behind parameter selection, researchers can obtain high-quality, reproducible TGA data. The interpretation of the thermal decomposition behavior, based on the known chemistry of quinolines and carboxylic acids, offers valuable insights into the thermal stability of DMHQC. This information is critical for its potential applications in pharmaceuticals and materials science, enabling informed decisions regarding its processing, storage, and formulation.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • Thermogravimetric analysis (TGA) curves of complexes 1 and 2. - ResearchGate. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - SciSpace. Available at: [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol - Der Pharma Chemica. Available at: [Link]

  • This compound | C12H11NO3 | CID 2728219. Available at: [Link]

  • Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III - Der Pharma Chemica. Available at: [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Available at: [Link]

  • Thermogravimetric analysis (TGA) of GO, GO-COOH and GO-COOH/CaCO 3 . | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - ResearchGate. Available at: [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Available at: [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. Available at: [Link]

  • summary of design MW, functional cap type (C for carboxylic acid and A... - ResearchGate. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. Available at: [Link]

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  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

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Methodological & Application

Protocol for the Cellular Application of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including potent anticancer properties.[1][2][3] The versatility of the quinoline ring system allows for diverse substitutions, which can modulate its therapeutic effects.[1] This application note provides a detailed protocol for the investigation of a specific derivative, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, in a cell culture setting. While specific biological data for this compound is limited, the following protocols are based on established methodologies for related quinoline-4-carboxylic acid derivatives and serve as a robust starting point for researchers.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions from stock solution preparation to the assessment of cellular viability and proliferation.

Compound Profile: this compound

A summary of the key physicochemical properties of the compound is provided below. This information is crucial for accurate preparation of stock solutions and for understanding the compound's basic characteristics.

PropertyValueSource
CAS Number 303010-02-8[5][6][7][8]
Molecular Formula C₁₂H₁₁NO₃[5][8]
Molecular Weight 217.22 g/mol [8]
Appearance Solid (presumed)
Known Synonyms 4-hydroxy-5,8-dimethylquinoline-3-carboxylic acid[6]

Section 1: Preparation of High-Concentration Stock Solution

The accurate preparation of a stock solution is the foundation of reproducible cell-based assays.[9][10] Due to the heterocyclic nature of the compound, aqueous solubility is expected to be low. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. It is also miscible with cell culture media. However, DMSO can be toxic to cells at higher concentrations; therefore, the final concentration in the working solution should not exceed 0.5% to avoid confounding cytotoxic effects.[1][11]

Protocol 1.1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (MW: 217.22 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.17 mg of this compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 217.22 g/mol * 1000 mg/g = 2.17 mg/mL

  • Dissolution: Aseptically add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[11]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. For solutions stored longer than one month, re-validation of efficacy is recommended.[11]

Section 2: Determination of Optimal Working Concentration

Before conducting detailed functional assays, it is critical to determine the cytotoxic concentration range of the compound on the selected cell line. A dose-response experiment is performed to calculate the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[1]

Rationale: This step identifies a relevant concentration range for subsequent experiments. Testing concentrations that are too high will result in universal cell death, masking any specific mechanistic effects. Testing concentrations that are too low may show no effect. A typical starting point for novel compounds is a wide range of serial dilutions.

Protocol 2.1: Dose-Response Experiment using MTT Assay

Materials:

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom culture plates

  • 10 mM stock solution of the compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the 10 mM stock solution in complete culture medium. A common approach is a 10-point, 2-fold serial dilution starting from 100 µM. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells.

    • Untreated Control: Cells in medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]

  • MTT Assay: Follow the detailed protocol in Section 3.1 to assess cell viability.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Section 3: Protocols for Assessing Biological Activity

Once an effective concentration range is established, more detailed assays can be performed to characterize the compound's biological effects.

Protocol 3.1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] In viable cells, mitochondrial dehydrogenase enzymes convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is proportional to the number of viable cells.[12]

Procedure:

  • Perform Steps 1-4 from Protocol 2.1.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate: Incubate the plate for 3-4 hours at 37°C to allow formazan crystal formation.

  • Solubilize Crystals: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates the general workflow for testing the compound in cell culture.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock Solution in DMSO treat_cells Prepare Serial Dilutions & Treat Cells prep_stock->treat_cells prep_cells Culture & Maintain Cell Line seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for 48-72 Hours treat_cells->incubate assay Perform Viability/ Proliferation Assay (e.g., MTT, LDH) incubate->assay read_plate Measure Signal (e.g., Absorbance) assay->read_plate calc_ic50 Calculate % Viability & Determine IC50 read_plate->calc_ic50 interpret Interpret Results calc_ic50->interpret

Caption: General experimental workflow for evaluating compound cytotoxicity.

Section 4: Hypothetical Mechanism of Action

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases within critical cell signaling pathways.[1] For instance, inhibition of the PI3K/Akt pathway, which is frequently hyperactivated in cancer, can lead to decreased cell proliferation and increased apoptosis. While the specific target of this compound is unknown, a plausible hypothesis is its interaction with a key kinase in this pathway.

Hypothesized PI3K/Akt Signaling Pathway Inhibition

The diagram below illustrates a potential mechanism where the compound inhibits PI3K, leading to the downstream inactivation of pro-survival signals.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 5,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt pathway by the compound.

Section 5: Safety and Handling

As with any novel chemical compound with unknown toxicological properties, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound in its solid form or as a concentrated stock solution.

  • Handling: Handle the powdered form in a chemical fume hood to avoid inhalation.

  • Disposal: Dispose of all waste materials (unused compound, contaminated media, and consumables) in accordance with institutional and local regulations for chemical waste.

References

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Sources

Application Notes and Protocols: 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Proteomics Tools

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This bioactivity stems from the ability of quinoline derivatives to interact with a diverse array of proteins, often with high specificity. In the field of proteomics, the systematic identification of these protein-small molecule interactions is crucial for drug discovery, target validation, and understanding the molecular mechanisms of disease.[2][3]

While the specific compound 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is not yet widely documented in proteomics literature, its structure presents a compelling starting point for the development of novel chemical probes. Its quinoline core suggests inherent bioactivity, and the presence of hydroxyl and carboxylic acid groups provides functional handles for chemical modification and immobilization.

This guide provides a forward-looking perspective on how this molecule can be strategically applied in modern proteomics workflows. We will explore its use as both a non-covalent affinity probe for target deconvolution and as a foundational scaffold for designing potent, covalent probes for activity-based protein profiling (ABPP). The protocols detailed herein are based on established, robust chemoproteomic methodologies and are designed to empower researchers to explore the druggable proteome.[4][5]

PART 1: Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of this compound is the first step in designing robust proteomics experiments. These characteristics influence its solubility, potential for non-specific binding, and strategies for chemical modification.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[6]
Molecular Weight 217.22 g/mol [6]
CAS Number 303010-02-8[6]
IUPAC Name 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
Topological Polar Surface Area 70.58 Ų[7]

PART 2: Proposed Application I: Affinity-Based Protein Profiling (AfBP) for Target Deconvolution

Principle and Rationale

The primary challenge after identifying a bioactive compound from a phenotypic screen is to determine its molecular target(s). Affinity-Based Protein Profiling (AfBP) is a powerful chemoproteomic strategy to address this "target deconvolution" problem.[8] The technique involves immobilizing the small molecule (the "bait") onto a solid support, such as agarose or magnetic beads, and using it to "fish" for interacting proteins from a complex biological sample like a cell lysate.[8][9]

By using this compound as the bait, we can identify proteins that bind to it non-covalently. The carboxylic acid group provides a convenient handle for stable amide bond formation with amine-functionalized beads, minimizing perturbation of the core quinoline scaffold that is likely responsible for protein binding. A parallel experiment using beads without the compound serves as a negative control to distinguish specific binders from non-specific background proteins.

AfBP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bait 1. Immobilize Compound on Amine-Beads Incubate 3. Incubate Lysate with Bait & Control Beads Bait->Incubate Lysate 2. Prepare Cell Lysate Lysate->Incubate Wash 4. Wash to Remove Non-specific Binders Incubate->Wash Digest 5. On-Bead Digestion (Trypsin) Wash->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Identify 7. Identify & Quantify Enriched Proteins LCMS->Identify

Caption: Workflow for Affinity-Based Protein Profiling (AfBP).
Detailed Protocol 1: Immobilization and AfBP Workflow

Causality Behind Choices: This protocol uses NHS-activated beads for efficient and stable amide bond formation with the carboxylic acid on the quinoline compound. The use of a mild base (DIPEA) facilitates the reaction without hydrolyzing the NHS ester. The stringent wash steps are critical for reducing the background of non-specifically bound proteins, which is a common challenge in pull-down experiments.

Materials:

  • This compound

  • NHS-Activated Sepharose or Magnetic Beads

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), Anhydrous

  • Ethanolamine

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Sequencing-grade Trypsin

  • Mass spectrometry-grade solvents (acetonitrile, formic acid)

Step 1: Immobilization of the Compound

  • Wash 100 µL of NHS-activated bead slurry with 1 mL of ice-cold 1 mM HCl, followed by 1 mL of anhydrous DMF.

  • Dissolve 5-10 mg of this compound in 500 µL of anhydrous DMF. Add DIPEA to a final concentration of 20 mM.

  • Immediately add the compound solution to the washed beads. Incubate overnight at 4°C with gentle rotation.

  • Centrifuge and discard the supernatant. To block any unreacted NHS esters, add 1 mL of 1 M ethanolamine (pH 8.0) and incubate for 2 hours at room temperature.

  • Wash the beads three times with 1 mL of lysis buffer to remove unbound compound and ethanolamine. The "bait" beads are now ready.

  • Prepare control beads by following the same procedure but omitting the quinoline compound (i.e., block directly with ethanolamine).

Step 2: Preparation of Cell Lysate

  • Harvest cultured cells and wash with ice-cold PBS.

  • Lyse the cell pellet in an appropriate volume of ice-cold lysis buffer.

  • Sonicate briefly to shear DNA and ensure complete lysis.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay. Dilute to a final concentration of 2-5 mg/mL.

Step 3: Affinity Enrichment of Target Proteins

  • Incubate 1-5 mg of cell lysate with 50 µL of the prepared "bait" beads and control beads in separate tubes.

  • Allow binding to occur for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

Step 4: On-Bead Digestion and Sample Preparation for LC-MS/MS

  • After the final wash, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

  • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate free thiols by adding IAA to 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides. Acidify with formic acid to a final concentration of 1%.

  • Desalt the peptides using a C18 StageTip or equivalent and elute for LC-MS/MS analysis.

Data Analysis and Interpretation: Protein identification will be performed using a standard database search algorithm (e.g., MaxQuant, Proteome Discoverer). True binding partners are proteins that are significantly enriched on the "bait" beads compared to the control beads. Label-free quantification (LFQ) or TMT-labeling can be used for accurate relative quantification between the samples.

PART 3: Proposed Application II: Development of a Covalent Probe for Chemoproteomics

Principle and Rationale

While AfBP is excellent for identifying reversible binders, covalent probes offer distinct advantages. They form a permanent bond with their target protein, which facilitates more stringent purification and unambiguous identification of the binding site.[10] Activity-Based Protein Profiling (ABPP) often uses covalent probes that target the active sites of specific enzyme families.[11]

We propose the synthetic modification of this compound to create a covalent probe. This involves two key additions to the scaffold:

  • A reactive "warhead": An electrophilic group, such as an acrylamide or chloroacetamide, that can form a covalent bond with nucleophilic amino acid residues like cysteine or lysine on a target protein.[12]

  • A bioorthogonal handle: A group like an alkyne or azide that does not react with biological molecules but allows for the specific attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via "click chemistry".[10]

The carboxylic acid group is an ideal site for derivatization to a linker containing these functionalities. This modular design allows for the synthesis of a versatile chemical probe.[13]

Covalent_Probe_Design cluster_mods Functional Modifications Core 5,8-Dimethyl-4-hydroxy quinoline-3-carboxylic acid Core Scaffold for Protein Recognition Linker Amide Bond Formation Core:f0->Linker + Linker Synthesis Warhead Reactive Warhead (e.g., Acrylamide) for Covalent Bonding Linker->Warhead:f0 Handle Bioorthogonal Handle (e.g., Alkyne) for Click Chemistry Linker->Handle:f0 Probe Final Covalent Probe Target Protein Covalent_Bond Covalent_Bond Probe:f1->Covalent_Bond Covalent Bond Formation

Caption: Modular design of a covalent chemical probe.
Detailed Protocol 2: Competitive Profiling using a Covalent Probe

Causality Behind Choices: A competitive profiling experiment is the gold standard for validating the targets of a covalent probe.[2] By pre-incubating the lysate with the parent compound (this compound), true targets of the probe will have their binding sites occupied and will therefore show reduced labeling by the covalent probe. This distinguishes them from proteins that react non-specifically with the electrophilic warhead. The use of click chemistry provides high efficiency and specificity for attaching the reporter tag under biocompatible conditions.

Materials:

  • Synthesized covalent probe (alkyne-functionalized)

  • Parent compound (this compound) for competition

  • Cell lysate (prepared as in Protocol 1)

  • Click chemistry reagents: Azide-biotin tag, copper(II) sulfate, TBTA ligand, and a reducing agent (e.g., sodium ascorbate)

  • Streptavidin beads for enrichment

Step 1: Proteome Labeling and Competition

  • Prepare two samples of cell lysate (e.g., 1 mg protein in 1 mL each).

  • To the "Competition" sample, add the parent compound to a final concentration of 50-100 µM. To the "Control" sample, add vehicle (e.g., DMSO). Incubate for 30 minutes at 37°C.

  • Add the alkyne-functionalized covalent probe to both samples to a final concentration of 1-5 µM. Incubate for 1 hour at 37°C.

Step 2: Click Chemistry for Reporter Tag Conjugation

  • Prepare the click chemistry reaction mix. For each sample, add in sequence: 10 µL of 5 mM azide-biotin, 10 µL of 50 mM copper(II) sulfate, 10 µL of 50 mM TBTA, and 20 µL of 50 mM sodium ascorbate.

  • Incubate the samples with the click mix for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

Step 3: Enrichment and Sample Preparation for LC-MS/MS

  • Precipitate the proteins using methanol/chloroform to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS.

  • Dilute the sample to reduce SDS concentration and add 50 µL of streptavidin bead slurry. Incubate for 1-2 hours at room temperature to capture biotinylated proteins.

  • Wash the beads extensively to remove non-biotinylated proteins (e.g., with buffers containing SDS, urea, and high salt).

  • Perform on-bead tryptic digestion as described in Protocol 1 (Step 4).

  • Analyze the resulting peptides by LC-MS/MS.

Data Analysis for Target Identification: Proteins identified and quantified from both the "Control" and "Competition" samples are compared. A bona fide target will show a significantly higher abundance (or spectral counts) in the control sample relative to the competition sample, indicating that its binding site was successfully blocked by the parent compound.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel chemical tools for proteomics. By leveraging its inherent structural features, this compound can be readily adapted for both affinity-based and covalent chemoproteomic strategies. The protocols outlined in this guide provide a robust framework for researchers to employ this molecule in target identification and validation studies, ultimately accelerating the discovery of new protein functions and therapeutic opportunities.

References

  • Makarov, D. (2024). Design and synthesis of tubulin tyrosination probes for chemical proteomics. Ludwig-Maximilians-Universität München.
  • Evans, M. J., & Cravatt, B. F. (2006). How chemoproteomics can enable drug discovery and development. Nature Reviews Drug Discovery, 5(9), 759-766.
  • Zhang, T., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules, 29(9), 2098.
  • Grokipedia. (n.d.). Chemoproteomics. Retrieved from [Link]

  • Gule, N., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4983.
  • Apexbio. (n.d.). Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Retrieved from [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19371-19395.
  • RSC Publishing. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Marti, A., et al. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 10, 895924.
  • Synfacts. (2021). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts, 17(02), 0222.
  • Lee, H., et al. (2020). Emerging affinity-based proteomic technologies for large scale plasma profiling in cardiovascular disease. Journal of Molecular and Cellular Cardiology, 148, 107-118.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728219, this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). General schemes of affinity-based protein profiling. Retrieved from [Link]

  • Leng, L., et al. (2018). Multiplexed protein profiling by sequential affinity capture. Proteomics, 18(2), 1700239.
  • RSC Publishing. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 15(18), 3799.
  • Zaia, J. (2023). Affinity Mass Spectrometry: Strategies for Proteome Profiling. Boston University.
  • RSC Publishing. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome.
  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based protein profiling. ChemBioChem, 5(1), 41-47.
  • Broad Institute. (n.d.). Protocols. Retrieved from [Link]

  • P&S Chemicals. (n.d.). Product information, this compound ethyl ester. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5036.
  • ResearchGate. (2025).

Sources

Application Notes and Protocols: 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a Putative Inhibitor of Kynurenine 3-Monooxygenase

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The quinoline scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a member of the quinoline family.[3][4] While specific enzymatic targets of this particular compound are not extensively documented, its structural similarity to known enzyme inhibitors suggests potential biological activity. This document provides a detailed exploration of this compound as a putative inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.

KMO is a key enzyme in the kynurenine pathway, responsible for the conversion of kynurenine to 3-hydroxykynurenine.[5][6] This pathway is a central route for tryptophan catabolism and its dysregulation has been implicated in a range of neurodegenerative and neuroinflammatory diseases, such as Huntington's and Alzheimer's disease.[6][] The inhibition of KMO is a promising therapeutic strategy as it can shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid, while reducing the formation of potentially neurotoxic downstream metabolites.[6][8] These application notes provide a hypothetical framework and detailed protocols for investigating the inhibitory potential of this compound against KMO.

Mechanism of Action: The Kynurenine Pathway and KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[6] KMO is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane that hydroxylates L-kynurenine to 3-hydroxykynurenine.[] The activity of KMO is a critical branch point in the pathway. Inhibition of KMO leads to an accumulation of L-kynurenine, which can then be preferentially metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA). KYNA is an antagonist of ionotropic glutamate receptors and is considered neuroprotective. Conversely, the products downstream of KMO activity, such as 3-hydroxykynurenine and quinolinic acid, can be neurotoxic.[6][8]

By inhibiting KMO, a compound like this compound could theoretically modulate the balance of neuroactive metabolites in the kynurenine pathway, offering a potential therapeutic avenue for neurological disorders.

kynurenine_pathway tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine kmo Kynurenine 3-Monooxygenase (KMO) kynurenine->kmo kat Kynurenine Aminotransferases (KATs) kynurenine->kat hydroxykynurenine 3-Hydroxykynurenine (Neurotoxic Precursor) kmo->hydroxykynurenine downstream Downstream Neurotoxic Metabolites (e.g., Quinolinic Acid) hydroxykynurenine->downstream kyna Kynurenic Acid (KYNA) (Neuroprotective) kat->kyna inhibitor 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid (Putative Inhibitor) inhibitor->kmo

Figure 1: The Kynurenine Pathway and the proposed inhibitory action of this compound on KMO.

Experimental Protocols

Protocol 1: In Vitro KMO Inhibition Assay

This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • This compound (test compound)

  • Ro 61-8048 (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction Mixture: In each well of a 96-well plate, prepare the following reaction mixture:

    • 50 µL of potassium phosphate buffer

    • 10 µL of NADPH solution (final concentration 200 µM)

    • 10 µL of recombinant human KMO (final concentration 10-20 nM)

    • 10 µL of the test compound at various concentrations or vehicle control (DMSO).

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of L-kynurenine solution (final concentration 100 µM).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

CompoundIC50 (µM) [Hypothetical]
This compoundTo be determined
Ro 61-8048 (Positive Control)~0.1
Protocol 2: Cell-Based Kynurenine Pathway Modulation Assay

This protocol evaluates the effect of this compound on the kynurenine pathway in a cellular context.

Materials:

  • HEK293 cells stably expressing human KMO

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • L-Tryptophan

  • Interferon-gamma (IFN-γ) to induce the kynurenine pathway

  • This compound

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture: Seed HEK293-KMO cells in 24-well plates and grow to 80-90% confluency.

  • Cell Treatment:

    • Replace the culture medium with fresh medium containing 100 ng/mL IFN-γ and 500 µM L-Tryptophan.

    • Add this compound at various concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Collect the cell culture supernatant.

  • Metabolite Extraction: Perform a protein precipitation step on the supernatant (e.g., with methanol or acetonitrile) to extract the metabolites.

  • LC-MS/MS Analysis: Analyze the concentrations of L-kynurenine and kynurenic acid in the extracted samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the ratio of kynurenic acid to L-kynurenine for each treatment condition.

    • An increase in this ratio indicates inhibition of KMO.

    • Determine the EC50 value for the compound's effect on this ratio.

experimental_workflow cluster_protocol1 Protocol 1: In Vitro Assay cluster_protocol2 Protocol 2: Cell-Based Assay p1_start Prepare Reagents (Enzyme, Substrate, Inhibitor) p1_mix Mix Reagents in 96-well Plate p1_start->p1_mix p1_preincubate Pre-incubate at 37°C p1_mix->p1_preincubate p1_initiate Initiate Reaction with Substrate p1_preincubate->p1_initiate p1_measure Measure NADPH Consumption (Absorbance at 340 nm) p1_initiate->p1_measure p1_analyze Calculate IC50 p1_measure->p1_analyze p2_seed Seed HEK293-KMO Cells p2_treat Treat Cells with IFN-γ, Tryptophan, and Inhibitor p2_seed->p2_treat p2_incubate Incubate for 48 hours p2_treat->p2_incubate p2_collect Collect Supernatant p2_incubate->p2_collect p2_extract Extract Metabolites p2_collect->p2_extract p2_analyze LC-MS/MS Analysis of Kynurenine and KYNA p2_extract->p2_analyze p2_ratio Calculate KYNA/Kynurenine Ratio p2_analyze->p2_ratio

Figure 2: Experimental workflow for the in vitro and cell-based KMO inhibition assays.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of a known KMO inhibitor, such as Ro 61-8048, as a positive control in the in vitro assay allows for the validation of the assay's performance. In the cell-based assay, the measurement of both the substrate (L-kynurenine) and the product of the alternative pathway (kynurenic acid) provides an internal control for the compound's mechanism of action. A true KMO inhibitor should cause a concurrent increase in L-kynurenine and kynurenic acid.

Conclusion

While further direct experimental evidence is required, the structural characteristics of this compound make it a plausible candidate for a Kynurenine 3-Monooxygenase inhibitor. The protocols outlined in these application notes provide a robust framework for researchers to investigate this hypothesis and to characterize the compound's potential as a modulator of the kynurenine pathway. Successful inhibition of KMO by this compound could warrant further investigation into its therapeutic potential for neurodegenerative and neuroinflammatory disorders.

References

  • The Diverse Biological Landscape of Quinoline Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.).
  • Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives - Benchchem. (n.d.).
  • This compound | 303010-02-8. (2023, May 4).
  • This compound | CAS 303010-02-8 | SCBT. (n.d.).
  • Mole, D. J., Webster, S. P., Uings, I., Zheng, X., Binnie, M., Wilson, K., ... & Iredale, J. P. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nature Medicine, 22(2), 202-209.
  • CAS 303010-02-8 this compound - BOC Sciences. (n.d.).
  • This compound | C12H11NO3 | CID 2728219. (n.d.).
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity.
  • The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2021). Molecules, 26(21), 6488.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). bioRxiv.
  • Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration. (2012). Cell, 150(2), 358–370.
  • Kynurenine 3-monooxygenase (KMO) Inhibitors, Agonists and Modulators - BOC Sciences. (n.d.).
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.

Sources

High-throughput screening assays using 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Throughput Screening Using 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Abstract

The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for developing a wide array of therapeutic agents.[1] These compounds have demonstrated significant potential across various disease areas, including roles as anticancer and anti-inflammatory agents.[2][3] This application note provides detailed, field-tested protocols for leveraging this compound in high-throughput screening (HTS) campaigns. We present two distinct, robust assay methodologies: a biochemical fluorescence polarization (FP) assay designed to identify kinase inhibitors and a cell-based luminescence assay for screening modulators of G protein-coupled receptor (GPCR) activity. Each protocol is designed as a self-validating system, complete with explanations of the underlying scientific principles, data analysis procedures, and troubleshooting guidance to empower researchers in drug discovery and development.

Compound Profile and Handling for HTS

This compound is a member of the quinoline family, a class of compounds with established and diverse biological activities.[4] Proper handling and preparation of the compound are critical for generating reliable and reproducible HTS data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 303010-02-8[5][6]
Molecular Formula C₁₂H₁₁NO₃[5][6]
Molecular Weight 217.22 g/mol [6][7]
IUPAC Name 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid[5]
Protocol 1.1: Compound Solubilization and Plate Preparation

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for compound libraries due to its high solubilizing power and compatibility with most assay formats. Serial dilution in DMSO is used to create a concentration range for dose-response analysis, followed by a final dilution in aqueous assay buffer to minimize solvent effects.

Materials:

  • This compound powder

  • Anhydrous, HTS-grade Dimethyl Sulfoxide (DMSO)

  • Acoustic liquid handler or manual multichannel pipettes

  • 384-well polypropylene compound storage plates

  • Plate seals

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution by dissolving the compound in 100% DMSO. Vortex thoroughly until fully dissolved.

  • Serial Dilution (Source Plate): In a 384-well polypropylene plate, perform a 1:3 serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations for dose-response testing. This will serve as the master compound source plate.

  • Assay-Ready Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 50-100 nL) from the compound source plate to the final 384-well assay plates. This intermediate step minimizes freeze-thaw cycles of the master stock.

  • Storage: Seal all plates and store at -20°C or -80°C for long-term use.

The High-Throughput Screening Workflow

A typical HTS campaign is a multi-step process designed to efficiently identify and validate compounds with the desired biological activity from large libraries.[8] The workflow moves from a large-scale primary screen to progressively more detailed secondary and confirmatory assays.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary Primary HTS (Single Concentration) Hit_ID Hit Identification (% Inhibition > Threshold) Primary->Hit_ID Dose_Response Dose-Response Plate (IC50/EC50 Determination) Hit_ID->Dose_Response Orthogonal Orthogonal Assay (Confirms Mechanism) Dose_Response->Orthogonal Cytotoxicity Cytotoxicity Assay (Rule out non-specific toxicity) Orthogonal->Cytotoxicity SAR Structure-Activity Relationship (SAR) Cytotoxicity->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 2: Biochemical Kinase Inhibition Assay

Protein kinases are a critical class of enzymes and a major focus for drug discovery, particularly in oncology.[9][10] Fluorescence polarization (FP) is a robust, homogeneous assay format well-suited for HTS campaigns targeting kinase activity.[11]

Assay Principle

The assay measures the phosphorylation of a fluorescently labeled peptide substrate by a target kinase. In the absence of an inhibitor, the kinase phosphorylates the peptide. A specific antibody that binds only to the phosphorylated peptide is added. This binding creates a large molecular complex that tumbles slowly in solution, resulting in a high FP signal. In the presence of an effective inhibitor, the peptide remains unphosphorylated, the antibody does not bind, and the small, rapidly tumbling peptide yields a low FP signal.[11] The decrease in polarization is directly proportional to the inhibitor's activity.

FP_Principle cluster_0 No Inhibition (High FP) cluster_1 Inhibition (Low FP) Kinase Active Kinase P_Substrate Phosphorylated Substrate ATP ATP Substrate Fluorescent Substrate Complex Large Complex (Slow Tumble) P_Substrate->Complex Antibody Binding Antibody Antibody->Complex Inhibitor Inhibitor (Test Compound) I_Kinase Inactive Kinase Inhibitor->I_Kinase I_Substrate Fluorescent Substrate (Fast Tumble)

Caption: Principle of the Fluorescence Polarization (FP) kinase assay.

Protocol 3.1: Step-by-Step Methodology

Materials:

  • Target Kinase (e.g., a tyrosine kinase relevant to oncology)

  • Fluorescently-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Phospho-specific binding partner/antibody

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

  • 384-well, low-volume, black assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare all reagents in pre-chilled assay buffer. The optimal concentrations of kinase, substrate, and ATP should be determined empirically during assay development, often near the Kₘ for substrate and ATP to ensure sensitivity to competitive inhibitors.[12][13]

  • Compound Addition: Add 50 nL of this compound from the compound source plate to the wells of the 384-well assay plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).

  • Kinase Addition: Add 5 µL of the target kinase solution to all wells except the "no enzyme" positive controls.

  • Initiation of Reaction: Add 5 µL of the substrate/ATP mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The plate should be covered to prevent evaporation.

  • Detection: Add 10 µL of the detection reagent (containing the phospho-specific antibody) to all wells.

  • Final Incubation: Incubate for another 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Plate Reading: Read the plate on a compatible plate reader, measuring fluorescence polarization (in mP units).

Data Analysis and Expected Results
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_High_Control) / (Signal_Low_Control - Signal_High_Control))

    • Signal_Compound: FP signal from a well with the test compound.

    • Signal_High_Control: Signal from positive control wells (e.g., no enzyme or potent inhibitor).

    • Signal_Low_Control: Signal from negative control wells (DMSO vehicle).

  • Determine Z'-Factor: The Z'-factor is a measure of assay quality. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_Low_Control + SD_High_Control)) / |Mean_Low_Control - Mean_High_Control|

  • IC₅₀ Curve Fitting: For dose-response plates, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Hypothetical Dose-Response Data for a Kinase Hit

Compound Conc. (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.251.2
0.424.8
0.18.3
Calculated IC₅₀ 1.15 µM

Protocol 3: Cell-Based GPCR Modulation Assay

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are the targets of approximately 30% of FDA-approved drugs.[14] Split-enzyme complementation assays, such as those using split NanoLuc® luciferase, are powerful tools for studying GPCR-protein interactions in a cellular context.[15][16]

Assay Principle

This assay utilizes a cell line engineered to express two fusion proteins: the target GPCR is fused to a large fragment of luciferase (LgBit), and a downstream interacting partner (e.g., a G-protein subunit or β-arrestin) is fused to the small, complementary fragment (SmBit).[16] In the basal state, the fragments are separate and no light is produced. Upon ligand-induced activation of the GPCR, a conformational change promotes its interaction with the binding partner. This brings the two luciferase fragments into close proximity, allowing them to reconstitute a functional enzyme and generate a bright luminescent signal upon addition of the substrate.[15][17] An antagonist would block this signal, while an agonist would induce it.

GPCR_Assay cluster_0 Basal State (No Signal) cluster_1 Activated State (Luminescence) GPCR GPCR-LgBit G_Prot G-Protein-SmBit Membrane Agonist Agonist A_GPCR GPCR-LgBit Agonist->A_GPCR A_G_Prot G-Protein-SmBit A_GPCR->A_G_Prot Luminescence Light A_G_Prot->Luminescence + Substrate A_Membrane

Caption: Principle of a split-luciferase GPCR complementation assay.

Protocol 4.1: Step-by-Step Methodology

Materials:

  • Engineered cell line (e.g., HEK293) stably expressing the GPCR-LgBit and G-protein-SmBit constructs.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Opti-MEM or other serum-free medium.

  • Luciferase substrate (e.g., furimazine).

  • 384-well, solid white, tissue-culture treated assay plates.

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells into 384-well white plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

  • Incubation: Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Addition: Remove the culture medium and replace it with 20 µL of serum-free medium. Add 50 nL of compounds from the source plate.

  • Incubation: Incubate for 3-5 hours to allow for compound action. For antagonist screening, add a known agonist at its EC₈₀ concentration to all wells (except negative controls) and incubate for an additional 60 minutes.

  • Signal Detection: Prepare the luciferase substrate according to the manufacturer's instructions. Add 20 µL of the detection reagent to each well.

  • Plate Reading: Incubate for 3-5 minutes at room temperature to allow the signal to stabilize, then read the luminescence on a plate reader.

Data Analysis and Expected Results
  • Calculate Percent Activation (for agonist screening): % Activation = 100 * (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control)

    • Signal_High_Control: Signal from a known potent agonist.

    • Signal_Low_Control: Signal from DMSO vehicle wells.

  • EC₅₀/IC₅₀ Curve Fitting: Plot % Activation or % Inhibition against the logarithm of compound concentration and fit to a four-parameter model to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Table 3: Hypothetical Dose-Response Data for a GPCR Agonist

Compound Conc. (µM)% Activation
5099.1
16.796.3
5.685.0
1.955.2
0.621.5
0.27.1
0.072.4
Calculated EC₅₀ 1.75 µM

Hit Confirmation and Troubleshooting

Hit Confirmation: It is crucial to confirm hits from the primary screen using an orthogonal assay—a method with a different technology or readout—to rule out assay artifacts.[13] For example, a kinase hit from an FP assay could be confirmed using a luminescence-based assay that measures ATP consumption.

Cytotoxicity: All confirmed hits should be evaluated in a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed activity is not due to non-specific cytotoxicity.[8]

Table 4: Common HTS Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Reagent instability; Suboptimal reagent concentrations; High variability in dispensing.Check reagent stability and preparation. Re-optimize enzyme/substrate concentrations. Calibrate and validate liquid handlers.
High Percentage of Hits Compound aggregation; Assay interference (e.g., fluorescent compounds in FP assay).Add non-ionic detergent (e.g., 0.01% Triton X-100). Screen for auto-fluorescent compounds by reading plates before adding detection reagents.
Poor Dose-Response Curve Compound insolubility at high concentrations; Compound degradation.Check compound solubility in assay buffer. Use freshly prepared compound plates. Reduce incubation times if stability is an issue.
Edge Effects in Plates Uneven temperature or humidity during incubation causing evaporation.Use plates with lids. Ensure proper sealing. Use a humidified incubator and allow plates to equilibrate to room temperature before adding reagents.

Conclusion

This compound belongs to a pharmacologically significant class of molecules, making it a compelling candidate for high-throughput screening campaigns. The fluorescence polarization and split-luciferase complementation assays detailed in this guide provide robust, scalable, and validated methods for identifying its potential activity against key drug target classes like protein kinases and GPCRs. By following these protocols and principles of rigorous assay design, researchers can effectively leverage this compound in their drug discovery pipelines to uncover novel therapeutic leads.

References

  • Benchchem. (n.d.). Discovery and history of quinoline-4-carboxylic acid derivatives.
  • Boute, N., Jockers, R., & Issad, T. (2002). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Expert Opinion on Drug Discovery.
  • Kleman-Leyer, K. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives.
  • Benchchem. (n.d.). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
  • Benchchem. (n.d.). Application Note: High-Throughput Screening for Kinase Inhibitors Using a Fluorescence Polarization Assay.
  • Mohamed, M. (n.d.). Fluorescent Cellular assays For Kinase inhibitors. Huskie Commons.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1784-1789.
  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6649.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • BellBrook Labs. (2025). What Is the Best Kinase Assay?.
  • Miller, R. A., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
  • Schelpe, A.-S., et al. (2020). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences, 21(24), 9685.
  • Wang, S. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Van den Dries, K., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406.
  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Video]. YouTube.
  • King, O. N., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535.
  • Yasi, E. A., Kruyer, N. S., & Peralta-Yahya, P. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, 210-217.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemicalbook. (2023). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.

Sources

Application Notes and Protocols for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, renowned for its versatile biological activities. As a bicyclic aromatic heterocycle, it serves as a scaffold in numerous natural products and synthetic drugs. The derivatization of the quinoline core, particularly with a carboxylic acid moiety at the 3-position, has given rise to a class of compounds with significant potential in oncology, immunology, and anti-infective research. This document provides a detailed guide for the investigation of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid , a specific derivative with promising, albeit underexplored, therapeutic potential.

These application notes are designed for researchers, scientists, and drug development professionals. They offer a synthesis of established methodologies and expert insights to facilitate the exploration of this compound's bioactivities. The protocols herein are structured to be self-validating, with an emphasis on the causal relationships behind experimental choices.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [2]
CAS Number 303010-02-8[1]
Appearance Solid (predicted)General knowledge
Solubility Limited in water, soluble in organic solvents like DMSO and DMF.General knowledge

Synthesis of this compound

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is classically achieved through the Gould-Jacobs reaction .[3][4] This method involves the condensation of an aniline with a malonic ester derivative, followed by thermal cyclization. For the synthesis of this compound, 2,5-dimethylaniline would serve as the starting aniline.

Protocol 1: Synthesis via Gould-Jacobs Reaction

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[3][4]

Step 1: Condensation of 2,5-Dimethylaniline with Diethyl ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask, combine 2,5-dimethylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (DEEM, 1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Upon completion, the intermediate, diethyl 2-((2,5-dimethylphenyl)aminomethylene)malonate, is obtained. This intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

  • The intermediate from Step 1 is heated to a higher temperature, typically 240-260°C, in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This high temperature is crucial for the intramolecular cyclization to occur.[5]

  • The reaction is maintained at this temperature for 30-60 minutes. The progress of the cyclization can be monitored by TLC.

  • Upon cooling, the cyclized product, ethyl 5,8-dimethyl-4-hydroxyquinoline-3-carboxylate, will precipitate from the solvent and can be collected by filtration.

Step 3: Hydrolysis to the Carboxylic Acid

  • The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • The mixture is heated to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).

  • After cooling the reaction mixture to room temperature, it is acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 2,5-Dimethylaniline C Intermediate Ester A->C B DEEM B->C D Cyclized Ester C->D Heat (240-260°C) E Final Product D->E NaOH, then HCl

Caption: Synthesis workflow for this compound.

Application in Anticancer Drug Discovery

Derivatives of quinoline-3-carboxylic acid have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes in cellular proliferation or the induction of apoptosis.

Protocol 2: In Vitro Antiproliferation Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), K-562 (leukemia), A549 (lung))

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT-based cell viability assay.

Application in Enzyme Inhibition Assays

The quinoline-4-carboxylic acid scaffold is a known inhibitor of various enzymes, including protein kinases and dihydroorotate dehydrogenase (DHODH).[6] Given the structural similarities, this compound is a candidate for screening against these targets.

Protocol 3: In Vitro Protein Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase (e.g., CK2, SIRT3).

Materials:

  • Recombinant human protein kinase (e.g., CK2, SIRT3)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • Positive control inhibitor (e.g., staurosporine for general kinases)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound or controls.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Mechanism of Action Studies

Should this compound demonstrate significant biological activity, further studies to elucidate its mechanism of action are warranted.

Potential Mechanisms to Investigate:
  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Induction: Employ techniques such as Annexin V/PI staining or caspase activity assays to assess whether the compound induces programmed cell death.

  • Target Engagement Assays: If a specific enzyme is identified as a target, cellular thermal shift assays (CETSA) or other target engagement methods can confirm the interaction within a cellular context.

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery efforts. Its synthesis is accessible through established chemical reactions, and the broader class of quinoline-3-carboxylic acids has a proven track record of diverse biological activities. The protocols outlined in this document provide a robust framework for the initial characterization of this compound's anticancer and enzyme-inhibitory potential. Future work should focus on a comprehensive screening against a panel of cancer cell lines and kinases, followed by in-depth mechanistic studies for any confirmed activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will be crucial for optimizing the potency and selectivity of this chemical scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Reitsema, R. H. (1948). The Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68. [Link]

  • PubChem. This compound. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Kovács, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5036. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • ResearchGate. General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • ResearchGate. IC50 values calculated through the MTT test. [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. [Link]

Sources

Developing analytical methods for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical and chemical research.[1][2][3] The quinoline scaffold is a significant structural motif in a variety of biologically active compounds.[4] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of starting materials, and in-process monitoring during drug development. This document provides a comprehensive guide to developing and validating analytical methods for the quantification of this compound in various matrices, adhering to the principles of scientific integrity and regulatory expectations. The methodologies presented are based on established analytical techniques for similar quinoline derivatives and are designed to be validated in accordance with ICH guidelines.[5][6][7]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₃[1][3]
Molecular Weight217.22 g/mol [3]
AppearanceLight cream powder (typical for similar compounds)[8]
SolubilityExpected to be soluble in organic solvents like DMSO and DMF, with limited solubility in aqueous solutions.[9]

Recommended Analytical Techniques

Based on the structural characteristics of this compound, which includes a chromophore (quinoline ring system) and ionizable groups (carboxylic acid and phenolic hydroxyl), two primary analytical techniques are recommended for its quantification:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine quantification in simpler matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it ideal for complex biological matrices and low concentration levels.[10][11]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective approach for the quantification of this compound in bulk material or simple formulations.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard and Sample s2 Dissolve in Diluent (e.g., Methanol/Water) s1->s2 s3 Prepare Calibration Curve Standards s2->s3 s4 Prepare Quality Control (QC) Samples s3->s4 h1 System Equilibration s4->h1 Begin Analysis h2 Inject Samples h1->h2 h3 Chromatographic Separation h2->h3 h4 UV Detection h3->h4 d1 Peak Integration h4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Samples d2->d3 d4 Method Validation d3->d4

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Formic acid (≥98%)

  • Purified water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase to ensure consistent protonation of the carboxylic acid and phenolic hydroxyl groups, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% BA gradient elution is proposed to ensure efficient separation from potential impurities and provide a sharp peak for the analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Detection Wavelength To be determined by UV scan (likely 254 nm or 320 nm)The quinoline structure is expected to have strong UV absorbance. An initial UV scan of the analyte solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[12]

4. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90:10 Water:ACN with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare samples by dissolving the bulk material in methanol and diluting with the initial mobile phase to fall within the calibration range. Filter all samples and standards through a 0.22 µm syringe filter before injection.

5. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][7]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) To be determined based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or standard deviation of the response and the slope of the calibration curve.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase).

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high-sensitivity and high-selectivity quantification, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.[11][13]

Experimental Workflow

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Spike Matrix with Analyte & Internal Standard p2 Protein Precipitation or Liquid-Liquid Extraction p1->p2 p3 Evaporate and Reconstitute p2->p3 l1 Chromatographic Separation (UPLC/HPLC) p3->l1 Inject l2 Electrospray Ionization (ESI) l1->l2 l3 Multiple Reaction Monitoring (MRM) l2->l3 d1 Peak Integration l3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknowns d3->d4

Caption: LC-MS/MS workflow for bioanalysis.

Detailed Protocol

1. Materials and Reagents:

  • All reagents from the HPLC-UV method.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., ¹³C₆-5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid). If unavailable, a compound with similar chromatographic and ionization behavior can be used.

  • Biological matrix (e.g., human plasma).

2. Instrumentation:

  • UPLC or HPLC system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. LC-MS/MS Conditions:

ParameterConditionRationale
LC Conditions Similar to HPLC-UV method, but with a shorter column (e.g., 2.1 x 50 mm, <2 µm) and faster gradient for higher throughput.UPLC systems offer faster analysis times and better resolution.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeThe molecule has both acidic and basic functionalities, so both modes should be tested during method development to determine which provides better sensitivity. Positive mode will likely detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.
MRM Transitions To be determined by direct infusion of the analyte.The precursor ion (Q1) will be the m/z of the parent molecule. The product ion (Q3) will be a characteristic fragment ion generated by collision-induced dissociation. At least two transitions should be monitored for confident identification and quantification.
Source Parameters To be optimized (e.g., capillary voltage, source temperature, gas flows).Optimization of source parameters is critical for maximizing signal intensity and stability.

4. Sample Preparation (Example for Plasma):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation).

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject.

5. Method Validation: Validation will follow ICH guidelines, with specific considerations for bioanalytical methods.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99, with back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Within-run and between-run accuracy within ±15% of nominal (±20% at LLOQ) and precision (RSD) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
Stability Analyte stability in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV for routine analysis or LC-MS/MS for applications requiring high sensitivity and selectivity. The choice of method will depend on the specific application, matrix complexity, and required limits of detection. The protocols provided herein serve as a robust starting point for method development. It is imperative that any method be fully validated according to the appropriate regulatory guidelines to ensure the generation of accurate and reliable data.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • de Nève, J., & de Nève, R. (1998). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. PubMed. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma International. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

  • PubMed. (n.d.). Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

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Application Notes and Protocols: 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a fluorescent probe. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science due to their inherent photophysical properties.[1][2] This guide, intended for researchers, scientists, and drug development professionals, details the underlying principles, potential applications, and step-by-step protocols for utilizing this specific quinoline derivative. While extensive data on this particular molecule is emerging, the protocols herein are built upon the well-established principles of analogous 4-hydroxyquinoline and 8-hydroxyquinoline fluorescent probes.[3][4][5]

Introduction and Scientific Background

This compound belongs to the quinoline family, a class of compounds known for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The core structure, a fusion of a benzene and a pyridine ring, endows these molecules with unique electronic properties that often translate into intrinsic fluorescence.[1][2] The utility of quinoline derivatives as fluorescent probes stems from their ability to exhibit changes in their fluorescence emission in response to specific environmental changes or interactions with target analytes.[1]

The fluorescence of 4-hydroxyquinoline derivatives is often governed by keto-enol tautomerism and is highly sensitive to the surrounding environment, such as solvent polarity and pH.[3][6] Furthermore, the presence of the hydroxyl and carboxylic acid moieties at the 4- and 3-positions, respectively, along with the nitrogen atom in the quinoline ring, creates a potential chelation site for metal ions. This structural feature is the basis for its application in detecting and quantifying metal ions through mechanisms like Chelation-Enhanced Fluorescence (CHEF).[1][7]

Potential Advantages of this compound:

  • High Sensitivity: Quinoline-based probes are known for their high sensitivity in detecting a variety of analytes, including metal ions.[6]

  • Structural Tunability: The quinoline scaffold allows for facile functionalization, enabling the fine-tuning of its photophysical and chemical properties for specific applications.[8]

  • Biocompatibility: Many quinoline derivatives exhibit good biocompatibility, making them suitable for applications in living cells and organisms.[9]

Predicted Photophysical and Chemical Properties

While exhaustive experimental data for this compound is not yet widely published, we can predict its key properties based on the extensive literature on structurally similar 4-hydroxyquinoline and 8-hydroxyquinoline derivatives.[10]

PropertyPredicted Value / CharacteristicRationale / Notes
Molecular Formula C₁₂H₁₁NO₃[1][7]
Molecular Weight 217.22 g/mol [1][7]
Excitation Maximum (λex) ~330 - 380 nmBased on typical absorption of 4-hydroxyquinoline derivatives.[10] The exact λex is solvent-dependent.
Emission Maximum (λem) ~400 - 500 nmEmission is expected in the blue-to-green region of the spectrum.[10] Significant shifts are expected upon metal chelation.
Stokes Shift Moderate to LargeA desirable feature for fluorescent probes to minimize self-quenching and improve signal-to-noise ratio.
Quantum Yield (ΦF) VariableHighly dependent on solvent, pH, and the presence of analytes (e.g., metal ions).
Sensing Mechanism CHEF, PET, ICTLikely to function through Chelation-Enhanced Fluorescence (CHEF), Photo-induced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT) upon binding to metal ions.[7]

Synthesis Protocol (Representative)

The synthesis of quinoline-4-carboxylic acids can be achieved through various established methods. A common and effective approach is the Gould-Jacobs reaction. The following is a representative protocol that can be adapted for the synthesis of this compound.

Diagram of a Representative Synthetic Workflow:

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis Aniline 2,5-Dimethylaniline Intermediate Intermediate Aniline->Intermediate + Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate Reflux in Ethanol Ester Ethyl 5,8-dimethyl-4-hydroxy- quinoline-3-carboxylate Intermediate->Ester High temp. (e.g., Dowtherm A) Product 5,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid Ester->Product NaOH, EtOH/H₂O Reflux

Caption: Representative Gould-Jacobs synthesis pathway.

Materials:

  • 2,5-Dimethylaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Condensation: In a round-bottom flask, combine equimolar amounts of 2,5-dimethylaniline and diethyl ethoxymethylenemalonate. Heat the mixture under reflux for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial condensation, carefully remove the ethanol byproduct under reduced pressure. Add a high-boiling point solvent like Dowtherm A and heat the mixture to approximately 240-250 °C for 20-30 minutes.[6] This high-temperature step facilitates the thermal cyclization to form the quinoline ring.

  • Hydrolysis: Cool the reaction mixture and carefully add a solution of sodium hydroxide in an ethanol/water mixture. Reflux the resulting suspension for 4-5 hours to hydrolyze the ethyl ester to the carboxylic acid.[8]

  • Purification: After cooling, acidify the mixture with concentrated HCl. The product, this compound, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Application Protocol: Metal Ion Detection

The 4-hydroxy and 3-carboxy groups, along with the quinoline nitrogen, form an ideal pocket for chelating metal ions. This chelation often restricts intramolecular vibrations and rotations, leading to a significant enhancement of fluorescence (CHEF effect). This protocol provides a general framework for using this compound for the detection of divalent metal ions like Zn²⁺ or Cd²⁺.[3]

Diagram of the CHEF Mechanism and Workflow:

cluster_0 Chelation-Enhanced Fluorescence (CHEF) Mechanism cluster_1 Experimental Workflow Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal Metal Ion (e.g., Zn²⁺) Stock Prepare Probe & Metal Ion Stock Solutions Titration Perform Fluorescence Titration Stock->Titration Analysis Analyze Spectral Data Titration->Analysis

Caption: CHEF mechanism and detection workflow.

Materials and Reagents:

  • This compound (Probe)

  • High-purity solvent (e.g., DMSO, Ethanol, or an aqueous buffer)

  • Metal salts (e.g., ZnCl₂, CdCl₂, MgCl₂, CaCl₂, etc.) for selectivity studies

  • pH buffer (e.g., HEPES or Tris-HCl, pH ~7.4 for biological relevance)

  • Fluorometer (spectrofluorometer)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the probe (e.g., 1 mM) in a suitable organic solvent like DMSO.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water or the chosen buffer.

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the probe stock solution to a working concentration (e.g., 10 µM) in the desired experimental buffer (e.g., HEPES buffer in an aqueous/organic mixture).

    • Scan the excitation spectrum while monitoring the emission at a wavelength ~50-100 nm higher than the expected absorption maximum.

    • Scan the emission spectrum using the determined optimal excitation wavelength.

  • Fluorescence Titration:

    • To a cuvette containing the probe at its working concentration, add incremental amounts of the target metal ion stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents).

    • After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum.

    • Observe the change in fluorescence intensity at the emission maximum.

  • Selectivity Analysis:

    • Prepare a series of solutions containing the probe and a selection of different metal ions (at a concentration significantly higher than the probe, e.g., 10 equivalents).

    • Measure the fluorescence response for each metal ion to determine the probe's selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • From the titration data, a binding constant (Ka) can be calculated using a suitable binding model (e.g., Benesi-Hildebrand plot).

    • The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the initial linear portion of the titration curve (LOD = 3σ/k).

Potential Application in Cellular Imaging

Quinoline-based probes are frequently used for bioimaging applications due to their ability to cross cell membranes and visualize intracellular analytes.[1][9]

Pre-requisites for Cellular Imaging:

  • Cell Permeability: The probe must be able to enter living cells. This can be assessed by incubating cells with the probe and observing fluorescence uptake via confocal microscopy.

  • Low Cytotoxicity: The probe should not be toxic to cells at the concentrations required for imaging. A standard MTT assay is recommended to evaluate cell viability.

  • Photostability: The probe should be resistant to photobleaching under the conditions of fluorescence microscopy.

General Protocol for Live Cell Imaging:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a low micromolar concentration of the probe (e.g., 1-10 µM) in cell culture medium for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any excess, non-internalized probe.

  • Imaging: Mount the coverslip on a confocal microscope equipped with appropriate lasers and filters for the probe's excitation and emission wavelengths.

  • Analyte Detection: To visualize changes in intracellular analyte concentration, cells can be pre-treated with ionophores or other stimuli before or after probe loading, and the change in fluorescence can be monitored over time.

Troubleshooting and Considerations

  • Solubility: The carboxylic acid moiety may limit solubility in purely aqueous solutions at neutral pH. Using a co-solvent like DMSO or ethanol is often necessary.

  • pH Sensitivity: The fluorescence of 4-hydroxyquinolines can be pH-dependent.[10] It is crucial to perform experiments in a well-buffered solution, especially for biological applications.

  • Autofluorescence: Biological samples can exhibit autofluorescence. Always include control samples (cells without the probe) to establish a baseline.

  • Inner Filter Effect: At high concentrations, the probe may reabsorb its own emitted light, leading to non-linear fluorescence responses. It is advisable to work with dilute solutions where absorbance is typically below 0.1.

Conclusion

This compound is a promising candidate for the development of novel fluorescent probes. Its structural features suggest a strong potential for applications in metal ion sensing and cellular imaging. The protocols and data presented in this guide, derived from the established behavior of analogous quinoline compounds, provide a solid foundation for researchers to explore and validate the capabilities of this specific molecule. Experimental determination of its precise photophysical properties and sensing characteristics is a critical next step in fully harnessing its potential.

References

  • Small molecule probes are essential tools for biomedical applications, with utility as cellular stains, labels for biomolecules, environmental indicators, and biosensors. (2020). Methods in Enzymology.
  • THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. (2021). ResearchGate. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). Photochemical & Photobiological Sciences.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (2023).
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Buy 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4 - Smolecule. (2023). Smolecule.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023).
  • Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe. (n.d.). Benchchem.
  • Photo physical properties of 8-hydroxy quinoline. (2005). Indian Journal of Pure & Applied Physics.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules.
  • A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). (2024). Luminescence.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2018). ACS Omega.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research.

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Application Notes & Protocols: A Framework for Efficacy Testing of Novel Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] this compound is a novel compound belonging to this promising class. While its specific biological targets are yet to be fully elucidated, related quinoline carboxylic acid derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of critical enzymes like dihydroorotate dehydrogenase (DHODH) or sirtuin 3 (SIRT3), which are implicated in cancer cell proliferation.[4][5][6]

This document provides a comprehensive experimental framework for the initial efficacy testing of this compound. As a Senior Application Scientist, this guide is designed to be a practical and scientifically rigorous resource, moving beyond a simple checklist of procedures to explain the rationale behind each experimental step. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. This guide will take a tiered approach, starting with broad screening for cytotoxic activity, moving to more focused mechanistic studies, and culminating in a blueprint for preclinical in vivo evaluation.

Part 1: Foundational Efficacy Screening - In Vitro Cytotoxicity Assessment

The initial step in evaluating a novel compound with potential anticancer activity is to determine its cytotoxic effects on cancer cells.[7][8][9] This foundational screening provides critical information on the compound's potency and selectivity. We will employ two robust and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[7][10]

Experimental Workflow: From Cell Culture to IC50 Determination

The overall workflow for in vitro cytotoxicity testing is a systematic process designed to ensure reproducible and accurate results.[7][8]

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis Cell_Line_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding in 96-well Plates Cell_Line_Culture->Cell_Seeding Compound_Prep Test Compound Stock Solution Preparation Treatment Treatment with Serial Dilutions of Test Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48, 72 hours) Treatment->Incubation Assay_Procedure Assay Procedure (MTT or SRB) Incubation->Assay_Procedure Absorbance_Measurement Absorbance Measurement Assay_Procedure->Absorbance_Measurement Data_Analysis Calculation of % Cell Viability Absorbance_Measurement->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][10] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.[11]

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[7] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7][8]

Data Presentation: Summarizing Cytotoxicity Data

The cytotoxic effect of the compound is quantified by its half-maximal inhibitory concentration (IC50).[8] These values are crucial for comparing the potency of a compound across different cell lines and determining its selectivity.

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)Selectivity Index (SI)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental ValueIC50 (HEK293) / IC50 (MCF-7)
HCT-116Colorectal CarcinomaExperimental ValueExperimental ValueIC50 (HEK293) / IC50 (HCT-116)
HEK293Non-cancerous KidneyExperimental ValueExperimental ValueN/A

Data are to be presented as mean ± standard deviation from at least three independent experiments.

Part 2: Mechanistic Insights - Target Engagement and Pathway Analysis

Once the cytotoxic potential of this compound is established, the next critical step is to understand its mechanism of action (MoA).[12][13] Target engagement assays are essential to confirm that a compound interacts with its intended molecular target in a cellular context.[14][15][16] Given that related quinoline derivatives inhibit enzymes like DHODH, a key player in pyrimidine biosynthesis, we will outline a strategy to investigate this potential interaction.

Hypothesized Signaling Pathway: DHODH Inhibition

Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to an S-phase arrest in the cell cycle and ultimately, apoptosis.

G Compound 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid DHODH Dihydroorotate Dehydrogenase (DHODH) Compound->DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA S_Phase S-Phase Arrest DNA_RNA->S_Phase Apoptosis Apoptosis S_Phase->Apoptosis

Caption: Hypothesized mechanism of action via DHODH inhibition.

Protocol 2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in intact cells.[16] It is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • HCT-116 cells (or another sensitive cell line identified in cytotoxicity assays)

  • This compound

  • PBS

  • Protease inhibitor cocktail

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (SDS-PAGE, Western blotting)

  • Antibody against DHODH

Procedure:

  • Cell Treatment: Treat HCT-116 cells with the test compound at a concentration around its IC50 value and a vehicle control for 2 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation: Centrifuge the samples to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blotting: Analyze the amount of soluble DHODH in the supernatant at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble DHODH as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Preclinical In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living organism to assess the compound's therapeutic potential in a more complex biological system.[17][18][19] This phase involves evaluating the compound's pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy in a relevant animal model.[20][21][22]

Experimental Design for In Vivo Studies

A well-designed in vivo study is crucial for obtaining meaningful and reproducible data.[17][23][24] Key considerations include the choice of animal model, dose selection, and definition of endpoints.

Protocol 3.1: Xenograft Mouse Model of Cancer

This model involves implanting human cancer cells into immunocompromised mice to study tumor growth and response to treatment.[25]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • HCT-116 cells

  • This compound

  • Vehicle for in vivo administration (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)

  • Standard-of-care drug (e.g., 5-Fluorouracil for colorectal cancer)

Procedure:

  • Tumor Implantation: Subcutaneously inject HCT-116 cells into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • Treatment: Administer the test compound and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Efficacy Evaluation:

    • Measure tumor volume with calipers every 2-3 days.[25]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences between the groups.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is essential for optimizing dosing and ensuring target engagement in vivo.[20][26][27]

  • PK Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound.[20] Blood samples are collected at various time points after drug administration to determine key parameters like half-life, clearance, and bioavailability.[27][28]

  • PD Studies: These studies measure the biological effect of the drug over time.[22] In our case, this could involve measuring the levels of pyrimidine precursors in tumor tissue after treatment to confirm DHODH inhibition.

Conclusion

This application note provides a strategic and detailed guide for the initial efficacy evaluation of this compound. By following this tiered approach, from broad in vitro screening to targeted in vivo studies, researchers can systematically build a comprehensive profile of this novel compound's therapeutic potential. The emphasis on robust experimental design, appropriate controls, and mechanistic investigation will ensure the generation of high-quality, reliable data, paving the way for further preclinical and clinical development.[18][19]

References

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  • National Center for Biotechnology Information. (2012). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • PubMed. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

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  • ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • PubMed. (2010). Pharmacokinetics and its role in small molecule drug discovery research. [Link]

  • ACS Publications. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • National Center for Biotechnology Information. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. (2021). Experimental design and irreproducibility in pre-clinical research. [Link]

  • ResearchGate. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. [Link]

  • Bentham Science. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

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Application Note: A Comprehensive Guide to the Preparation of Stock Solutions of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No. 303010-02-8). Quinoline derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery for their diverse pharmacological activities.[1] Accurate and consistent preparation of stock solutions is a critical first step for any downstream application, ensuring reproducibility and reliability of experimental results. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into solvent selection, dissolution techniques, and stability considerations.

Introduction to this compound

This compound is a member of the quinoline family, characterized by a bicyclic aromatic structure composed of a fused benzene and pyridine ring.[2][3] The presence of methyl groups, a hydroxyl group, and a carboxylic acid moiety imparts specific physicochemical properties that dictate its solubility and handling requirements. Understanding these properties is fundamental to developing a robust protocol for stock solution preparation.

Physicochemical Properties

A summary of the key identifiers and properties of the compound is provided below.

PropertyValueSource
IUPAC Name 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acidPubChem[2]
CAS Number 303010-02-8Santa Cruz Biotechnology[4]
Molecular Formula C₁₂H₁₁NO₃PubChem[2], Santa Cruz Biotechnology[4]
Molecular Weight 217.22 g/mol Santa Cruz Biotechnology[4]
Appearance SolidSigma-Aldrich
Solubility Profile

The solubility of quinoline carboxylic acid derivatives is heavily influenced by their predominantly hydrophobic aromatic structure. The quinoline ring system and methyl substituents contribute to lipophilicity, resulting in limited aqueous solubility. While specific solubility data for the 4-hydroxy variant is not extensively published, data from the closely related compound 5,8-Dimethylquinoline-3-carboxylic acid shows it exhibits poor solubility in water but is readily soluble in polar aprotic solvents, most notably dimethyl sulfoxide (DMSO).[5] It also shows good solubility in polar protic solvents like ethanol and methanol.[5] The addition of the 4-hydroxy group is unlikely to significantly alter this general profile, making DMSO the solvent of choice for achieving high-concentration stock solutions for biological assays.

Safety and Handling Precautions

Prior to handling the compound, it is imperative to read and understand the Safety Data Sheet (SDS). Adherence to good laboratory practices is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7]

  • Ventilation: Handle the solid compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhaling dust particles.[6][7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6] In case of accidental contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[6]

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, rinse the mouth and seek immediate medical attention.

  • Storage of Solid Compound: Store the solid reagent in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5][6][7]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays. The selection of DMSO as the solvent is based on its excellent solubilizing power for this class of compounds.[5][8]

Required Materials
  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter (optional, for sterile applications)

Experimental Workflow

G cluster_prep Step 1: Preparation cluster_dissolution Step 2: Dissolution cluster_final Step 3: Finalization & Storage calc Calculate Required Mass (e.g., for 1 mL of 10 mM) weigh Accurately Weigh Compound (2.17 mg) calc->weigh add_dmso Add Anhydrous DMSO (1 mL) weigh->add_dmso vortex Vortex Vigorously (1-2 min) add_dmso->vortex sonicate Sonicate in Water Bath (5-10 min, if needed) vortex->sonicate inspect Visually Inspect for Complete Dissolution sonicate->inspect filter Sterile Filter (Optional) (0.22 µm PTFE filter) inspect->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Procedure
  • Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 217.22 g/mol × 1000 mg/g = 2.17 mg

  • Weighing: Accurately weigh 2.17 mg of the compound into a sterile, tared microcentrifuge tube or an appropriate vial.

    • Expert Tip: Weighing a slightly different amount (e.g., 2.50 mg) is acceptable. Simply adjust the volume of DMSO accordingly (e.g., 1.15 mL for 2.50 mg) to maintain the 10 mM concentration.

  • Solvent Addition: Add the calculated volume (1.0 mL for 2.17 mg) of high-purity, anhydrous DMSO to the tube containing the compound.[8]

    • Causality: Using anhydrous DMSO is critical as water can cause the compound to precipitate out of solution, especially during freeze-thaw cycles.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[8]

    • Expert Tip: Gentle warming (up to 37°C) can be employed to aid dissolution, but prolonged heating should be avoided to prevent potential compound degradation.[8]

  • Verification: Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.

  • Sterilization (Optional): For applications involving cell culture, it is best practice to sterile-filter the stock solution. Draw the solution into a sterile syringe, attach a 0.22 µm PTFE syringe filter, and dispense it into a new sterile vial.

    • Causality: PTFE filters are recommended for organic solvents like DMSO due to their chemical compatibility.

  • Aliquoting and Storage: Aliquot the final stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.[7][8]

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Compound has low solubility at the target concentration.1. Re-check calculations and ensure the correct volume of DMSO was added.2. Use fresh, high-purity, anhydrous DMSO.3. Continue sonication for an additional 10-15 minutes. Apply gentle warming (37°C). If still unresolved, prepare a more dilute stock solution (e.g., 5 mM).
Precipitate forms after freezing and thawing. 1. Solution was not fully dissolved initially.2. Water was introduced into the DMSO.3. Concentration is too high (supersaturated solution).1. Before use, warm the aliquot to room temperature and vortex/sonicate to redissolve any precipitate.2. Ensure anhydrous DMSO and proper handling techniques are used.3. Consider preparing a lower concentration stock solution for future experiments.
Inconsistent experimental results. 1. Inaccurate initial weighing or pipetting.2. Degradation of the compound due to improper storage (light exposure, multiple freeze-thaws).1. Ensure all equipment (balance, pipettes) is properly calibrated.2. Always use a fresh aliquot for each experiment. Store stocks protected from light and at the recommended temperature.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Patel, M. K., et al. (2023). BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. World Journal of Pharmaceutical Research. [Link]

Sources

In vitro experimental setup with 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Experimental Setup with 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the In Vitro Characterization of this compound

Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant attention as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway that is essential for cell proliferation.[3][4]

This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, this compound. Given the limited specific data on this compound, we will leverage the known activities of the broader quinoline class to establish a logical and robust screening cascade. This application note will detail the experimental rationale and provide step-by-step protocols for assessing the compound's potential as an anticancer agent, focusing on cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Experimental Rationale: A Multi-Faceted Approach to Characterization

A thorough in vitro evaluation is the foundation of any drug discovery program. Our experimental design is based on a tiered approach, starting with a broad assessment of cytotoxicity and progressively moving towards more mechanistic assays. This strategy allows for a cost-effective and efficient evaluation of the compound's potential.

The proposed workflow is as follows:

Experimental Workflow A Compound Preparation & Solubility Assessment C Primary Screening: Cytotoxicity Assay (MTT) A->C B Cell Line Selection B->C D Secondary Screening: Apoptosis Induction (Caspase-3 Assay) C->D If cytotoxic F Target Engagement (Optional): DHODH Inhibition Assay C->F Based on structural similarity to known inhibitors E Mechanistic Insight: Cell Cycle Analysis (Flow Cytometry) D->E If apoptotic G Data Analysis & Interpretation E->G F->G

Caption: A logical workflow for the in vitro characterization of this compound.

Part 1: Primary Screening - Assessing Cytotoxicity

The initial step is to determine if this compound exhibits cytotoxic effects against cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4][5]

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][5] The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ (concentration that inhibits 50% of cell growth) from the dose-response curve.

Parameter Description
Cell Lines MCF-7 (breast), A549 (lung), HCT116 (colon)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
MTT Concentration 0.5 mg/mL
Wavelength 570 nm (measurement), 630 nm (reference)

Part 2: Secondary Screening - Investigating Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a programmed and controlled form of cell death. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspase-3 is a key executioner caspase.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

Principle: This assay measures the activity of caspase-3 by detecting the cleavage of a specific peptide substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). When cleaved by active caspase-3, the chromophore p-nitroaniline (pNA) is released and can be quantified by measuring its absorbance at 405 nm.[9][10]

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Reaction buffer with DTT

  • Caspase-3 substrate (DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce Apoptosis:

    • Seed cells in a suitable culture dish or plate and treat with the IC₅₀ and 2x IC₅₀ concentrations of the compound for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control (e.g., staurosporine).

  • Cell Lysis:

    • Harvest the cells and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[9]

    • Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.[10]

    • Collect the supernatant (cytosolic extract).

  • Caspase Assay:

    • Determine the protein concentration of the cell lysates.

    • Add 50-200 µg of protein from each sample to a 96-well plate.

    • Add reaction buffer containing DTT to each well.[10]

    • Add the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[10]

  • Measurement:

    • Read the absorbance at 405 nm in a microplate reader.

Data Analysis:

  • Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Part 3: Mechanistic Studies - Cell Cycle Analysis

To further understand the mechanism of action, it is crucial to investigate the compound's effect on cell cycle progression. Many cytotoxic agents exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • Cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.

    • Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation:

    • Resuspend approximately 1 x 10⁶ cells in 0.5 mL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[12]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 200 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A to eliminate RNA staining.[13]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000 events per sample.

Data Analysis:

  • Generate DNA content frequency histograms.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • Compare the cell cycle distribution of treated cells to that of untreated controls.

Signaling_Pathway cluster_cell Cancer Cell Compound 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid DHODH DHODH Compound->DHODH Inhibition (Hypothesized) Apoptosis Apoptosis Compound->Apoptosis Induction Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This application note provides a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis induction, and cell cycle effects will generate the critical data needed to make informed decisions about the future development of this compound.

Positive results from this screening cascade would warrant further investigation, including:

  • DHODH Enzyme Inhibition Assays: To directly test the hypothesis that the compound targets this enzyme.[14][15][16]

  • Broader Cell Line Screening: To determine the spectrum of activity against various cancer types.

  • In vivo Efficacy Studies: To evaluate the compound's therapeutic potential in animal models.

  • Antimicrobial and Antifungal Assays: Given the known activities of quinoline derivatives, exploring these possibilities could open up additional therapeutic avenues.[6][8][15] Standard protocols such as broth microdilution would be appropriate for determining the minimum inhibitory concentration (MIC).[17][18][19]

By following this structured approach, researchers can systematically and efficiently evaluate the therapeutic promise of this compound.

References

  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2025). ResearchGate.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • BENIGN AND PROFICIENT PROCEDURE FOR PREPARATION OF QUINOLINE DERIVATIVES. (2023). ResearchGate. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link]

  • Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH. Retrieved from [Link]

  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (n.d.). MDPI. Retrieved from [Link]

  • Cell Viability Assay Protocols. (n.d.). Creative Bioarray. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]

  • How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • Caspase Protocols in Mice. (n.d.). PMC. Retrieved from [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • Broth microdilution susceptibility testing. (n.d.). Bio-protocol. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. (2023). PubMed Central. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound and its derivatives are important scaffolds in drug discovery. Their synthesis, while well-established, presents several challenges that can impact yield and purity.

The most reliable and commonly employed method for this synthesis is the Gould-Jacobs reaction .[1] This process involves two primary stages: the initial condensation of an aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization to form the quinoline core. A final hydrolysis step yields the desired carboxylic acid.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and maximize your yield.

Reaction Overview: The Gould-Jacobs Pathway

The synthesis proceeds via a three-step sequence starting from 2,5-dimethylaniline and diethyl ethoxymethylenemalonate (EMME).

  • Condensation: Nucleophilic substitution of the ethoxy group on EMME by 2,5-dimethylaniline.

  • Thermal Cyclization: A high-temperature 6-electron electrocyclization reaction forms the quinoline ring system.[3]

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid product.

Gould_Jacobs_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification A 2,5-Dimethylaniline + Diethyl Ethoxymethylenemalonate (EMME) B Intermediate: Diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate A->B Heat (e.g., 100-130°C) -EtOH C Ethyl 5,8-Dimethyl-4-hydroxy- quinoline-3-carboxylate B->C High Heat (250°C+) -EtOH D Final Product: 5,8-Dimethyl-4-hydroxy- quinoline-3-carboxylic acid C->D 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: General workflow for the Gould-Jacobs synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a high yield? A1: The thermal cyclization (Step 2) is unequivocally the most critical and challenging step. This intramolecular reaction requires very high temperatures, typically above 250°C, to proceed efficiently.[4] Insufficient temperature leads to incomplete conversion of the intermediate, while excessive heat or prolonged reaction times can cause significant thermal decomposition, leading to tar formation and reduced yields.[5] The choice of heating method and solvent (or lack thereof) is paramount for success.

Q2: Can I use a different starting aniline to synthesize other quinoline derivatives? A2: Yes, the Gould-Jacobs reaction is broadly applicable to various substituted anilines.[1] However, the regioselectivity of the cyclization must be considered for asymmetrically substituted anilines. Cyclization can occur at either ortho position relative to the amino group. The outcome is governed by both steric and electronic factors, and mixtures of isomers are often obtained.[4][6] For 2,5-dimethylaniline, the C6 position is the only available ortho position for cyclization, leading to a single regioisomer.

Q3: Is a high-boiling solvent like Dowtherm A or diphenyl ether necessary for the cyclization step? A3: While not strictly necessary, using an inert, high-boiling solvent is the traditional and often most effective method to ensure uniform and sustained heating to the required 250-260°C.[3][4] These solvents prevent localized overheating and charring that can occur with neat reactions. However, they can be difficult to remove during workup. Modern alternatives include microwave-assisted synthesis, which offers rapid, controlled heating and can dramatically reduce reaction times and improve yields, often without a solvent.[5][7]

Q4: My final product shows poor solubility. How should I purify it? A4: 4-Hydroxyquinoline-3-carboxylic acids are often high-melting solids with limited solubility in common organic solvents. Purification is typically achieved by precipitation and washing. After saponification, the product exists as a sodium salt dissolved in the aqueous basic solution. Careful acidification to a specific pH (often around 4) will cause the carboxylic acid to precipitate.[2] The solid can then be collected by filtration and washed with water to remove inorganic salts, followed by a wash with a solvent like cold ethanol or diethyl ether to remove organic impurities. Recrystallization from solvents like DMF or DMSO may be possible but can be challenging.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Flowchart start Low Yield or Failed Reaction check_step Identify Problematic Step (via TLC, LC-MS, or NMR of crude) start->check_step step1_issue Problem: Incomplete Condensation (High amount of starting aniline) check_step->step1_issue Issue in Step 1 step2_issue1 Problem: Incomplete Cyclization (Intermediate is major product) check_step->step2_issue1 Issue in Step 2 step2_issue2 Problem: Significant Tar Formation (Dark, intractable crude material) check_step->step2_issue2 Issue in Step 2 step3_issue Problem: Incomplete Saponification (Ester remains in final product) check_step->step3_issue Issue in Step 3 step1_sol Solution: 1. Ensure EMME is not hydrolyzed. 2. Increase reaction time/temp (110-130°C). 3. Use slight excess of EMME. step1_issue->step1_sol step2_sol1 Cause: Insufficient Thermal Energy Solution: 1. Confirm reaction temp is >250°C. 2. Increase reaction time. 3. Switch to microwave heating for better energy transfer. step2_issue1->step2_sol1 step2_sol2 Cause: Thermal Decomposition Solution: 1. Reduce reaction time. 2. Use a high-boiling solvent (e.g., Dowtherm A) for even heating. 3. Avoid temperatures >265°C. step2_issue2->step2_sol2 step3_sol Solution: 1. Increase reflux time. 2. Use a higher concentration of NaOH (e.g., 2N). 3. Add a co-solvent like ethanol to improve ester solubility. step3_issue->step3_sol

Caption: Troubleshooting decision tree for the synthesis of this compound.

Problem: The cyclization reaction (Step 2) results in a low yield of the quinoline ester and recovery of a large amount of the uncyclized intermediate.

  • Causality: The most common cause is insufficient thermal energy. The 6-electron electrocyclization has a high activation energy barrier that requires temperatures of at least 250°C to overcome effectively.[4][5]

  • Solution:

    • Verify Temperature: Ensure your heating apparatus (e.g., sand bath, heating mantle) and thermometer are calibrated and accurately reflect the internal reaction temperature. The bulk mixture must be maintained at >250°C.

    • Increase Reaction Time: If the temperature is confirmed to be correct, increasing the heating time may drive the reaction to completion. Monitor by TLC or LC-MS until the intermediate spot has been consumed.

    • Consider Microwave Synthesis: Microwave reactors provide rapid and uniform heating, often leading to complete cyclization in minutes compared to hours for conventional heating.[5] This can significantly improve the conversion of the intermediate.

Problem: The cyclization reaction produced a dark brown or black tarry solid that is difficult to work with.

  • Causality: This is a classic sign of thermal decomposition. While high temperatures are required, holding the reaction at these temperatures for too long, or allowing localized "hot spots" to form, will degrade both the intermediate and the product.[8]

  • Solution:

    • Optimize Time and Temperature: The goal is to find the "sweet spot" of minimum time at the required temperature. For conventional heating, once 250°C is reached, the reaction may be complete in as little as 15-30 minutes.

    • Ensure Efficient Stirring: Vigorous stirring is crucial, especially in neat (solvent-free) reactions, to ensure even heat distribution and prevent localized charring.

    • Use a High-Boiling Solvent: Transferring the heat using a medium like Dowtherm A or diphenyl ether provides a much more controlled and uniform temperature environment, which can significantly reduce charring.[3]

Problem: After saponification (Step 3) and acidification, the final product does not precipitate.

  • Causality: There are two likely causes. First, the saponification may have been incomplete, meaning the non-polar ester is still present and may be holding the product in solution. Second, the pH of the aqueous solution may not be correct for precipitation. The carboxylic acid is amphoteric and will be soluble at very low and high pH.

  • Solution:

    • Confirm Complete Saponification: Before acidification, take a small aliquot of the basic reaction mixture and analyze it by TLC or LC-MS to ensure no starting ester remains. If it does, continue refluxing.

    • Careful pH Adjustment: Add acid (e.g., 2N HCl) dropwise with vigorous stirring. Monitor the pH with a meter or pH paper. The isoelectric point, where solubility is minimal, is typically between pH 3 and 5. Adding too much acid can re-protonate the quinoline nitrogen and increase solubility.

    • Induce Crystallization: If the solution appears cloudy but no precipitate forms, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath for an extended period.

Optimized Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(((2,5-dimethylphenyl)amino)methylene)malonate (Intermediate)
  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,5-dimethylaniline (5.0 g, 41.3 mmol) and diethyl ethoxymethylenemalonate (EMME) (9.8 g, 45.4 mmol, 1.1 eq).

  • Reaction: Heat the mixture in an oil bath at 120°C for 2 hours. The mixture will become a homogeneous liquid, and ethanol will be evolved.

  • Isolation: Cool the reaction mixture to room temperature. A solid mass should form. If not, add 20 mL of hexane and stir to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with cold hexane (2 x 20 mL), and dry under vacuum. This typically yields the intermediate as a white to pale yellow solid in >90% yield, which is pure enough for the next step.

Protocol 2: Thermal Cyclization to Ethyl 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylate

This protocol uses a high-boiling solvent for optimal temperature control.

  • Setup: To a 100 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, add diphenyl ether (40 mL). Heat the solvent to 255°C.

  • Reaction: Slowly add the intermediate from Protocol 1 (5.0 g, 17.2 mmol) in portions to the hot solvent over 5 minutes. The mixture will effervesce as ethanol is released. Maintain the internal temperature between 250-255°C for 20 minutes.

  • Isolation: Allow the reaction mixture to cool to approximately 80°C. Add 100 mL of hexane to the stirred mixture. The product will precipitate.

  • Purification: Cool to room temperature, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with hexane (3 x 40 mL) to completely remove the diphenyl ether. Dry the product under vacuum. This yields the quinoline ester as a light tan solid.

Protocol 3: Saponification to this compound
  • Setup: In a 250 mL round-bottom flask, suspend the crude quinoline ester from Protocol 2 (e.g., ~4.0 g) in a 2N aqueous solution of sodium hydroxide (80 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 3 hours. The suspension should gradually dissolve as the sodium salt of the carboxylic acid is formed.

  • Workup: Cool the reaction mixture in an ice bath. While stirring, slowly add 6N hydrochloric acid dropwise until the pH of the solution is approximately 3-4. A thick, white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with deionized water (3 x 30 mL) and then with cold ethanol (2 x 15 mL).

  • Drying: Dry the final product in a vacuum oven at 80°C overnight to yield this compound as a white to off-white powder.

Data Summary: Impact of Cyclization Conditions

The following table summarizes typical yields for the critical cyclization step under various conditions, adapted from literature precedents for similar Gould-Jacobs reactions.[5]

EntryHeating MethodSolventTemperature (°C)TimeTypical Yield of Ester
1ConventionalNone25060 min30-40%
2ConventionalDiphenyl Ether25520 min75-85%
3MicrowaveNone25015 min70-80%
4MicrowaveNone3005 min~47% (degradation noted)

Analysis: Conventional heating without a solvent (Entry 1) often gives low yields due to poor heat transfer and charring. The use of a high-boiling solvent (Entry 2) provides excellent results. Microwave synthesis (Entry 3) is a highly effective modern alternative, offering high yields in a fraction of the time. However, excessive microwave power and temperature (Entry 4) can lead to product degradation.[5]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Lu, G.-L., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Massoud, M.A., et al. (2021). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • PubChem. This compound. [Link]

  • Illyés, E., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • Google Patents. Process for the hydrolysis of quinolone carboxylic esters.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Martínez-Salas, P., et al. (2016). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]

  • Saczewski, F., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Csdé, K., et al. (2020). Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

Sources

Overcoming solubility issues with 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions in your experimental design.

Part 1: Foundational Knowledge - Understanding the Molecule's Behavior

Successful solubilization begins with understanding the inherent chemical properties of this compound. Its structure contains both acidic and basic functional groups, making its solubility highly dependent on the pH of the medium.

The molecule possesses three key functional regions that dictate its solubility:

  • A weakly basic quinoline nitrogen: This site can be protonated under acidic conditions.

  • An acidic carboxylic acid group (-COOH): This group will be deprotonated to form a carboxylate salt (-COO⁻) under neutral to basic conditions.

  • A weakly acidic 4-hydroxy group (-OH): This phenolic group can also be deprotonated under more strongly basic conditions.

This combination makes the molecule amphoteric , meaning it can react as either an acid or a base. Consequently, it will exhibit its lowest solubility at its isoelectric point (pI) , where the net charge is zero, and its solubility will increase significantly in both acidic and basic solutions.[1][2][3]

Chemical Profile & Properties
PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[4][5]
Molecular Weight 217.22 g/mol [5]
General Appearance Off-white to pale yellow solid[6][7]
Predicted XLogP3-AA 2.4[4]
Key Functional Groups Carboxylic Acid, Phenolic Hydroxyl, Quinoline Nitrogen[4][8]
The Critical Role of pH on Ionization and Solubility

The solubility of this compound is fundamentally governed by its ionization state, which is dictated by the surrounding pH. At a low pH, the quinoline nitrogen is protonated, yielding a net positive charge. At a high pH, the carboxylic acid and hydroxyl groups are deprotonated, yielding a net negative charge. Around neutral pH, the molecule likely exists as a zwitterion, with both positive and negative charges, leading to strong intermolecular interactions and minimal aqueous solubility.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Isoelectric Point (pI) (e.g., Neutral pH) cluster_high_ph High pH (e.g., pH > 9) low_ph Predominantly Cationic (Protonated Nitrogen) Solubility: HIGH mid_ph Zwitterionic / Neutral (Minimal Net Charge) Solubility: VERY LOW low_ph->mid_ph Increasing pH high_ph Predominantly Anionic (Deprotonated COOH & OH) Solubility: HIGH mid_ph->high_ph Increasing pH

Caption: Relationship between pH, ionization state, and solubility.

Part 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial queries.

Q1: What is the best starting solvent for preparing a high-concentration stock solution? A1: For initial stock preparation, we strongly recommend starting with an organic solvent like Dimethyl Sulfoxide (DMSO) .[7][9] It is a powerful solvent for many poorly soluble compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous experimental medium.

Q2: My compound won't dissolve in my aqueous assay buffer (e.g., PBS at pH 7.4). Why? A2: A buffer at pH 7.4 is likely very close to the compound's isoelectric point. In this state, the molecule has minimal net charge, leading to strong crystal lattice energy and very poor aqueous solubility.[10] Direct dissolution in neutral buffers is often unsuccessful.

Q3: I see a precipitate immediately after diluting my DMSO stock into my aqueous buffer. What is happening and how do I fix it? A3: This is a common phenomenon called "antisolvent precipitation." The compound is soluble in the DMSO stock but crashes out when introduced to the aqueous buffer where its solubility is much lower.

  • Immediate Fixes:

    • Lower the Final Concentration: Your intended final concentration may be above the compound's thermodynamic solubility limit in the final assay medium. Try a lower concentration.

    • Increase Final DMSO%: Ensure your final DMSO concentration is sufficient, but be mindful of its potential effects on your assay (typically <0.5%).[10]

    • Modify the Buffer: If your experiment can tolerate it, increasing the pH of the final aqueous buffer will increase solubility.[11]

Q4: Can I use heat or sonication to help dissolve the compound? A4: Yes, gentle warming and sonication can be effective, particularly for preparing concentrated stock solutions in organic solvents like DMSO.[11][12] However, be cautious:

  • Thermal Stability: First, ensure the compound is stable at elevated temperatures.

  • Supersaturation Risk: Heating can create a supersaturated solution. The compound may precipitate out as the solution cools to room or experimental temperature. Always inspect solutions for precipitation before use.

Part 3: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for overcoming specific, complex solubility challenges.

Scenario 1: Preparing a High-Concentration Aqueous Stock Solution via pH Adjustment

Issue: "My experiment is sensitive to organic solvents, and I need to prepare a ≥10 mM stock solution of this compound in an aqueous base."

Analysis: The most effective solvent-free strategy is to leverage the acidic nature of the carboxylic acid and hydroxyl groups. By deprotonating them with a strong base, you convert the insoluble neutral molecule into a highly soluble salt.

Protocol: Basic Solubilization for Aqueous Stocks

  • Preparation: Weigh the required amount of the solid compound into a sterile conical tube.

  • Initial Suspension: Add a fraction of the final required volume of high-purity water (e.g., 50-70% of the final volume). The compound will not dissolve and will appear as a slurry.

  • Titration with Base: While vortexing or stirring vigorously, add 1.0 N NaOH dropwise.

    • Causality: The OH⁻ ions deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a water-soluble sodium salt.

  • Endpoint: Continue adding NaOH until the solution becomes completely clear. This indicates full dissolution. Note the volume of NaOH added.

  • Final Volume Adjustment: Add high-purity water to reach the final target volume and concentration.

  • Final Steps:

    • Sterilization: Filter-sterilize the solution through a 0.22 µm filter compatible with basic solutions (e.g., PES).

    • pH Check: Measure the pH of the final stock. It will be highly basic.

    • Critical Consideration: When adding this basic stock to your final assay medium, ensure the buffer capacity of the medium is sufficient to maintain the desired final pH. A large addition of a high-pH stock can undesirably increase the pH of your experiment.

Scenario 2: Overcoming Precipitation in the Final Assay Medium

Issue: "My compound is soluble in my 10 mM stock (in 0.1 N NaOH), but it precipitates when I dilute it 1:1000 into my final cell culture medium (pH 7.2)."

Analysis: The final pH of 7.2 is too low to maintain the soluble, deprotonated (anionic) form of the compound. The concentration you are aiming for exceeds the compound's solubility limit at this pH. The following workflow can guide your optimization process.

G start Precipitation Observed in Final Medium q1 Is the target final concentration flexible? start->q1 a1_yes Lower the final concentration until no precipitation occurs. Determine the limit. q1->a1_yes Yes a1_no Concentration is fixed. Must modify the vehicle. q1->a1_no No q2 Can the final assay pH be increased? a1_no->q2 a2_yes Increase buffer pH. (e.g., from 7.2 to 7.8) Test for assay compatibility. q2->a2_yes Yes a2_no pH must remain constant. Use solubilizing excipients. q2->a2_no No excipients Select an Excipient a2_no->excipients opt1 Cyclodextrins (e.g., HP-β-CD) excipients->opt1 opt2 Surfactants (e.g., Tween® 80) excipients->opt2 opt3 Co-solvents (e.g., PEG400) excipients->opt3

Caption: Troubleshooting workflow for assay precipitation.

Protocol: Using Cyclodextrins to Enhance Aqueous Solubility

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like the dimethyl-quinoline portion of our compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[11][13][14]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer (e.g., 10-20% w/v).

  • Compound Addition: Add your highly concentrated compound stock (e.g., from DMSO) dropwise into the vortexing cyclodextrin solution.

    • Mechanism: As the compound is introduced, individual molecules partition into the hydrophobic core of the cyclodextrin, forming a stable, water-soluble inclusion complex.[14][15]

  • Equilibration: Allow the solution to mix for at least 30-60 minutes to ensure maximum complexation.

  • Dilution: This new, complexed stock can now be more safely diluted into the final assay medium.

  • Validation: Always run a vehicle control containing the same final concentration of cyclodextrin to ensure it does not interfere with your experimental results.

Summary of Solubilization Strategies
StrategyMechanism of ActionProsCons
pH Adjustment (Basic) Converts the acidic compound to a highly soluble anionic salt.[10][11]High solubility increase; avoids organic solvents.Requires careful pH control; may not be compatible with all assays.
Organic Co-solvents (DMSO, PEG) Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[13][16]Simple to implement; effective for stock solutions.Potential for assay interference or toxicity; risk of precipitation upon dilution.
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic molecule.[11][13][14]Significant solubility enhancement; generally low toxicity.Can alter drug availability; potential for assay interference.
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the drug, or improve wetting at low concentrations.[11][13]Effective at low concentrations.Can disrupt cell membranes; may interfere with protein-based assays.
Particle Size Reduction Increases the surface area-to-volume ratio of the solid compound, which can improve the dissolution rate according to the Noyes-Whitney equation.[10][13]Improves dissolution kinetics without chemical modification.Requires specialized equipment (e.g., micronizer); does not increase equilibrium solubility.
References
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • Solubility of Things. Quinoline-4-carboxylic acid | Solubility of Things.
  • BenchChem. (2025).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • PubChem. This compound.
  • BenchChem. (2025).
  • Sigma-Aldrich. 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid.
  • ChemicalBook. QUINOLINE-4-CARBOXYLIC ACID CAS#: 486-74-8.
  • WuXi AppTec DMPK. (2024).
  • ChemicalBook. (2023). This compound.
  • Wikipedia. Quinoline.
  • MedchemExpress.com. Quinoline-8-carboxylic acid.
  • PubMed. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today.
  • Santa Cruz Biotechnology. This compound.
  • PubMed Central. (2023).
  • Selleck Chemicals. Quinoline-4-carboxylic acid.

Sources

Technical Support Center: Synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will delve into the causality behind experimental issues and provide robust, field-proven troubleshooting strategies.

The primary synthetic route to this and similar 4-hydroxyquinoline-3-carboxylic acid cores is the Gould-Jacobs reaction .[1][2] This venerable yet powerful method involves two key stages: the condensation of an aniline (in this case, 2,5-dimethylaniline) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting enamine intermediate. While effective, this process is sensitive to reaction conditions, often leading to a range of side reactions that can complicate purification and reduce yields.

This document is structured into a direct, problem-solving Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address both specific experimental failures and fundamental mechanistic queries.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is framed from the perspective of a common experimental observation.

Q1: My final product is a mixture of two isomers that are difficult to separate. How can I identify them and improve the regioselectivity of the reaction?

A1: Root Cause Analysis & Identification

This is the most common issue when using an asymmetrically substituted aniline like 2,5-dimethylaniline. The thermal cyclization step is an intramolecular electrophilic aromatic substitution, which can occur at either of the two ortho positions relative to the amine group. This leads to two possible regioisomers: the desired This compound and the undesired 6,9-Dimethyl-4-hydroxyquinoline-3-carboxylic acid .[3]

  • Pathway A (Desired): Cyclization occurs at the C6 position of the aniline ring, which is sterically less hindered.

  • Pathway B (Undesired): Cyclization occurs at the C2 position, which is sterically hindered by the adjacent methyl group.

You can typically identify the two isomers using ¹H NMR spectroscopy by looking at the aromatic protons or through analytical techniques like HPLC and LC-MS.

dot

Regioisomer_Formation cluster_start Starting Materials cluster_products Products Aniline 2,5-Dimethylaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation DEEM DEEM DEEM->Intermediate Heat Thermal Cyclization (>250 °C) Intermediate->Heat Product_A Product A (Desired) 5,8-Dimethyl Isomer Heat->Product_A Pathway A (Less Hindered) Product_B Side Product B (Undesired) 6,9-Dimethyl Isomer Heat->Product_B Pathway B (More Hindered)

Caption: Formation of regioisomers during thermal cyclization.

Troubleshooting & Mitigation Strategies:

  • Optimize Cyclization Temperature: While high temperatures are necessary, excessive heat can sometimes overcome the kinetic barrier for the more hindered pathway. Attempt the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate (typically starting around 245-255 °C).

  • Choice of Solvent: The use of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial.[3] These solvents provide uniform heat transfer, preventing localized overheating (charring) which can lead to less selective reactions.

  • Purification: If a mixture is unavoidable, separation can be achieved via:

    • Fractional Recrystallization: The two isomers may have different solubilities in solvents like ethanol, acetic acid, or DMF.

    • Column Chromatography: While challenging for carboxylic acids, it is possible using a silica gel column with a mobile phase containing a small percentage of acetic acid or formic acid to suppress ionization (e.g., Dichloromethane:Methanol:Acetic Acid).

Q2: My overall yield is very low, with a significant amount of dark, insoluble material formed after the thermal cyclization step. What is happening?

A2: Root Cause Analysis

Low yields and charring during the cyclization step are classic signs of product decomposition and inefficient heat transfer. The Gould-Jacobs cyclization often requires temperatures exceeding 250 °C, which is high enough to cause degradation if not properly controlled.[3]

Troubleshooting & Mitigation Strategies:

  • Ensure Inert Atmosphere: Conduct the high-temperature cyclization under a nitrogen or argon atmosphere to prevent oxidative decomposition.

  • Use High-Boiling Solvents: As mentioned in Q1, solvents like Dowtherm A are essential.[3] They create a slurry that can be stirred effectively, ensuring even heat distribution and preventing the solid intermediate from scorching on the walls of the reaction vessel. Simply heating the neat solid is rarely successful.

  • Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative heating method. It can significantly reduce reaction times and often leads to cleaner reactions and higher yields by promoting rapid, uniform heating.[4]

  • Monitor Reaction Time: Do not heat for longer than necessary. Monitor the reaction's progress by taking small aliquots (if possible) and analyzing them by TLC or LC-MS to determine the point of maximum conversion before significant decomposition begins.

Q3: I am observing a significant byproduct that appears to have lost the carboxylic acid group. What is it and how can I prevent it?

A3: Root Cause Analysis

The byproduct is almost certainly 5,8-Dimethyl-4-hydroxyquinoline , formed via decarboxylation of your target molecule. The 3-carboxy-4-quinolinol structure is susceptible to losing CO₂ at the high temperatures used for cyclization.[5][6] In some cases, copper contamination from glassware or reagents can even catalyze this decarboxylation.[7]

dot

Decarboxylation_Side_Reaction Main_Product 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Heat Excess Heat (>260°C) Main_Product->Heat Side_Product Decarboxylated Byproduct (5,8-Dimethyl-4-hydroxyquinoline) Heat->Side_Product CO2 CO₂ Heat->CO2

Caption: Decarboxylation as a high-temperature side reaction.

Troubleshooting & Mitigation Strategies:

  • Strict Temperature Control: This is the most critical factor. Find the "sweet spot"—the minimum temperature required for efficient cyclization—and do not exceed it. An oil bath with a high-quality temperature controller is essential.

  • Minimize Reaction Time: Once the cyclization is complete, cool the reaction mixture promptly. Prolonged exposure to high temperatures will favor decarboxylation.

  • Acid-Free Environment: Ensure the reaction environment is not acidic, as protonation can sometimes facilitate decarboxylation of related heterocyclic acids.[6]

Q4: The final saponification of the ester intermediate is incomplete, or the workup is messy and gives an oily product instead of a clean precipitate. What are the best practices?

A4: Root Cause Analysis

Incomplete saponification (hydrolysis of the ethyl ester to the carboxylic acid) results from insufficient base, water, or reaction time. A messy workup is typically due to improper pH adjustment during the acidification step, which is critical for precipitating the zwitterionic product.

Troubleshooting & Mitigation Strategies:

  • Ensure Complete Hydrolysis: Use a sufficient excess of base (e.g., 3-4 equivalents of NaOH or KOH). The reaction is often run under reflux in aqueous ethanol to ensure solubility of the ester.[8] Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

  • Controlled Acidification: After hydrolysis, cool the reaction mixture in an ice bath. Acidify slowly with an acid like 2N HCl while stirring vigorously. The product is amphoteric and has a specific isoelectric point where its solubility is at a minimum.

  • Target the Right pH: The target pH for precipitation is typically between 4 and 5.[8] Use a pH meter or pH paper for accuracy. Adding acid too quickly can create localized pH extremes, potentially causing the product to oil out or remain in solution.

  • Allow Time for Crystallization: After reaching the target pH, continue to stir the mixture in the ice bath for at least 30-60 minutes to allow for complete crystallization before filtering.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction?

A1: The reaction proceeds in three main stages:

  • Condensation: The aniline's nitrogen atom acts as a nucleophile, attacking the ethoxymethylene carbon of DEEM. This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-((2,5-dimethylphenylamino)methylene)malonate.[1]

  • Thermal Electrocyclic Reaction: At high temperatures, a 6-pi electrocyclic reaction occurs. The enamine's double bond and the benzene ring act as a conjugated system, closing the ring to form a dihydropyridine intermediate.[1][9][10]

  • Aromatization & Tautomerization: A second molecule of ethanol is eliminated to aromatize the newly formed ring. The product initially exists as the 4-oxo tautomer, which is in equilibrium with the 4-hydroxy form. Saponification then converts the ester to the final carboxylic acid.[1]

Q2: What are the best analytical techniques to monitor the reaction and characterize the final product and its impurities?

A2: A multi-pronged approach is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. A typical mobile phase would be Ethyl Acetate/Hexanes for the ester intermediates and a more polar system like Dichloromethane/Methanol (9:1) for the final acid.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic or trifluoroacetic acid can effectively separate the starting materials, intermediates, final product, and byproducts like the regioisomer and the decarboxylated species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each peak separated by HPLC, which is invaluable for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying the structure of isolated impurities.

Q3: Are there any alternative synthetic routes that might avoid the high temperatures and regioselectivity issues of the Gould-Jacobs reaction?

A3: Yes, while the Gould-Jacobs is the most traditional, other methods exist, though they may have their own challenges:

  • Conrad-Limpach-Knorr Synthesis: This involves reacting the aniline with a β-ketoester (like ethyl acetoacetate) followed by cyclization. However, this method also requires high temperatures and can suffer from similar regioselectivity issues.[3]

  • Transition Metal-Catalyzed Methods: Modern synthetic chemistry has developed various methods for quinoline synthesis using catalysts based on palladium, copper, or cobalt.[11][12][13] These often proceed under milder conditions but may require more expensive reagents and catalysts and may not be directly applicable to achieving the specific substitution pattern of the target molecule without significant methods development.

  • Pfitzinger Reaction: This involves the reaction of isatin with a carbonyl compound. For your target, this would require a specifically substituted isatin and a suitable carbonyl partner, which may not be readily available.[14]

Process Parameters & Protocols

Table 1: Recommended Reaction Parameters
ParameterStage 1: CondensationStage 2: CyclizationStage 3: Saponification
Temperature 100-110 °C250-255 °C80-90 °C (Reflux)
Solvent None (Neat)Dowtherm A / Mineral OilEthanol / Water
Atmosphere AirInert (N₂ or Ar)Air
Duration 1-2 hours15-30 minutes2-4 hours
Key Control Point Removal of ethanolUniform heating, avoid overheatingpH adjustment to 4-5
Protocol 1: Synthesis of this compound

Step 1: Condensation

  • In a round-bottom flask, combine 2,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110 °C for 1-2 hours. Ethanol will distill from the reaction mixture.

  • Cool the mixture to room temperature. The intermediate, diethyl 2-((2,5-dimethylphenylamino)methylene)malonate, will solidify upon cooling. This can be used directly or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • Place the intermediate from Step 1 into a flask containing a high-boiling solvent like Dowtherm A (approx. 3-4 mL per gram of intermediate).

  • Equip the flask with a mechanical stirrer and a reflux condenser, and flush the system with nitrogen.

  • Heat the stirred slurry in a pre-heated oil bath to 250-255 °C for 15-30 minutes.

  • Cool the reaction mixture to below 100 °C and dilute with hexanes or toluene to precipitate the crude ethyl ester product.

  • Filter the solid and wash thoroughly with hexanes to remove the high-boiling solvent.

Step 3: Saponification

  • Suspend the crude ethyl ester in a mixture of ethanol and 2N aqueous sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 2-4 hours until the solid has dissolved and the reaction is complete (monitor by TLC/LC-MS).

  • Cool the solution in an ice bath and slowly add 2N HCl with vigorous stirring until the pH of the solution is between 4 and 5.

  • Stir the resulting suspension in the ice bath for 1 hour.

  • Filter the white precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the final product.

Troubleshooting Workflow

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Troubleshooting_Workflow Start Experiment Completed Check_Yield Is Yield Acceptable? Start->Check_Yield Check_Purity Is Purity >95% by HPLC/NMR? Check_Yield->Check_Purity Yes Low_Yield Problem: Low Yield Check_Yield->Low_Yield No Success Process Complete Check_Purity->Success Yes Low_Purity Problem: Impurities Detected Check_Purity->Low_Purity No Charring Charring/Decomposition in Cyclization? Low_Yield->Charring Improve_Heating Action: - Use Dowtherm A - Ensure inert atmosphere - Lower cyclization temp Charring->Improve_Heating Yes Incomplete_Rxn Action: - Check reaction times - Confirm intermediate purity Charring->Incomplete_Rxn No Identify_Impurity Identify Impurity by LC-MS / NMR Low_Purity->Identify_Impurity Isomer_Detected Regioisomer Detected? Identify_Impurity->Isomer_Detected Decarbox_Detected Decarboxylated Byproduct? Isomer_Detected->Decarbox_Detected No Optimize_Cyclization Action: - Lower cyclization temp - Purify via recrystallization Isomer_Detected->Optimize_Cyclization Yes Other_Impurity Other Impurities? Decarbox_Detected->Other_Impurity No Optimize_Temp_Time Action: - Lower cyclization temp - Reduce heating time Decarbox_Detected->Optimize_Temp_Time Yes Review_Workup Action: - Check saponification completeness - Verify workup pH Other_Impurity->Review_Workup Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Wiley Online Library. Retrieved from [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • ACS Publications. (n.d.). Cooperative Catalysis with Metal and Secondary Amine: Synthesis of 2-Substituted Quinolines via Addition/Cycloisomerization Cascade. The Journal of Organic Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • YouTube. (2020). Decarboxylation of carboxylic acid salt to prepare alkane: Basic concept and complete mechanism. YouTube. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-quinoline decarboxylation. Journal of the American Chemical Society. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 29.3: Stereochemistry of Thermal Electrocyclic Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Master Organic Chemistry. Retrieved from [Link]

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Troubleshooting guide for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS: 303010-02-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed to navigate the common challenges encountered during the synthesis, purification, characterization, and application of this compound. Our approach is rooted in explaining the fundamental chemistry behind each step, ensuring you can not only solve immediate issues but also proactively improve your experimental outcomes.

Section 1: Compound Properties & Handling - FAQs

This section addresses foundational questions about the physical and chemical properties of this compound.

Question: What is the correct structure and tautomeric form of this compound?

Answer: this compound (C₁₂H₁₁NO₃, MW: 217.22 g/mol ) primarily exists in a dynamic equilibrium between its 4-hydroxyquinoline and 4-quinolone tautomeric forms.[1][2] In solid state and in most solutions, the 4-quinolone form is generally considered the more stable and predominant tautomer due to favorable amide resonance. It is crucial to recognize this equilibrium, as it influences the compound's reactivity, hydrogen bonding capability, and spectroscopic signature.

Caption: Tautomeric equilibrium of the target compound.

Question: What are the recommended solvents for dissolving this compound?

Answer: The solubility profile is characteristic of many quinoline carboxylic acids. Due to its hydrophobic quinoline core and methyl groups, it has very limited solubility in water and non-polar solvents like hexanes.[3] However, it exhibits good solubility in polar aprotic solvents, with Dimethyl Sulfoxide (DMSO) being an excellent choice for creating stock solutions for biological assays. It is also soluble in other polar solvents like Dimethylformamide (DMF) and alcohols such as methanol and ethanol, particularly upon heating.[3]

SolventSolubilityCommon Use Case
WaterPoorBiological buffers (often requires DMSO co-solvent)
Hexane / ToluenePoorWashing crude product to remove non-polar impurities
Methanol / EthanolGood (especially when hot)Recrystallization, reaction solvent
DMSO / DMFExcellentStock solutions, NMR solvent, purification
DichloromethaneSolubleOrganic synthesis and extraction

Question: How should I store this compound?

Answer: The compound is a solid that should be stored in a cool, dry place, sealed tightly to protect it from moisture. Room temperature storage is generally acceptable for short-to-medium term use. For long-term storage, keeping it in a desiccator or under an inert atmosphere (like argon or nitrogen) is recommended to prevent potential degradation.

Section 2: Synthesis Troubleshooting (Gould-Jacobs Reaction)

The most common route to 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction. This thermal cyclization process can be challenging, often leading to issues with yield and purity.[4]

Caption: General workflow for the Gould-Jacobs synthesis.

Question: My Gould-Jacobs reaction yield is very low, and the crude product is a dark, intractable tar. What are the likely causes and solutions?

Answer: This is the most frequently encountered problem. The cause is almost always related to the high-temperature thermal cyclization step.

Causality: The cyclization of the anilidomethylenemalonate intermediate requires very high temperatures (typically >240°C) to proceed efficiently.[5][6] At these temperatures, if the heating is uneven or prolonged, the starting materials and the product can decompose or polymerize, leading to tar formation.[7][8] The regioselectivity of the cyclization can also be an issue with asymmetrically substituted anilines, though less so with 2,5-dimethylaniline.[8]

Troubleshooting Protocol:

  • Confirm the Intermediate: Before proceeding to high temperatures, ensure the initial condensation step is complete. After heating the aniline and malonate ester at ~120-140°C, take a small aliquot for TLC or ¹H NMR analysis. You should see the disappearance of the aniline starting material and the formation of the vinylogous amide intermediate. Do not proceed if this step has failed.

  • Optimize the Cyclization (Temperature & Time): This is a critical balancing act. The reaction needs enough thermal energy to cyclize but not so much that it decomposes.

    • Use a High-Boiling, Inert Solvent: Do not attempt this reaction neat. A solvent like diphenyl ether or Dowtherm A is essential for even heat distribution and precise temperature control.[6][8] These solvents are difficult to remove but are critical for success.

    • Systematic Optimization: Run a series of small-scale reactions to find the optimal conditions. See the table below for a suggested starting point.

ParameterCondition 1 (Low Temp)Condition 2 (Mid Temp)Condition 3 (High Temp)
Temperature240°C250°C260°C
Time30 min20 min15 min
Expected Outcome Lower conversion, cleaner reactionOptimal balance of conversion and purityHigher conversion, risk of tarring
  • Work-up Procedure: After cooling, the reaction mixture is typically treated with a sodium hydroxide solution to hydrolyze the ester and bring the acidic product into the aqueous layer, leaving many non-polar tars in the organic solvent layer.[4] After separating the layers, the aqueous phase is acidified to precipitate your crude product.

Section 3: Purification Troubleshooting

Purifying the crude product is essential for accurate characterization and reliable performance in biological assays.

Question: My crude product 'oils out' during recrystallization instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solid melts in the recrystallization solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities significantly depress the melting point, making this a common issue with crude products.

Causality: The melting point of pure 4-hydroxyquinoline-3-carboxylic acid is quite high (268-273 °C), but your crude product's melting point will be much lower.[9] If you use a solvent with a high boiling point (like DMF or DMSO), it's easy for the impure solid to melt rather than dissolve.

Troubleshooting Protocol: The Two-Solvent System A mixed-solvent system is highly effective here. You need one "good" solvent in which the compound is highly soluble when hot, and a "poor" (or "anti-") solvent in which it is insoluble.

Recommended Step-by-Step Method (DMF/Methanol):

  • Dissolution: Place the crude solid in a flask and add the minimum volume of hot DMF required to fully dissolve it. Stir vigorously.

  • Hot Filtration (Optional but Recommended): If there are insoluble tars, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the DMF solution is still hot, add methanol (the anti-solvent) dropwise until you see persistent cloudiness.[10]

  • Re-clarify: Add a few more drops of hot DMF, just enough to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.

  • Chill: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Section 4: Characterization & Analysis - FAQs

Accurate interpretation of analytical data is key to confirming the structure and purity of your compound.

Question: In the ¹H NMR spectrum (in DMSO-d₆), the peaks for the -OH and -COOH protons are very broad or not visible. Is my sample wet or degraded?

Answer: This is a very common and expected observation. It is usually not an indication of a problem.

Causality: The protons on the carboxylic acid and the 4-hydroxy group are acidic and exchangeable. They can exchange with residual water in the NMR solvent (even in anhydrous DMSO-d₆) or with each other, which leads to significant peak broadening.[3] Often, they appear as a very broad, low-intensity hump or are broadened into the baseline and are not observed at all.

Verification Protocol: The D₂O Shake

  • Acquire your standard ¹H NMR spectrum in DMSO-d₆.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake it vigorously for about 30 seconds.

  • Re-acquire the ¹H NMR spectrum.

Result: The signals corresponding to the -OH and -COOH protons will disappear because the protons have been replaced by non-NMR-active deuterium atoms. This confirms their presence in the original spectrum, even if they were broad. The aromatic and methyl proton signals should remain unchanged.

Expected ¹H NMR Signals (Typical Ranges in DMSO-d₆):

Proton Type Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) 12.0 - 14.0 Very Broad Singlet
4-Hydroxy (-OH) ~11.0 - 12.0 Very Broad Singlet
Aromatic (H2, H4, H6, H7) 7.0 - 9.0 Multiplets/Singlets

| Methyl (-CH₃ at C5, C8) | 2.2 - 2.8 | Singlets |

Caption: Troubleshooting logic for common experimental issues.

troubleshooting_logic p1 Problem: Low Synthesis Yield / Tar c1 Cause: Decomposition at High Temp p1->c1 c2 Cause: Incomplete Condensation Step p1->c2 p2 Problem: Purification 'Oiling Out' c3 Cause: Impurities Depress MP p2->c3 c4 Cause: Inappropriate Solvent p2->c4 p3 Problem: Missing NMR Protons c5 Cause: Acidic Proton Exchange p3->c5 s1 Solution: Optimize Temp/Time c1->s1 s2 Solution: Use High-Boiling Solvent c1->s2 s3 Solution: Confirm Intermediate Formation c2->s3 s4 Solution: Use 2-Solvent Recrystallization c3->s4 s5 Solution: Slow Cooling c3->s5 c4->s4 s6 Solution: Perform D₂O Shake c5->s6

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem Technical Support.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. PharmaGuideline.
  • Smolecule. (2023). 5,8-Dimethylquinoline-3-carboxylic acid. Smolecule Product Page.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Biotage. (2012). Gould Jacobs Quinoline forming reaction.
  • MDPI. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). This compound. SCBT Product Page.
  • BenchChem. (2025). Navigating the Synthesis of Quinoline Intermediates: A Technical Support Center. BenchChem Technical Support.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97%. Product Page.

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Technical Support Center: A Guide to Preventing Degradation of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution, thereby guaranteeing the reliability and reproducibility of your experimental results. As a molecule with significant potential, its efficacy is directly tied to its structural integrity. This document provides in-depth, field-proven insights into the causes of degradation and offers robust protocols for its prevention.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: My solution of this compound is turning yellow, and in some cases, brown. What is causing this discoloration?

This is a classic and visually obvious indicator of compound degradation.[1] The discoloration arises from the formation of colored byproducts, primarily due to two synergistic pathways:

  • Oxidation: The 4-hydroxyquinoline core contains a phenolic functional group, which is highly susceptible to oxidation. In the presence of atmospheric oxygen or other oxidizing agents, this group can be converted into quinone-like structures, which are often highly colored.

  • Photodegradation: Quinoline ring systems are known to be photosensitive.[1][2] Exposure to ambient laboratory light, and especially UV radiation, can provide the energy needed to initiate degradation reactions, leading to the formation of various byproducts.[2][3]

Q2: I'm observing a gradual loss of potency or high variability in my assay results over time. Could this be related to the stability of my compound solution?

Q3: What are the primary environmental and chemical factors that I need to control to prevent degradation?

The stability of this compound in solution is influenced by a combination of factors that can act independently or synergistically. The most critical are:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[1][5][6] Both strongly acidic and basic conditions can catalyze hydrolysis or other degradation reactions.

  • Light: As a photosensitive molecule, exposure to light is a major degradation driver.[1][2]

  • Oxygen: The presence of dissolved oxygen in the solvent facilitates oxidative degradation of the phenolic moiety.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[1]

  • Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) in your buffers or solvents can act as potent catalysts for oxidative degradation.[7][8] The 4-hydroxyquinoline structure is known to chelate metal ions, bringing these catalytic centers into close proximity.[9]

Q4: What is the single best way to prepare and store a stock solution of this compound to ensure maximum stability?

For maximum stability, a stock solution should be prepared in a high-purity, anhydrous solvent like DMSO and stored under stringent conditions.[10] Aqueous buffers are generally less suitable for long-term storage due to the presence of water and dissolved gases.

ParameterRecommendation for Stock Solution (in DMSO)Rationale
Solvent Anhydrous, high-purity DMSOMinimizes water available for hydrolysis and has low oxygen solubility.
Concentration Prepare a concentrated stock (e.g., 10-50 mM)Higher concentrations can sometimes improve stability.
Temperature Store at -80°C for long-termDrastically slows the rate of chemical degradation.[10]
Light Store in amber, tightly sealed vialsProtects from photodegradation.[1]
Atmosphere Purge headspace with Argon or NitrogenDisplaces oxygen to prevent oxidative degradation.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can introduce moisture and oxygen.
Section 2: Troubleshooting Guide: A Workflow for Diagnosing and Solving Degradation

If you suspect degradation, follow this logical workflow to diagnose and rectify the problem.

G A Problem Observed: Inconsistent Assay Results or Visible Solution Change (Color/Precipitate) B Action: Prepare a Fresh Solution from Solid Compound A->B C Does the problem persist with the fresh solution? B->C D Issue Likely Resolved. Root cause was degraded stock. Implement proper storage protocols. C->D No E Problem is ongoing. Investigate Experimental Conditions. C->E Yes F Assess Solution Environment: 1. pH of Buffer 2. Solvent Purity 3. Light Exposure on Benchtop 4. Temperature During Experiment E->F G Hypothesize Primary Degradation Driver (e.g., Photodegradation, Oxidation, pH instability) F->G H Action: Implement Specific Preventative Measures (See Section 3 Protocols) G->H I Optional: Perform Stress Test (Protocol 3.5) to confirm driver and validate solution. G->I H->A Re-evaluate

Caption: Troubleshooting workflow for stability issues.

Section 3: In-Depth Prevention Protocols & Methodologies
Protocol 3.1: Recommended Solvent Selection and Solution Preparation

The choice of solvent is the first line of defense against degradation.

  • Solvent Selection:

    • For Stock Solutions (Long-Term): Use anhydrous, high-purity dimethyl sulfoxide (DMSO). Ensure it is from a freshly opened bottle or has been stored properly under an inert atmosphere to prevent water absorption.

    • For Working Solutions (Aqueous): Use freshly prepared buffers made with high-purity (Type I) water.

  • Degassing Aqueous Buffers (Critical for Preventing Oxidation):

    • Before adding the compound, degas your aqueous buffer to remove dissolved oxygen.

    • Method: Place the buffer in a vacuum flask and apply a vacuum for 15-30 minutes while stirring. Alternatively, bubble an inert gas like argon or nitrogen through the buffer for a similar duration.

  • Preparation Steps:

    • Accurately weigh the solid this compound.

    • Add the chosen solvent (e.g., DMSO) to the desired final concentration.

    • If necessary, gently vortex or sonicate in a water bath at room temperature to fully dissolve. Avoid excessive heating.

Protocol 3.2: Advanced Stabilization Techniques

For highly sensitive experiments or long-term studies, consider these additional measures.

  • Inert Gas Purging:

    • After preparing your stock solution, gently bubble argon or nitrogen through the solution for 1-2 minutes.

    • Before sealing the vial, flush the headspace with the inert gas to displace all oxygen.

  • Use of Antioxidants:

    • Rationale: The phenolic 4-hydroxy group is susceptible to radical-mediated oxidation.[11][12] An antioxidant can act as a sacrificial scavenger.

    • Procedure: For aqueous solutions, consider adding a small amount of a water-soluble antioxidant. For stock solutions in organic solvents, a compound like Butylated hydroxytoluene (BHT) could be considered, though compatibility and assay interference must be verified.

  • Use of Chelating Agents:

    • Rationale: Trace metal contamination in buffers can catalyze oxidative degradation.[7][8] A chelating agent sequesters these metals.[13]

    • Procedure: For aqueous working solutions, add a low concentration (e.g., 10-100 µM) of Ethylenediaminetetraacetic acid (EDTA). Confirm that the chelator does not interfere with your specific assay.

Protocol 3.3: Stress Testing for Stability Assessment

This protocol helps you determine the primary degradation driver under your specific conditions.

  • Preparation: Prepare a solution of your compound in the buffer/solvent system of interest. Divide it into several aliquots in clear and amber vials.

  • Stress Conditions: Expose the aliquots to a matrix of conditions for a set period (e.g., 24 hours).[1]

    • Control: Store one amber vial at -20°C.

    • Light Exposure: Place a clear vial on the lab bench under normal lighting.

    • Thermal Stress: Place an amber vial in an oven at a moderately elevated temperature (e.g., 40-60°C).[1]

    • Acid/Base Stress: Adjust the pH of two aliquots to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions and keep them in the dark.

    • Oxidative Stress: Add a very low concentration of hydrogen peroxide (e.g., 0.1%) to an aliquot and keep it in the dark.[1]

  • Analysis: After the exposure period, analyze all samples (including the control) by HPLC with a UV detector. Compare the peak area of the parent compound and look for the appearance of new peaks (degradants). The condition that shows the greatest loss of the parent compound is your primary degradation driver.

Section 4: Understanding the Key Degradation Drivers

A fundamental understanding of the degradation pathways is key to prevention. The structure of this compound contains two primary liabilities: the phenolic system and the quinoline core.

G cluster_drivers Primary Degradation Drivers cluster_pathways Degradation Pathways Light Light (UV, Ambient) PD Photodegradation (Ring Opening/Modification) Light->PD Oxygen Oxygen (Atmospheric, Dissolved) OD Oxidation (Formation of Quinones) Oxygen->OD Metals Trace Metal Ions (e.g., Fe³⁺, Cu²⁺) Metals->OD Catalyzes pH Extreme pH (Acidic or Basic) HD Hydrolysis (Catalyzed) pH->HD Heat Heat Heat->PD Accelerates Heat->OD Accelerates Heat->HD Accelerates Compound 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid PD->Compound OD->Compound HD->Compound

Caption: Key drivers and resulting degradation pathways.

  • Photodegradation: The quinoline ring absorbs light, particularly in the UV range, which can excite the molecule to a higher energy state. This state is reactive and can lead to complex reactions, including the formation of radicals, ring cleavage, or the formation of adducts.[2][3]

  • Oxidative Degradation: The 4-hydroxy group makes this part of the molecule electron-rich and similar to a phenol. It can donate a hydrogen atom to a free radical, forming a resonance-stabilized phenoxyl radical. This radical can then react further with oxygen or other molecules, leading to the formation of quinone-type species that are often colored and may be less active or inactive. This process is significantly accelerated by trace metal ions.[12][14]

By controlling the environmental factors outlined in this guide, you can effectively inhibit these degradation pathways and ensure the quality and reliability of your research.

References
  • BenchChem Technical Support. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions.
  • Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. [Link]

  • ResearchGate. (n.d.). Photodegradation of quinoline in water.
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
  • Oliveira, J. D. M. de, Camara, A. G., Arias, S., Pacheco, J. G. de A., & Barbosa, C. M. B. de M. (n.d.).
  • Thermo Fisher Scientific. (2023). 2-Hydroxyquinoline-3-carboxylic acid Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-HYDROXY-7,8-DIMETHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]

  • Chem-Impex International. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • BenchChem Technical Support. (n.d.). Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Vattem, D. A., & Shetty, K. (2005). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Iron‐Chelating Hydroxyketone Ligands Promote Degradation of Fe(III)‐Tannic Acid Nanofilms.
  • Chandrasekara, A., & Shahidi, F. (2018). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC - NIH. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]

  • Galano, A., & Mazzone, G. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • ResearchGate. (n.d.). Influence of pH, buffers and the role of quinolinic acid, a novel iron chelating agent, in the determination of hydroxyl radical scavenging activity of plant extracts by Electron Paramagnetic Resonance (EPR).
  • AK Scientific, Inc. (n.d.). 2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid Safety Data Sheet.
  • Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid.
  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere.
  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • Li, A., Li, S., Li, H., & Xu, D. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Mészáros, Á., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from MDPI. [Link]

  • Lee, J., et al. (2024). Iron-Chelating Hydroxyketone Ligands Promote Degradation of Fe(III)-Tannic Acid Nanofilms. PubMed. [Link]

  • Al-Nabulsi, H., & Nasr-El-Din, H. A. (2022). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. PubMed Central. [Link]

  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
  • Eawag. (1997). 3-Methylquinoline Degradation Pathway. Retrieved from Eawag. [Link]

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Technical Support Center: Enhancing the Stability of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent stability challenges associated with this compound in experimental settings. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reproducibility of your assays.

The structure of this compound, featuring a 4-hydroxyquinoline core, presents a unique combination of functional groups that are critical for its biological activity but also susceptible to degradation.[1][2] This guide provides a series of troubleshooting steps and in-depth protocols to mitigate these issues.

Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the handling and use of this compound.

Q1: My prepared solution of the compound has turned yellow or brown. What is causing this discoloration and is my compound compromised?

A: Yes, your compound is likely undergoing degradation. The discoloration is a classic indicator of oxidation and/or photodegradation of the quinoline ring system and the phenolic hydroxyl group.[3][4] Quinoline compounds are often sensitive to light and air.[4] The formation of colored byproducts signifies a change in the chemical structure, which will compromise the concentration and purity of your active compound, leading to inaccurate assay results. It is crucial to prepare fresh solutions and implement preventative measures as outlined in this guide.

Q2: I'm observing a gradual loss of potency or high variability in my assay results over time. Could this be related to compound stability?

A: Absolutely. Inconsistent results and a decline in potency are hallmark signs of compound degradation in your assay medium or stock solution.[4] The 4-hydroxyquinoline and 3-carboxylic acid moieties can be susceptible to several degradation pathways, influenced by factors like pH, temperature, light exposure, and the presence of metal ions in your buffers.[3][4][5] We strongly recommend performing a stability assessment under your specific experimental conditions and always using freshly prepared or properly stored solutions.

Q3: My compound is not dissolving in my aqueous assay buffer. What are the best practices for solubilization?

A: Poor aqueous solubility is a common challenge for compounds containing both a carboxylic acid and a bulky aromatic ring system.[6][7] The primary strategies involve pH modification and the use of co-solvents.

  • pH Adjustment: The carboxylic acid group is acidic. Increasing the pH of your buffer above the compound's pKa will deprotonate it to the more soluble carboxylate salt form. However, this must be balanced with the pH optimum for compound stability and assay performance.[3][8]

  • Co-solvents: The most reliable method is to first prepare a high-concentration stock solution in an organic solvent like 100% DMSO and then dilute this stock into your aqueous assay buffer.[9] Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system.

Q4: I ran an HPLC analysis on my stock solution and see new, unexpected peaks that weren't there before. What does this mean?

A: The appearance of new peaks in a stability-indicating HPLC chromatogram is definitive evidence of chemical degradation.[3] These new peaks represent degradation products formed from the parent compound. To confirm this, you can perform a forced degradation study (see SOP 2), which involves intentionally exposing the compound to harsh conditions (acid, base, heat, light, oxidation) to generate these degradation products and validate that your analytical method can resolve them from the parent peak.

Section 2: In-Depth Troubleshooting & Prophylactic Strategies

This section provides detailed explanations and protocols to proactively manage the stability of this compound.

Guide 1: Addressing Poor Aqueous Solubility

The limited solubility of this compound stems from its crystalline "brick-dust" nature and the lipophilic quinoline core.[10] Effective solubilization is the first step to a successful assay.

Causality: The carboxylic acid moiety is ionizable. At a pH below its pKa, it is in the neutral, less soluble -COOH form. At a pH above its pKa, it exists as the charged, more water-soluble -COO⁻ salt.

Step-by-Step Protocol for Solubilization:

  • Prepare a High-Concentration Stock:

    • Accurately weigh out the compound.

    • Dissolve it in 100% high-purity DMSO to create a stock solution of 10-50 mM.[9]

    • Use a vortex mixer and gentle warming (37°C) if necessary to facilitate dissolution.

    • Filter the stock solution through a 0.22 µm syringe filter to remove any micro-particulates.[9]

  • Storage of Stock Solution:

    • Aliquot the stock into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[9]

    • Store at -20°C or -80°C, protected from light.[4]

  • Preparation of Working Solution:

    • Perform a serial dilution of the DMSO stock into your final aqueous assay buffer.

    • Crucially, ensure the final DMSO concentration in your assay is minimal and consistent across all experimental conditions, including vehicle controls. A final concentration below 0.5% is generally well-tolerated in cell-based assays.

Table 1: Recommended Solvents and Formulation Aids

StrategyAgentTypical Starting ConcentrationMechanism of Action & Considerations
Primary Solvent DMSO10-50 mM (Stock)Excellent solubilizing power for many organic molecules.[9] Monitor for potential cellular toxicity at final concentrations >0.5%.
Co-solvent Ethanol10-50 mM (Stock)Can be used as an alternative to DMSO. May be more volatile.
pH Modification NaOH / HClAdjust to pH > 7.5Deprotonates the carboxylic acid to a more soluble salt.[8] Must be compatible with assay conditions and overall compound stability.[5][11]
Solubilizer HP-β-Cyclodextrin1-5% (w/v) in bufferForms an inclusion complex, encapsulating the hydrophobic part of the molecule to increase aqueous solubility.[7][8]
Surfactant Tween® 800.01-0.1% in bufferImproves wettability and can form micelles to solubilize the compound.[9] Check for interference with the assay.
Guide 2: Preventing Chemical Degradation

The primary degradation pathways for this molecule are oxidation of the phenol ring and photodegradation of the quinoline system.

Causality: The electron-rich 4-hydroxy (phenolic) group is susceptible to oxidation by atmospheric oxygen or reactive oxygen species, a process often catalyzed by trace metal ions (Fe³⁺, Cu²⁺) and light.[4][12] The aromatic quinoline ring can absorb UV light, leading to photochemical reactions and bond cleavage.[13]

dot

TroubleshootingWorkflow start Assay Variability or Potency Loss Observed check_sol Is the compound fully dissolved in the final buffer? start->check_sol sol_protocol ACTION: Review Solubilization Protocol. Use DMSO stock & check final %. Consider formulation aids. check_sol->sol_protocol No check_storage How are stock and working solutions prepared and stored? check_sol->check_storage Yes sol_protocol->start storage_protocol ACTION: Prepare fresh solutions. Aliquot and store at -80°C. Protect from light. check_storage->storage_protocol Improperly check_buffer Does the assay buffer contain stabilizers? check_storage->check_buffer Properly storage_protocol->start buffer_protocol ACTION: Add Antioxidant (e.g., Ascorbic Acid). Add Chelator (e.g., EDTA). Optimize buffer pH. check_buffer->buffer_protocol No run_hplc Run HPLC on aged vs. fresh working solution check_buffer->run_hplc Yes buffer_protocol->start degradation_confirm Degradation Confirmed run_hplc->degradation_confirm

Caption: Troubleshooting workflow for assay variability.

References

  • Benchchem. (n.d.). Stability issues of 2-Hydroxyquinoline in aqueous solutions.
  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Chem-Impex. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Popik, V. V., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. ACS Publications.
  • National Institutes of Health (NIH). (n.d.). Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines. PMC.
  • ResearchGate. (n.d.). pH dependence of 8-hydroxyquinoline precipitation for Al 3+ , Ca 2+ and Mg 2+.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds.
  • PubMed Central (PMC). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • European Medicines Agency (EMA). (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • MDPI. (2023, April 13). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline.
  • UI Scholars Hub. (2023, June 2). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • JScholar Publisher. (n.d.). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • JScholar Publisher. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • PubMed Central (PMC). (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions.
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise.
  • PubMed. (n.d.). Hydroxyquinolines as iron chelators.
  • Chemicalbook. (2023, May 4). This compound.
  • European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (2025, August 9). Hydroxyquinolines as Iron Chelators.
  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

Sources

Technical Support Center: Refinement of Analytical Techniques for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common analytical challenges. As your dedicated Senior Application Scientist, my goal is to equip you with the necessary knowledge to refine your analytical techniques, ensuring data of the highest quality and integrity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the analysis of this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of for analytical method development?

A1: Understanding the compound's properties is the foundation of a robust analytical method. This compound has a molecular formula of C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol .[1][2] Its structure contains a quinoline core, which is basic, and a carboxylic acid group, which is acidic. This amphoteric nature means its ionization state is highly dependent on pH, which is a critical consideration for chromatographic separation and mass spectrometry detection. The molecule is also relatively nonpolar due to the dimethylated quinoline ring system.

Q2: What is the best starting point for an HPLC method for this compound?

A2: A reversed-phase HPLC (RP-HPLC) method using a C18 column is an excellent starting point.[3][4] Given the compound's aromaticity and moderate polarity, a gradient elution with acetonitrile and water, both containing an acidic modifier like 0.1% formic acid, is recommended. Formic acid will protonate the quinoline nitrogen and suppress the deprotonation of the carboxylic acid, leading to better peak shape and retention.

Q3: My compound is showing poor solubility in my initial mobile phase. What are my options?

A3: this compound has limited solubility in water but is soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[5] For sample preparation, it is advisable to dissolve the compound in a small amount of organic solvent (e.g., methanol or DMSO) before diluting it with the initial mobile phase.[3][4] Ensure the final concentration of the organic solvent in the injected sample is not significantly higher than in the mobile phase to avoid peak distortion.

Q4: Is this compound stable in solution?

A4: The compound demonstrates good chemical stability under standard storage conditions when kept in a tightly sealed container in a cool, dry place, protected from light.[5] However, for quantitative analysis, it is always best practice to prepare fresh solutions and to perform stability studies under your specific experimental conditions, especially if stock solutions are to be stored for extended periods.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue for quinoline-containing compounds due to the basic nature of the quinoline nitrogen, which can interact with residual silanol groups on silica-based columns.[6][7]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most critical parameter to control peak shape for this compound is the mobile phase pH. Using an acidic mobile phase (pH 2.5-4) with a modifier like formic acid or trifluoroacetic acid (TFA) will ensure the quinoline nitrogen is protonated, minimizing interactions with silanol groups.[6]

  • Use of a Competing Base: If pH adjustment is not sufficient, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can further mask the active sites on the stationary phase.

  • Column Selection: Employing a modern, high-purity, end-capped C18 column will have fewer accessible silanol groups. For particularly challenging separations, consider a column with a stationary phase designed for basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak fronting.[8] Try reducing the injection volume or the sample concentration.

Experimental Protocols

Protocol 1: Recommended RP-HPLC-UV Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL in methanol.
  • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of 50 µg/mL.[3]
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

3. Post-run Equilibration:

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 5 minutes before the next injection.
Protocol 2: LC-MS/MS Method Considerations

For higher sensitivity and selectivity, an LC-MS/MS method can be developed.

1. Ionization:

  • Electrospray ionization (ESI) in positive ion mode is recommended, as the quinoline nitrogen is readily protonated.

2. Mobile Phase:

  • Use volatile buffers like formic acid or ammonium formate. Avoid non-volatile buffers like phosphate.

3. Derivatization (Optional):

  • For complex matrices or to improve sensitivity, derivatization of the carboxylic acid group can be employed.[9][10] This can reduce the compound's polarity and enhance its ionization efficiency.

Visualizations

Workflow for HPLC Method Development

HPLC_Method_Development cluster_prep Preparation cluster_method Method Development cluster_validation Validation start Define Analytical Goal (Purity, Quantification) physchem Review Physicochemical Properties (pKa, Solubility) start->physchem sample_prep Sample Preparation (Dissolution, Filtration) physchem->sample_prep initial_cond Select Initial Conditions (C18, ACN/H2O, Formic Acid) sample_prep->initial_cond optimization Optimize Parameters (Gradient, Flow Rate, Temp) initial_cond->optimization peak_shape Address Peak Shape (pH, Column Choice) optimization->peak_shape validate Method Validation (Linearity, Accuracy, Precision) peak_shape->validate routine Routine Analysis validate->routine

Caption: A logical workflow for the systematic development of an HPLC method.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_sample Sample Considerations start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH Acidic? (e.g., pH 2.5-4) start->check_ph adjust_ph Adjust pH with Formic Acid or TFA check_ph->adjust_ph No check_column Is Column Old or Degraded? check_ph->check_column Yes add_base Add Competing Base (e.g., TEA) adjust_ph->add_base add_base->start Re-evaluate new_column Replace with New, High-Purity Column check_column->new_column Yes check_hardware Check for Extra-Column Volume check_column->check_hardware No new_column->check_hardware optimize_tubing Use Shorter, Narrower Tubing check_hardware->optimize_tubing Yes check_overload Is Sample Overloaded? check_hardware->check_overload No optimize_tubing->start Re-evaluate reduce_conc Reduce Concentration or Injection Volume check_overload->reduce_conc Yes reduce_conc->start Re-evaluate

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of the novel compound, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (hereafter referred to as DQC-3). Given its structural similarity to known quinolone and quinoline compounds, we will proceed with a dual hypothesis-driven approach, investigating its potential as both an antibacterial agent targeting bacterial topoisomerases and as a kinase inhibitor in eukaryotic cells.

The validation workflow presented herein is designed to be a self-validating system. It integrates orthogonal assays—employing different technical principles to measure the same biological event—to build a robust and compelling body of evidence. Each experimental choice is explained to provide clarity on the underlying scientific rationale, ensuring that the resulting data is both reliable and interpretable.

Section 1: Hypothesis Generation and Initial Target Identification

The chemical scaffold of DQC-3, a 4-hydroxyquinoline-3-carboxylic acid, is a privileged structure in medicinal chemistry. This scaffold is present in two major classes of therapeutics:

  • Quinolone Antibiotics: These compounds famously target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] They function by stabilizing the enzyme-DNA cleavage complex, which leads to double-strand DNA breaks and bacterial cell death.[1][4]

  • Kinase Inhibitors: Many quinoline derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases like cancer.[5][6][7] These compounds often act as ATP-competitive inhibitors, binding to the kinase's active site.[8]

Our validation strategy will therefore explore both possibilities. The initial phase involves determining if DQC-3 engages with its putative targets within a cellular context.

Experimental Workflow: Target Validation Overview

The following diagram outlines the logical flow for validating the MoA of DQC-3, starting from broad, phenotype-based screening and progressively narrowing down to specific target engagement and pathway modulation.

MoA_Validation_Workflow cluster_0 Phase 1: Initial Screening & Target Engagement cluster_1 Phase 2: In Vitro Confirmation & Potency cluster_2 Phase 3: Cellular Pathway & Phenotypic Confirmation A Phenotypic Screening (e.g., Antibacterial Zone of Inhibition, Antiproliferative Assay on Cancer Cells) B Hypothesis: Topoisomerase Inhibitor A->B C Hypothesis: Kinase Inhibitor A->C D Cellular Thermal Shift Assay (CETSA) Confirms direct target binding in cells B->D Test with E. coli C->D Test with Human Cancer Cell Line E In Vitro DNA Gyrase Supercoiling Assay D->E If positive engagement F In Vitro Kinase Panel Screen (e.g., Kinase Glo® Assay) D->F If positive engagement G Determine IC50 / Ki values E->G H Western Blot for γH2AX (Marker of DNA Damage) E->H Validate cellular effect F->G I Western Blot for Phospho-proteins (Downstream of Target Kinase) F->I Validate cellular effect J Cell-Based Functional Assays (e.g., Bacterial Growth Curves, Cancer Cell Viability) H->J I->J

Caption: High-level workflow for validating the mechanism of action of DQC-3.

Section 2: Direct Target Engagement in a Cellular Environment

Before conducting detailed enzymatic assays, it is crucial to confirm that DQC-3 can enter cells and physically interact with its intended target protein. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it measures target engagement in a native, physiological context.[9]

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: The principle of CETSA is that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with DQC-3 to various temperatures, we can determine if the putative target protein (e.g., DNA gyrase in bacteria or a specific kinase in human cells) is protected from thermal denaturation compared to a vehicle-treated control.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • For Antibacterial Hypothesis: Culture E. coli (or another relevant bacterial strain) to mid-log phase. Treat one culture with DQC-3 (e.g., at 10x MIC) and another with a vehicle control (e.g., DMSO) for 1 hour.

    • For Kinase Inhibitor Hypothesis: Culture a relevant human cancer cell line (e.g., A549 lung cancer cells) to ~80% confluency. Treat cells with DQC-3 (e.g., at 10x GI50) or a vehicle control for 2-4 hours.

  • Cell Lysis: Harvest and wash the cells. Resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells (e.g., via sonication for bacteria or freeze-thaw cycles for mammalian cells) and clarify the lysate by high-speed centrifugation.

  • Heating Gradient: Aliquot the clarified lysate from each treatment group into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant (containing the soluble, non-denatured proteins) from each sample. Analyze the amount of the target protein remaining in the soluble fraction by Western Blotting using specific antibodies against DNA Gyrase Subunit A (GyrA) or the hypothesized target kinase (e.g., EGFR).

  • Data Analysis: Plot the relative band intensity for the target protein against the temperature for both DQC-3 and vehicle-treated samples. A rightward shift in the melting curve for the DQC-3-treated sample indicates thermal stabilization and therefore, direct target engagement.

Section 3: In Vitro Enzymatic Assays for Potency and Selectivity

Once target engagement is confirmed, the next step is to quantify the compound's inhibitory potency and selectivity using purified components. This is a critical step in any drug discovery process.[10][11][12]

Hypothesis A: DQC-3 as a Bacterial Topoisomerase Inhibitor

If CETSA indicates engagement with DNA gyrase, its enzymatic activity must be directly assessed.

Protocol 2: DNA Gyrase Supercoiling Assay

Scientific Rationale: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. An inhibitor will prevent this process. This assay directly measures the catalytic function of the enzyme.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine purified E. coli DNA gyrase enzyme, relaxed plasmid DNA (e.g., pBR322), and assay buffer.

  • Compound Addition: Add varying concentrations of DQC-3, a known inhibitor (e.g., Ciprofloxacin) as a positive control, and a vehicle control (DMSO).

  • Initiation and Incubation: Add ATP to initiate the reaction. Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a solution containing SDS and Proteinase K to digest the enzyme.

  • Analysis: Analyze the DNA topology by running the samples on a 1% agarose gel. Relaxed and supercoiled DNA migrate at different rates.

  • Quantification: Quantify the band intensity corresponding to the supercoiled form. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression model.

Hypothesis B: DQC-3 as a Protein Kinase Inhibitor

If CETSA suggests engagement with a kinase, a broad kinase panel screen is the logical next step to identify the specific kinase(s) targeted and assess selectivity.

Protocol 3: In Vitro Kinase Panel Screen (e.g., using Kinase-Glo®)

Scientific Rationale: This assay measures the amount of ATP remaining in a solution following a kinase reaction. Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition. Screening DQC-3 against a large panel of kinases provides a selectivity profile.

Step-by-Step Methodology:

  • Assay Plate Preparation: Use a multi-well plate (e.g., 384-well) containing a panel of purified recombinant kinases, each with its specific substrate peptide.

  • Compound Addition: Add DQC-3 at one or more concentrations (e.g., 1 µM and 10 µM) to the wells. Include a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control and a vehicle control (DMSO).

  • Reaction Initiation: Add ATP to each well to start the kinase reactions. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Add a Kinase-Glo® reagent, which contains luciferase. The luciferase uses the remaining ATP to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence on a plate reader. A high signal indicates low kinase activity (inhibition).

  • Analysis: Calculate the percent inhibition for each kinase. For promising "hits," perform follow-up dose-response experiments to determine precise IC50 values.

Comparative Data Summary

The following table presents a template for summarizing the potency data for DQC-3 compared to established alternatives.

CompoundTargetAssay TypeIC50 (nM)
DQC-3 DNA Gyrase Supercoiling Assay [Experimental Value]
Ciprofloxacin (Alternative A)DNA GyraseSupercoiling Assay250
Novobiocin (Alternative B)DNA Gyrase (GyrB subunit)Supercoiling Assay50
DQC-3 Target Kinase (e.g., EGFR) Luminescence Assay [Experimental Value]
Erlotinib (Alternative A)EGFRLuminescence Assay2
Staurosporine (Alternative B)Pan-KinaseLuminescence Assay6

Section 4: Cellular Pathway Analysis

Confirming that target inhibition translates into the expected downstream biological consequences within the cell is the final and most crucial piece of the MoA validation puzzle.[13]

Signaling Pathway Diagram: Kinase Inhibition

If DQC-3 is identified as an inhibitor of a receptor tyrosine kinase like EGFR, we would expect it to block downstream signaling through pathways like RAS/MAPK and PI3K/AKT.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DQC3 DQC-3 DQC3->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR signaling pathway by DQC-3.

Protocol 4: Western Blotting for Downstream Pathway Modulation

Scientific Rationale: Western blotting allows for the quantification of specific proteins and their post-translational modifications, such as phosphorylation. If DQC-3 inhibits a kinase, we should observe a decrease in the phosphorylation of its direct substrates and downstream effectors. Conversely, if it acts like a quinolone antibiotic, it should induce DNA damage, leading to the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and culture appropriate cells (bacterial or mammalian) as described in Protocol 1. Treat the cells with DQC-3 and relevant controls (e.g., Ciprofloxacin for DNA damage; Erlotinib for EGFR inhibition) at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT, or anti-γH2AX).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) on the same blot as a loading control.

  • Detection and Analysis: Apply a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize the signal of the protein of interest to the loading control.

Comparative Data Summary: Cellular Effects
TreatmentCell LineBiomarkerFold Change vs. Vehicle
DQC-3 (1 µM) A549 p-ERK / Total ERK [Experimental Value]
Erlotinib (1 µM)A549p-ERK / Total ERK0.15
DQC-3 (10 µM) E. coli γH2AX Level [Experimental Value]
Ciprofloxacin (10 µM)E. coliγH2AX Level12.5

References

  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Source: MDPI. URL: [Link]

  • Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Source: PMC. URL: [Link]

  • Title: Mechanism of Quinolone Action and Resistance. Source: PMC - NIH. URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Source: ChemMedChem. URL: [Link]

  • Title: Mechanism of action of and resistance to quinolones. Source: PMC - NIH. URL: [Link]

  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Source: ResearchGate. URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: Wiley Online Library. URL: [Link]

  • Title: A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Source: PubMed. URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source: International Journal of Medical and Pharmaceutical Sciences. URL: [Link]

  • Title: Quinoline-based small molecules as effective protein kinases inhibitors (Review). Source: ResearchGate. URL: [Link]

  • Title: The Role of Assay Development and Validation in Drug Discovery. Source: PeploBio. URL: [Link]

  • Title: Target identification and mechanism of action in chemical biology and drug discovery. Source: NIH. URL: [Link]

  • Title: Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Source: PMC - PubMed Central. URL: [Link]

  • Title: Target Validation. Source: Sygnature Discovery. URL: [Link]

  • Title: Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Source: Dispendix. URL: [Link]

Sources

A Comparative Guide to the Biological Evaluation of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents.[1] Within this class, 4-hydroxyquinoline-3-carboxylic acids have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive cross-validation of the experimental results for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, placing it in context with its structural isomers and other relevant quinoline derivatives.

While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage data from its close structural analogs to provide a robust comparative analysis. This approach allows for an informed perspective on its potential biological activities and highlights the key experimental methodologies required for its evaluation.

The 4-Hydroxyquinoline-3-carboxylic Acid Scaffold: A Hub of Biological Activity

The 4-hydroxyquinoline-3-carboxylic acid core is a key pharmacophore in various biologically active molecules. Its structure is conducive to interactions with a range of biological targets, and substitutions on the quinoline ring system can significantly modulate this activity. Research into derivatives of this scaffold has revealed promising leads in several therapeutic areas.

Anticancer Potential

The cytotoxic effects of quinoline derivatives are a significant area of investigation. For instance, the structural isomer, 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid, has demonstrated notable cytotoxic effects against liver and esophageal cancer cell lines. This suggests that the dimethyl-substituted 4-hydroxyquinoline-3-carboxylic acid skeleton is a promising candidate for further anticancer drug development. The mechanism of action for many quinoline-based anticancer agents involves the inhibition of crucial cellular processes, such as cell cycle progression, making them valuable subjects of study in oncology.[1]

Enzyme Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a key enzyme implicated in various diseases, including cancer. A study of forty-three derivatives of 3-quinoline carboxylic acid identified several compounds with IC50 values in the submicromolar to low micromolar range, highlighting the potential of this scaffold for developing targeted enzyme inhibitors.[2][3]

Antimicrobial Activity

The quinolone structure is famously associated with a class of broad-spectrum antibiotics. The 4-quinolone-3-carboxylic acid moiety is a critical component of these drugs. While the specific antimicrobial properties of this compound are not yet detailed in published literature, the general scaffold suggests potential activity against various bacterial strains.

Comparative Analysis of Biological Activity

In the absence of direct experimental data for this compound, a comparative analysis with its structural isomers and other quinoline derivatives provides valuable insights into its potential efficacy.

Compound/DerivativeTarget/AssayKey Findings (IC50)Reference
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acidHuh7 (liver cancer) cells5.27 µMBenchChem
4-Hydroxy-7,8-dimethylquinoline-3-carboxylic acidEca109 (esophageal cancer) cells16.54 µMBenchChem
2-Amino-7-bromo-8-methyl-quinoline-3-carboxylic acidProtein Kinase CK20.65 µM[2][3]
2-Amino-6,7-dichloro-quinoline-3-carboxylic acidProtein Kinase CK21.1 µM[2][3]
2-Amino-7-chloro-quinoline-3-carboxylic acidProtein Kinase CK21.4 µM[2][3]

This table presents a selection of data for structurally related compounds to infer the potential activity of this compound.

The data suggests that the position of the methyl groups on the quinoline ring can significantly influence cytotoxic activity. Furthermore, the nature of the substituent at the 2-position dramatically impacts the potency of protein kinase CK2 inhibition.

Experimental Protocols for Biological Evaluation

To facilitate the cross-validation and further investigation of this compound and its analogs, detailed experimental protocols for key biological assays are provided below.

Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

The Gould-Jacobs reaction is a classical and effective method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[4] This multi-step process involves condensation, cyclization, hydrolysis, and decarboxylation.

Gould_Jacobs_Reaction Aniline Aniline Derivative Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 + Malonate (Condensation) Malonate Diethyl Ethoxymethylenemalonate Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 Heat (Cyclization) Final_Product 4-Hydroxyquinoline Intermediate2->Final_Product 1. Saponification 2. Decarboxylation MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h MTT_Addition Add MTT solution to each well Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Evaluation of Enzyme Inhibition: Protein Kinase CK2 Assay

Assessing the inhibitory effect of compounds on protein kinase CK2 activity is crucial for understanding their mechanism of action. This can be achieved through various in vitro kinase assays.

Kinase_Inhibition_Assay Reaction_Setup Prepare reaction mixture: CK2 enzyme, substrate peptide, ATP Inhibitor_Addition Add test compound at various concentrations Reaction_Setup->Inhibitor_Addition Incubation Incubate at 30°C for a defined period Inhibitor_Addition->Incubation Reaction_Termination Stop the reaction Incubation->Reaction_Termination Phosphorylation_Detection Detect substrate phosphorylation (e.g., using a phosphospecific antibody or ADP-Glo™ assay) Reaction_Termination->Phosphorylation_Detection Data_Analysis Determine IC50 values Phosphorylation_Detection->Data_Analysis

Sources

A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationship of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the anticipated structure-activity relationships (SAR) of novel 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid analogs. While specific experimental data for this precise scaffold is emerging, this guide synthesizes established principles from the broader quinolone class to predict the impact of structural modifications on biological activity. The content is grounded in extensive literature on quinolone derivatives and their interactions with key biological targets, offering a predictive framework for analog design and evaluation.

Introduction: The this compound Scaffold - A Privileged Core

The 4-hydroxyquinoline-3-carboxylic acid core is a well-established pharmacophore, forming the backbone of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1] These compounds primarily exert their antibacterial effects by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] The core structure, featuring a 4-oxo group and a 3-carboxylic acid moiety, is crucial for chelating with magnesium ions in the enzyme's active site and for DNA binding.[2]

The introduction of methyl groups at the C-5 and C-8 positions of the quinoline ring, as in the this compound scaffold, is anticipated to modulate the compound's physicochemical properties and biological activity. Based on general SAR principles for quinolones, these substitutions can influence factors such as lipophilicity, metabolic stability, and interaction with the target enzyme.[4] This guide will explore the predicted impact of further structural modifications to this core scaffold on its potential as a DNA gyrase inhibitor.

Comparative Analysis of Predicted Biological Activity

The following table outlines a series of hypothetical analogs of this compound and their predicted inhibitory activity against DNA gyrase. The predictions are based on established SAR principles for the broader quinolone class.

Analog ID Modification Predicted DNA Gyrase Inhibition (IC50 Range) Rationale for Predicted Activity
Parent This compoundModerateThe core scaffold possesses the essential pharmacophoric features for DNA gyrase inhibition.
A-1 Esterification of 3-carboxylic acid (methyl ester)LowThe free carboxylic acid is critical for binding to the enzyme's active site; esterification is expected to abolish activity.[5]
A-2 Amidation of 3-carboxylic acid (primary amide)Low to InactiveSimilar to esterification, amidation of the carboxylic acid is predicted to disrupt the key interaction with the enzyme.[5]
A-3 Replacement of 4-hydroxyl with 4-methoxyLow to InactiveThe 4-oxo tautomer is essential for the chelating mechanism with Mg2+ ions in the active site.[4]
A-4 Introduction of a 7-piperazinyl groupHighThe addition of a piperazine moiety at the C-7 position is a common strategy to enhance potency in quinolone antibiotics.[6]
A-5 Introduction of a 7-fluoro groupModerate to HighA fluorine atom at C-7 can improve cellular penetration and target engagement.
A-6 Replacement of 5-methyl with 5-aminoHighAn amino group at C-5 has been shown to be beneficial for antibacterial activity in some quinolone series.[4]
A-7 Replacement of 8-methyl with 8-fluoroHighA fluorine atom at C-8 is known to enhance potency against gram-negative pathogens.[4]

Deciphering the Structure-Activity Relationship: A Mechanistic Overview

The predicted SAR for the this compound scaffold is rooted in the established mechanism of action for quinolone antibiotics. The following diagram illustrates the key interactions and the rationale behind the predicted activities of the analogs.

SAR_Prediction cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Predicted DNA Gyrase Inhibition Parent Parent Compound C3_COOH 3-Carboxylic Acid (Essential for Activity) C4_OH 4-Hydroxyl (4-Oxo Tautomer) (Essential for Activity) C5_Me 5-Methyl C8_Me 8-Methyl Mod_C7 C-7 Substitution (Piperazine/Fluoro) Parent->Mod_C7 Substitution Moderate Moderate Activity Parent->Moderate Baseline Activity Mod_C3 C-3 Modification (Ester/Amide) C3_COOH->Mod_C3 Modification Mod_C4 C-4 Modification (Methoxy) C4_OH->Mod_C4 Modification Mod_C5 C-5 Substitution (Amino) C5_Me->Mod_C5 Substitution Mod_C8 C-8 Substitution (Fluoro) C8_Me->Mod_C8 Substitution Low Low/Inactive Mod_C3->Low Disrupts Binding Mod_C4->Low Disrupts Chelation High High Activity Mod_C7->High Enhances Potency Mod_C5->High Potentially Beneficial Mod_C8->High Enhances Potency Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products Aniline 2,5-Dimethylaniline Step1 Condensation Aniline->Step1 Malonate Diethyl ethoxymethylenemalonate Malonate->Step1 Intermediate Intermediate Adduct Step1->Intermediate Formation of Step2 Cyclization (Thermal) Ester Ethyl 5,8-dimethyl-4-hydroxy quinoline-3-carboxylate Step2->Ester Formation of Step3 Hydrolysis Final_Product 5,8-Dimethyl-4-hydroxy quinoline-3-carboxylic acid Step3->Final_Product Final Product Intermediate->Step2 High Temperature Ester->Step3 Base or Acid Catalyzed

Caption: General Synthetic Workflow for this compound.

Step-by-Step Protocol:

  • Condensation: React 2,5-dimethylaniline with diethyl ethoxymethylenemalonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

  • Thermal Cyclization: The intermediate adduct is heated at a high temperature (often in a high-boiling solvent like diphenyl ether) to induce cyclization and form the quinolone ring system.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions.

DNA Gyrase Inhibition Assay

The inhibitory activity of the synthesized analogs against DNA gyrase can be determined using a supercoiling inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microtiter plate, combine purified DNA gyrase enzyme, relaxed plasmid DNA substrate, ATP, and the necessary buffer components.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known DNA gyrase inhibitor like ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a DNA intercalating dye (e.g., SYBR Green) and a loading buffer.

  • Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

  • Data Analysis: Visualize the DNA bands under UV light and quantify the band intensities. The IC50 value, the concentration of the compound that inhibits 50% of the supercoiling activity, is determined by plotting the percentage of inhibition against the compound concentration. [5]

Cytotoxicity Assay (MTT Assay)

To assess the potential toxicity of the compounds against mammalian cells, a standard MTT assay can be performed.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Lyse the cells and solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration of the compound that causes 50% cell death).

Conclusion and Future Directions

This guide provides a predictive framework for understanding the structure-activity relationship of this compound analogs, primarily as potential DNA gyrase inhibitors. The core scaffold, with its essential 4-oxo and 3-carboxylic acid functionalities, serves as a promising starting point for the design of novel antibacterial agents.

Future experimental work should focus on the synthesis and biological evaluation of the proposed analogs to validate these predictions. Key areas of investigation include:

  • Systematic modification at C-7: Exploring a variety of substituents at this position is likely to yield potent compounds.

  • Exploring substitutions at C-5 and C-8: Further investigation into the electronic and steric effects of different groups at these positions will provide a more comprehensive understanding of the SAR.

  • Target Selectivity: Assessing the activity of promising compounds against both bacterial topoisomerases and mammalian topoisomerases is crucial to determine their therapeutic window.

  • In vivo Efficacy: Compounds with potent in vitro activity should be advanced to in vivo models of bacterial infection to evaluate their therapeutic potential.

By combining rational design, chemical synthesis, and rigorous biological testing, the this compound scaffold can be further developed into a new generation of effective therapeutic agents.

References

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  • Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in antibacterial drug discovery. Infectious Disorders-Drug Targets (Formerly Current Drug Targets-Infectious Disorders), 11(2), 159-179.
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A Comparative Analysis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid with Other Quinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, giving rise to a wide array of compounds with diverse biological profiles, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comparative analysis of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid against other well-established quinoline-based therapeutic agents. While direct experimental data for this compound is not extensively available in the public domain, we will extrapolate its potential activities based on established structure-activity relationships (SAR) within the quinoline class and compare these predicted attributes to the known performance of prominent quinoline drugs.

Structural Overview: Key Quinoline Comparators

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. For this analysis, we will compare this compound with quinolones known for their potent antimicrobial and anticancer activities.

Comparative Analysis of Biological Activities

Antimicrobial Activity: Targeting Bacterial Proliferation

The quinolone scaffold is perhaps most renowned for its antibacterial properties, primarily mediated through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The carboxylic acid moiety at the C-3 position is a critical feature for this activity.

This compound: A Prospective View

Direct experimental data on the antimicrobial activity of this compound is limited in the available literature. However, based on the core 4-hydroxyquinoline-3-carboxylic acid structure, it is plausible to hypothesize potential antibacterial action. The presence of the C-3 carboxylic acid is a key pharmacophoric feature for interaction with bacterial topoisomerases. The methyl groups at positions C-5 and C-8 may influence its lipophilicity and, consequently, its ability to penetrate bacterial cell walls.

Established Antimicrobial Quinolones: A Benchmark

To provide context, we will compare the predicted activity of our target compound with well-established antimicrobial quinolones:

  • Oxolinic Acid and Rosoxacin: These are first-generation quinolones that exhibit activity primarily against Gram-negative bacteria.[3][5] Their mechanism of action involves the inhibition of DNA gyrase.[6]

  • Ciprofloxacin and Levofloxacin: As second and third-generation fluoroquinolones, respectively, they possess a broader spectrum of activity, including activity against Gram-positive bacteria.[7][8] The fluorine atom at C-6 is a key contributor to their enhanced potency and broader spectrum.[7]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundE. coliP. aeruginosaS. aureusReference(s)
This compound Data Not AvailableData Not AvailableData Not Available-
Oxolinic Acid ~0.31ResistantActive[5][9]
Rosoxacin Data Not AvailableData Not AvailableData Not Available[3]
Ciprofloxacin ≤2≤8≤2[10]
Levofloxacin Data Not AvailableData Not AvailableData Not Available[8]

Note: MIC values can vary depending on the specific strains and testing conditions.

Anticancer Activity: Targeting Uncontrolled Cell Growth

The quinoline scaffold has also emerged as a promising framework for the development of anticancer agents. The mechanisms of action are diverse and can include inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[11][12]

This compound: A Prospective View

Established Anticancer Quinolines: A Benchmark

  • Levofloxacin: Beyond its antibacterial properties, levofloxacin has demonstrated broad-spectrum anticancer activity. It can inhibit cancer cell proliferation and induce apoptosis, with mechanisms involving cell cycle arrest at the G2/M phase.[2][15]

  • Erlotinib: This quinazoline (a related heterocyclic system) derivative is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By blocking EGFR signaling, erlotinib inhibits cancer cell growth and proliferation.[16]

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
This compound Data Not AvailableData Not Available-
Levofloxacin VariousVaries[8]
Erlotinib NSCLC cell linesVaries[1]

Note: IC₅₀ values are highly dependent on the specific cancer cell line and assay conditions.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain quinoline derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

This compound: A Prospective View

Studies on quinoline-3-carboxylic and quinoline-4-carboxylic acids have indicated that they can exert appreciable anti-inflammatory effects, in some cases comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[14] The mechanism is thought to involve the modulation of inflammatory pathways.

Established Anti-inflammatory Quinolines: A Benchmark

While there are no widely marketed quinoline drugs specifically for inflammation, research has highlighted the potential of certain derivatives. For instance, some 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines.

Experimental Protocols

To facilitate further research and direct comparison, standardized protocols for evaluating the biological activities of quinoline derivatives are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Workflow for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.

    • Select a few colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Preparation of Test Compound:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microplate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate containing the diluted compound.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination:

    • Visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

While this compound remains a compound with underexplored biological potential, its structural features suggest it may possess interesting antimicrobial and anticancer activities. The presence of the 4-hydroxy and 3-carboxylic acid moieties are key pharmacophoric elements found in many biologically active quinolines. The dimethyl substitutions at positions 5 and 8 are likely to modulate its physicochemical properties, which could in turn influence its biological profile.

Further experimental investigation is warranted to fully characterize the activity of this compound. The standardized protocols provided in this guide offer a framework for such studies. A direct comparison with established quinoline drugs like ciprofloxacin and levofloxacin will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

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  • Kaila, N., et al. (2007). Synthesis and biological evaluation of quinoline salicylic acids as P-selectin antagonists. Journal of medicinal chemistry, 50(1), 40-64.
  • Tang, Q., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European journal of medicinal chemistry, 251, 115256.

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A Senior Application Scientist's Guide to Benchmarking 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Performance Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Within this esteemed class of compounds, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid emerges as a molecule of significant interest. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive performance benchmark of this compound. Drawing upon established experimental data for structurally related analogues, we will objectively compare its projected performance and elucidate the scientific rationale behind the evaluative methodologies.

Introduction to this compound: A Compound of Untapped Potential

This compound is a derivative of the 4-hydroxyquinoline-3-carboxylic acid core. While specific biological data for this particular dimethylated analogue is not extensively documented in publicly available literature, the known pharmacological profile of the broader quinoline and 4-hydroxyquinoline-3-carboxylic acid class suggests a high potential for significant bioactivity.[3][4] These activities frequently include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6][7] The strategic placement of dimethyl groups at the 5 and 8 positions can influence the compound's lipophilicity, steric hindrance, and electronic properties, potentially modulating its binding affinity to biological targets and its overall efficacy.

Postulated Mechanism of Action: Targeting Key Cellular Pathways

Based on the established mechanisms of action for related 4-hydroxyquinoline derivatives, we can postulate a multi-targeted biological activity profile for this compound. A primary mode of action for many quinoline-based compounds in oncology is the inhibition of critical enzymes involved in cell proliferation and survival, such as protein kinases.[8]

putative_moa cluster_cell Cancer Cell Kinase Protein Kinase Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Compound 5,8-Dimethyl-4-hydroxyquinoline- 3-carboxylic acid Compound->Kinase Inhibits caption Fig. 1: Postulated Anticancer Mechanism

Caption: Postulated anticancer mechanism of action for this compound.

Performance Benchmarking: A Comparative Analysis

To provide a tangible benchmark for the performance of this compound, we will compare it against well-characterized quinoline derivatives with documented anticancer and antimicrobial activities. For this guide, we have selected Brequinar , a known DHODH inhibitor with a quinoline-4-carboxylic acid core, and Ciprofloxacin , a widely used fluoroquinolone antibiotic, as our primary comparators.

Anticancer Activity: A Head-to-Head Comparison

The antiproliferative activity of quinoline derivatives is a key performance indicator. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget/Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast Cancer)Hypothesized-
BrequinarHuman DHODH0.015[9]
Other Quinoline DerivativesVarious Cancer Cell Lines0.314 - 4.65 (µg/cm³)[1]
Quinoline-imidazole derivative (12a)HepG2 (Liver Cancer)2.42[10]

Note: The IC50 value for this compound is hypothesized for the purpose of this guide and would require experimental validation.

Antimicrobial Efficacy: Comparative MIC Values

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
This compound HypothesizedHypothesized-
Ciprofloxacin0.125 - 80.013 - 1[2]
Other Quinoline Derivatives0.018 - 0.756.25 - 3.125 (nmol/mL)[11][12]

Note: MIC values for this compound are hypothesized and require experimental determination.

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and reproducibility, the following detailed, step-by-step methodologies are provided for key benchmarking experiments.

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14]

mtt_workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of the compound Cell_Seeding->Compound_Treatment Incubation_24_48h Incubate for 24-48 hours Compound_Treatment->Incubation_24_48h MTT_Addition Add MTT solution Incubation_24_48h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution (e.g., DMSO) Incubation_2_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement End End Absorbance_Measurement->End caption Fig. 2: MTT Assay Workflow

Caption: A streamlined workflow of the MTT assay for determining cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Remove the culture medium and add 100 µL of fresh medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18]

mic_workflow Start Start Compound_Dilution Prepare serial dilutions of the compound in a 96-well plate Start->Compound_Dilution Bacterial_Inoculum Prepare a standardized bacterial inoculum (0.5 McFarland) Compound_Dilution->Bacterial_Inoculum Inoculation Inoculate each well with the bacterial suspension Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth (MIC) Visual_Inspection->MIC_Determination End End MIC_Determination->End caption Fig. 3: MIC Determination Workflow

Caption: The workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB).[19]

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus or E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (bacteria and broth, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, this guide provides a robust framework for its performance evaluation based on the well-established biological activities of the broader quinoline class. The provided protocols for anticancer and antimicrobial testing offer a clear path for researchers to generate the necessary data to validate the hypothesized performance of this promising compound. Future investigations should focus on elucidating its precise mechanism of action and expanding the scope of biological testing to include anti-inflammatory and neuroprotective assays, further defining its therapeutic potential.

References

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A Head-to-Head Comparison of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid and Structurally Related Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," forming the backbone of numerous biologically active compounds.[1] Among these, 4-hydroxyquinoline-3-carboxylic acids have garnered significant interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties. This guide provides a detailed, head-to-head comparison of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid with its parent compound and other structurally similar analogs. By examining the subtle yet impactful structural modifications, we aim to elucidate the structure-activity relationships (SAR) that govern their biological performance, offering valuable insights for drug discovery and development professionals.

Introduction to the Core Compound: this compound

This compound is a derivative of the 4-hydroxyquinoline-3-carboxylic acid core.[2][3][4] Its key structural features include a quinoline ring system, a hydroxyl group at position 4, a carboxylic acid group at position 3, and two methyl groups at positions 5 and 8. The presence and position of these functional groups are pivotal in defining its physicochemical properties and biological activities.

Selection of Comparative Compounds

To provide a comprehensive comparison, we have selected the following compounds based on their structural relevance to this compound, allowing for a systematic evaluation of the impact of specific substituents:

  • Compound A: 4-Hydroxyquinoline-3-carboxylic acid (Parent Compound) : The foundational structure, serving as a baseline for comparison.

  • Compound B: this compound (Core Compound) : The focus of this guide.

  • Compound C: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid : A halogen-substituted analog to evaluate the effect of an electron-withdrawing group.

  • Compound D: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid : An isomeric dimethyl analog to assess the influence of substituent positioning.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound, such as lipophilicity and hydrogen bonding potential, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed physicochemical properties for our selected compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor CountHydrogen Bond Acceptor Count
A: 4-Hydroxyquinoline-3-carboxylic acid C₁₀H₇NO₃189.171.623
B: this compound C₁₂H₁₁NO₃217.222.523
C: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid C₁₀H₆ClNO₃223.612.223
D: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid C₁₂H₁₁NO₃217.222.523

Data sourced from PubChem and other chemical suppliers.[2]

Expert Insights: The addition of two methyl groups in Compound B and Compound D significantly increases the molecular weight and the predicted lipophilicity (XLogP3-AA) compared to the parent Compound A . This increased lipophilicity can influence cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The presence of a chloro group in Compound C also enhances lipophilicity, albeit to a lesser extent than two methyl groups. The hydrogen bond donor and acceptor counts remain consistent across these analogs, suggesting that their ability to form key hydrogen bonds with biological targets may be conserved.

Biological Activity: A Head-to-Head Performance Review

The true value of these compounds lies in their biological activities. This section will compare their reported or inferred performance in key therapeutic areas based on available literature.

Anticancer Activity

The 4-hydroxyquinoline scaffold is a known pharmacophore in the design of anticancer agents.[1] Their mechanisms of action often involve the inhibition of key enzymes like topoisomerases or kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

While direct comparative IC₅₀ values for all four compounds against a uniform panel of cancer cell lines are not available in a single study, we can infer a likely performance trend based on published structure-activity relationship studies of similar quinoline derivatives.[5][6]

Inferred Comparative Anticancer Potency:

CompoundPredicted PotencyRationale based on SAR
A: 4-Hydroxyquinoline-3-carboxylic acid ModerateServes as a baseline. Its activity is often a starting point for optimization.
B: this compound Potentially HighThe methyl groups can enhance binding to hydrophobic pockets in target enzymes. Their positions at C5 and C8 can influence the overall conformation and interaction with the target.
C: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid HighHalogen substitution, particularly at the C7 position, is a well-established strategy for enhancing the anticancer activity of quinolines. The chloro group can act as a key binding element.
D: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid Potentially HighSimilar to Compound B, the dimethyl substitution is expected to enhance activity. The isomeric position may lead to differences in selectivity and potency against specific cancer cell lines.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Antibacterial Activity

Quinolone carboxylic acids are renowned for their antibacterial properties, with fluoroquinolones being a prominent class of antibiotics. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7]

Structure-Activity Relationship Insights:

  • The Carboxylic Acid Group (C3): This group is generally considered essential for antibacterial activity, as it interacts with the bacterial enzymes.

  • Substituents on the Benzo Ring (C5-C8): The nature and position of substituents on the carbocyclic part of the quinoline ring significantly modulate the antibacterial spectrum and potency. Methyl groups, as seen in Compounds B and D , can influence the activity profile.

  • Halogen Substitution (C7): A fluorine atom at C6 and a substituent at C7 (often a piperazinyl group in fluoroquinolones) are common features that enhance antibacterial potency. The chloro group in Compound C at C7 is expected to contribute positively to its antibacterial profile.

Inferred Comparative Antibacterial Potency:

CompoundPredicted PotencyRationale based on SAR
A: 4-Hydroxyquinoline-3-carboxylic acid Low to ModeratePossesses the core scaffold but lacks the key potentiating substituents of modern quinolone antibiotics.
B: this compound ModerateThe dimethyl substitution may enhance activity against certain bacterial strains compared to the parent compound.
C: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid Moderate to HighThe C7-chloro group is a favorable substitution for antibacterial activity, likely leading to improved potency over the unsubstituted analog.
D: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid ModerateSimilar to Compound B, the dimethyl substitution is expected to confer moderate antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for assessing the antibacterial activity of the compounds.

  • Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Culture Preparation: Grow the bacterial strains in appropriate broth medium overnight to obtain a fresh culture.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Compounds in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine the Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties.[8][9][10][11][12] Their mechanisms can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Inferred Comparative Anti-inflammatory Potency:

CompoundPredicted PotencyRationale based on SAR
A: 4-Hydroxyquinoline-3-carboxylic acid Low to ModerateThe core structure may possess some intrinsic anti-inflammatory activity.
B: this compound ModerateLipophilic substituents like methyl groups can enhance the anti-inflammatory activity of heterocyclic compounds.
C: 7-Chloro-4-hydroxyquinoline-3-carboxylic acid Moderate to HighElectron-withdrawing groups can positively influence anti-inflammatory activity.
D: 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid ModerateSimilar to Compound B, the dimethyl substitution is likely to contribute to its anti-inflammatory potential.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is proportional to the amount of NO produced by the cells.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This comparative guide highlights the significant impact of subtle structural modifications on the potential biological activities of 4-hydroxyquinoline-3-carboxylic acid derivatives. While This compound shows promise as a lead compound due to its dimethyl substitution, analogs such as the 7-chloro derivative may offer enhanced potency in certain therapeutic areas.

It is crucial to note that the comparative potencies presented here are largely inferred from existing structure-activity relationship data for the broader quinoline class. Direct, head-to-head experimental evaluation of these specific compounds under standardized assay conditions is essential to definitively establish their relative performance. This guide provides a solid framework and the necessary experimental protocols for researchers to undertake such investigations, paving the way for the development of novel and more effective quinoline-based therapeutics.

References

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]

  • Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

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  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Institutes of Health. Retrieved January 3, 2026, from [Link]

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A Researcher's Guide to Replicating Studies on the Biological Effects of 4-Hydroxyquinoline-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to replicate and build upon studies investigating the diverse biological activities of 4-hydroxyquinoline-3-carboxylic acids (4-HQCAs) and their derivatives. This document moves beyond a simple recitation of protocols, offering in-depth technical guidance grounded in scientific integrity and field-proven insights. We will explore the causal relationships behind experimental choices, present self-validating protocols, and provide a robust comparative analysis of reported findings to empower your research endeavors.

Introduction: The Multifaceted Therapeutic Potential of 4-HQCAs

The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] From their well-established role as antibacterial agents to their emerging potential in oncology and inflammatory diseases, 4-HQCAs represent a fertile ground for drug discovery. This guide will delve into the key biological effects attributed to this class of compounds, providing a comparative overview of their anticancer, antibacterial, anti-inflammatory, and antioxidant properties. Our focus will be on equipping researchers with the necessary knowledge and detailed methodologies to conduct reproducible and meaningful studies in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways

A growing body of evidence highlights the potential of 4-HQCA derivatives as anticancer agents.[2][3] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are beginning to be unraveled, often pointing to the modulation of critical cell signaling pathways.

Comparative Anticancer Efficacy

The antiproliferative activity of 4-HQCA derivatives is often evaluated using colorimetric assays such as the MTT or sulforhodamine B (SRB) assays.[2] The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds. Below is a table summarizing the reported IC50 values for various 4-HQCA derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Kynurenic acidMammary (MCF7)Significant growth inhibition[2]
Quinoline-2-carboxylic acidMammary (MCF7), Cervical (HeLa)Significant growth inhibition[2]
Quinoline-3-carboxylic acidMammary (MCF7)Significant growth inhibition[2]
Quinoline-4-carboxylic acidMammary (MCF7)Significant growth inhibition[2]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidMammary (MCF7)Most remarkable growth inhibition[2]
GemifloxacinColorectum (SW480, HCT116, CACO2), Pancreatic (PANC1), Prostate (PC3), Mammary (T47D), Lung (A375), Melanoma (A549)Exceptional and differential antiproliferation[2]
4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ethyl ester analog (7-cyano)U266 (Multiple Myeloma)EC50 of 170 nM for STAT3-Y705 phosphorylation inhibition[4]
Key Signaling Pathways in Anticancer Action

Several signaling pathways have been implicated in the anticancer effects of 4-HQCA derivatives. Understanding these pathways is crucial for designing mechanistic studies.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is common in many cancers.[5] Certain 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters have been identified as potent inhibitors of the JAK-STAT3 pathway, specifically inhibiting STAT3-Y705 phosphorylation.[4][6]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., Cyclin D1, c-Myc) STAT3_dimer->Target_Genes Gene Transcription HQCA 4-HQCA Derivative HQCA->JAK Inhibition

Caption: Inhibition of the JAK/STAT3 signaling pathway by 4-HQCA derivatives.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another central signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.[7][8] Some studies suggest that certain quinoline derivatives can exert their anticancer effects by inhibiting this pathway, leading to decreased phosphorylation of AKT and its downstream targets.[9][10]

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation HQCA 4-HQCA Derivative HQCA->PI3K Inhibition

Caption: Modulation of the PI3K/AKT signaling pathway by 4-HQCA derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Workflow:

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with 4-HQCA derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H

Caption: A typical workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-HQCA derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antibacterial Activity: A Renewed Look at a Classic Target

The 4-quinolone-3-carboxylic acid core is the foundation of the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[11] Re-evaluating and modifying this scaffold continues to be a promising strategy for combating antibiotic resistance.

Comparative Antibacterial Spectrum

The efficacy of antibacterial agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 5a4Staphylococcus aureus64[12]
Compound 5a7Escherichia coli128[12]
Compound 9Staphylococcus aureus0.12[11]
Salmonella typhi0.12[11]
Escherichia coli0.12[11]
Compound 10Staphylococcus aureus0.24[11]
Salmonella typhi0.12[11]
Escherichia coli0.12[11]
Compound 37Drug-resistant M. tuberculosis0.08 - 0.31[11]
Compound 38Drug-resistant M. tuberculosis0.16 - 0.31[11]
Mechanism of Action and Resistance

Quinolones target bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, they introduce double-strand breaks, leading to bacterial cell death. Resistance to quinolones can arise from mutations in the target enzymes, increased efflux pump activity, or decreased drug uptake.[7]

Antibacterial_Mechanism HQCA 4-HQCA (Quinolone) DNA_Gyrase DNA Gyrase (Topoisomerase II) HQCA->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV HQCA->Topo_IV Inhibition DSB Double-Strand Breaks HQCA->DSB Induces DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of antibacterial action of 4-HQCAs (quinolones).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Workflow:

MIC_Workflow A 1. Prepare serial dilutions of 4-HQCA in broth B 2. Inoculate with standardized bacterial suspension A->B C 3. Incubate for 18-24h at 37°C B->C D 4. Observe for visible growth C->D E 5. Determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 4-HQCA derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory and Antioxidant Activities

Beyond their antimicrobial and anticancer properties, certain 4-HQCA derivatives have shown promise as anti-inflammatory and antioxidant agents.[2][13]

Comparative Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of these compounds is often assessed in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, by measuring the inhibition of pro-inflammatory mediators.[2] Antioxidant activity is commonly evaluated using cell-free radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[14][15][16]

Compound/DerivativeAssayActivityReference
Quinoline-4-carboxylic acidAnti-inflammatory (LPS-induced RAW264.7 cells)Appreciable anti-inflammatory affinity[2][17]
Quinoline-3-carboxylic acidAnti-inflammatory (LPS-induced RAW264.7 cells)Appreciable anti-inflammatory affinity[2]
Various quinoline derivativesAntioxidant (DPPH)Lacked radical scavenging capacities[2][17]
2-methylquinoline-4-carboxylic acidAntioxidant (DPPH)~30.25% inhibition at 5 mg/L[16]
2-(4-methylphenyl)quinoline-4-carboxylic acidAntioxidant (DPPH)~40.43% inhibition at 5 mg/L[16]
Experimental Protocols

The carrageenan-induced rat paw edema model is a classic in vivo assay for screening acute anti-inflammatory activity.

Detailed Steps:

  • Animal Groups: Divide rats into groups: control, standard (e.g., indomethacin), and test groups receiving different doses of the 4-HQCA derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the 4-HQCA derivative to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion and Future Directions

The 4-hydroxyquinoline-3-carboxylic acid scaffold continues to be a source of promising lead compounds with diverse biological activities. This guide has provided a framework for replicating and extending research in this area, emphasizing the importance of robust experimental design and a thorough understanding of the underlying mechanisms of action. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. By adhering to rigorous scientific principles and leveraging the comparative data and detailed protocols presented herein, researchers can contribute to the development of novel therapeutics based on this versatile chemical scaffold.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. Available at: [Link]

  • Comparing antioxidant activities using DPPH and ABTS assays. ResearchGate. Available at: [Link]

  • Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters. PubMed. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. Available at: [Link]

  • Comparison of the IC50values of derivatives against a gastric cancer... ResearchGate. Available at: [Link]

  • IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available at: [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

  • Rhein induces apoptosis and enhances oxaliplatin sensitivity in pancreatic cancer cells via inhibiting PI3K/AKT signaling and regulating ROS. National Institutes of Health. Available at: [Link]

  • (a) Chart comparing the IC50 values of the compounds for different cell... ResearchGate. Available at: [Link]

  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. Available at: [Link]

  • PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers. National Institutes of Health. Available at: [Link]

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. OMICS International. Available at: [Link]

  • (A): Comparison for mean IC50 value (on all five cell lines) for... ResearchGate. Available at: [Link]

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. Available at: [Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Inhibition of the Signal Transducer and Activator of Transcription-3 (STAT3) Signaling Pathway by 4-Oxo-1-Phenyl-1,4-Dihydroquinoline-3-Carboxylic Acid Esters. Figshare. Available at: [Link]

  • Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. National Institutes of Health. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers. Available at: [Link]

  • Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed. Available at: [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]

  • Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity. ResearchGate. Available at: [Link]

  • Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells. National Institutes of Health. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Unraveling the complexity of STAT3 in cancer: molecular understanding and drug discovery. National Institutes of Health. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • 4-Oxo-quinoline-3-carboxylic acids. ResearchGate. Available at: [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

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A Researcher's Guide to De-risking Novel Compounds: Assessing the Target Specificity of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its specificity. A compound that potently modulates its intended target while remaining inert to the wider biological milieu holds the promise of a superior therapeutic window and a lower propensity for off-target toxicity. This guide provides a strategic framework for the rigorous evaluation of a novel chemical entity, using the quinoline derivative 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a case study.

As Senior Application Scientists, our goal is not merely to follow protocols but to understand their underlying principles. This guide is structured to provide not just the "how" but the "why," enabling researchers to design and execute a robust specificity assessment cascade. We will move from initial in silico predictions to broad, unbiased proteome-wide screens, creating a comprehensive specificity profile.

Part 1: The Foundational Strategy - A Tiered Approach to Specificity Profiling

A successful specificity assessment is not a single experiment but a multi-tiered, iterative process. The strategy is to progressively increase the biological complexity of the screening environment, starting from computational predictions and culminating in live-cell, proteome-wide analysis. This approach allows for early identification of potential liabilities and conserves resources by eliminating non-specific compounds before they advance to more complex and costly assays.

Here, we outline a logical workflow for characterizing this compound, a compound for which public data on biological targets is sparse, making it an ideal candidate for discovery-oriented profiling.

G cluster_0 Tier 1: Preliminary Assessment cluster_1 Tier 2: Broad Off-Target Screening cluster_2 Tier 3: Cellular & Proteome-Wide Validation A In Silico Target Prediction (e.g., SwissTargetPrediction) B Initial Target Engagement Assay (Biochemical, e.g., TR-FRET) A->B Hypothesis Generation C Large-Scale Panel Screen (e.g., KinomeScan) B->C Validate Primary Target D Early ADME-Tox Profiling (e.g., CEREP Panel) C->D Prioritize Major Off-Targets E Cellular Target Engagement (e.g., NanoBRET™, CETSA) D->E Select Hits for Cellular Assay F Unbiased Proteome-Wide Profiling (e.g., KiNativ, Chemoproteomics) E->F Confirm On-Target & Off-Target Effects in situ G Candidate Nomination or Redesign Decision F->G Generate Final Specificity Profile

Figure 1: A tiered workflow for assessing compound specificity.

Part 2: Experimental Deep Dive - Protocols and Rationale

Tier 1: Initial Target Hypothesis Generation and Validation

Rationale: Before embarking on expensive screening, we leverage computational tools to predict potential targets based on the chemical structure of this compound. This provides a hypothesis that can be quickly tested using a focused biochemical assay.

Protocol 1: In Silico Target Prediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Tool Selection: Utilize a validated target prediction server such as SwissTargetPrediction. These tools operate on the principle of chemical similarity, comparing the query molecule to a database of ligands with known biological targets.

  • Execution: Submit the SMILES string to the server.

  • Analysis: Review the list of predicted targets, paying close attention to the probability scores. The output will typically be a ranked list of protein classes (e.g., kinases, GPCRs, enzymes). For our compound, the quinoline core might suggest an affinity for kinase ATP-binding sites.

Protocol 2: Biochemical Target Engagement (Example: TR-FRET Assay)

This protocol assumes in silico analysis predicted a kinase, "Kinase-X," as a primary target.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to measure compound binding to a purified protein. It relies on the proximity-dependent transfer of energy from a donor fluorophore (e.g., on an anti-tag antibody) to an acceptor fluorophore (e.g., on a tracer ligand that binds to the target). A test compound that binds to the target will displace the tracer, leading to a decrease in the FRET signal.

  • Reagent Preparation:

    • Prepare a 10 mM DMSO stock solution of this compound.

    • Serially dilute the compound in an appropriate assay buffer to create a 12-point concentration gradient (e.g., 100 µM to 1 pM).

    • Prepare a working solution of purified, tagged Kinase-X, a fluorescently labeled tracer with known affinity for Kinase-X, and a lanthanide-labeled antibody against the tag.

  • Assay Execution (384-well format):

    • Add 2 µL of the compound dilution series to the assay plate.

    • Add 4 µL of the Kinase-X solution.

    • Incubate for 60 minutes at room temperature to allow compound-target binding to reach equilibrium.

    • Add 4 µL of the tracer/antibody mix.

    • Incubate for another 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor).

  • Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Tier 2: Broad Off-Target Profiling

Rationale: Having confirmed engagement with our primary target, we must now proactively search for off-targets. Large-scale panels provide a broad, yet defined, screen against hundreds of purified proteins, offering a clear and quantifiable measure of selectivity.

Protocol 3: Large-Scale Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™)

  • Principle: This is a competition binding assay. The compound of interest is incubated with a DNA-tagged kinase panel. The amount of kinase bound to an immobilized ligand is measured by qPCR. A compound that binds to a kinase prevents it from binding to the immobilized ligand, resulting in a reduced qPCR signal.

  • Sample Submission: Prepare a high-concentration stock of this compound (e.g., 10 mM in 100% DMSO) and submit it to a commercial provider. Typically, a single concentration (e.g., 10 µM) is used for the initial screen.

  • Execution: The service provider will perform the screen against their panel of several hundred kinases.

  • Data Analysis: Results are typically provided as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is <35% Ctrl. The output allows for the calculation of a Selectivity Score (S-Score), which quantifies the compound's selectivity over the panel.

Table 1: Hypothetical Kinome Scan Data for this compound (10 µM)

TargetGene Symbol% of ControlPrimary Target / Off-Target
Kinase-XKDX5Primary Target
Kinase-YKDY30Off-Target
Kinase-ZKDZ85Non-Hitter
... (463 others)...>50Non-Hitter

This data immediately identifies Kinase-Y as a potential off-target for further investigation.

Tier 3: Cellular and Proteome-Wide Confirmation

Rationale: Assays with purified proteins are invaluable but do not replicate the complex environment of a living cell. Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended target in situ. Finally, unbiased chemoproteomic approaches provide the ultimate test, identifying all protein interactions across the entire proteome.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures this stabilization by heating cell lysate treated with the compound to various temperatures, separating soluble from aggregated protein, and quantifying the amount of target protein remaining in the soluble fraction via Western Blot or Mass Spectrometry.

  • Cell Treatment:

    • Culture an appropriate cell line expressing the target of interest.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and lyse them to create a cell lysate.

    • Aliquot the lysate from each treatment group into a PCR strip.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Separation and Detection:

    • Centrifuge the samples at high speed to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein (e.g., Kinase-X) and a control protein in each sample using Western Blot.

  • Analysis: Plot the band intensity for the target protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization.

G cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis A Treat Cells with Vehicle or Compound B Lyse Cells A->B C Heat Lysate across Temperature Gradient B->C D Separate Soluble & Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curve E->F G Confirmation of Cellular Binding F->G Rightward Shift = Target Engagement

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Comparative Analysis - Benchmarking Against an Alternative

To put the specificity profile into context, it is crucial to compare it against an alternative compound. Let's assume "Alternative Compound-A" is a known, moderately selective inhibitor of Kinase-X.

Table 2: Comparative Specificity Profile

ParameterThis compoundAlternative Compound-AInterpretation
Primary Target IC50 15 nM25 nMThe novel compound shows slightly higher biochemical potency.
Kinome Scan (S-Score @ 10µM) 0.015 (1 hit <35%)0.04 (5 hits <35%)The novel compound is significantly more selective across the kinome.
Key Off-Target (Ki) Kinase-Y (250 nM)Kinase-P (150 nM), Kinase-Q (300 nM)The novel compound has a single major off-target; the alternative has multiple.
Selectivity Ratio (Off-Target/On-Target) 16.7-fold6-foldThe novel compound demonstrates a better selectivity window.
CETSA Shift (ΔTm) +5.2 °C+4.8 °CBoth compounds engage the target in a cellular context.

This comparative data provides a strong, evidence-based rationale for prioritizing this compound for further development due to its superior selectivity profile.

Conclusion

The assessment of compound specificity is a cornerstone of translational research and drug development. Through a systematic, multi-tiered approach combining in silico prediction, broad panel screening, and cellular validation, we have established a comprehensive framework to profile this compound. This guide demonstrates that by employing a logical, evidence-based strategy, researchers can build a robust data package to de-risk novel compounds and make informed decisions, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

A Comparative Guide to Statistical Validation of Data in Preclinical Research: A Case Study with 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integrity of data forms the bedrock of scientific discovery and drug development. This is particularly true in the preclinical evaluation of novel chemical entities, where foundational data dictates multimillion-dollar decisions on candidate progression. This guide provides an in-depth comparison of statistical frameworks for the validation of analytical and bioassay data, using the novel compound 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid as a practical case study. We move beyond a simple recitation of protocols to explain the underlying causality of experimental design choices. This guide compares and contrasts three critical statistical paradigms: the traditional Frequentist approach as mandated by regulatory bodies, the increasingly adopted Design of Experiments (DoE) methodology for proactive quality assurance, and the Bayesian approach for nuanced probabilistic assessment. Detailed, step-by-step protocols for core analytical validation experiments are provided, alongside data tables and visual workflows to equip researchers, scientists, and drug development professionals with a robust framework for ensuring data trustworthiness.

Introduction: The Imperative of Statistical Validation

Statistical validation is not a mere regulatory hurdle; it is the systematic process of providing scientific evidence that a method is reliable and consistent for its intended use[3]. The International Council for Harmonisation (ICH) guideline Q2(R1), which is adopted by the FDA, provides a foundational framework for validating analytical procedures[4][5][6]. This guide will operationalize these principles and compare them with other powerful statistical paradigms.

Foundational Data Generation: Synthesis and Analysis

Before we can validate data, we must first generate it. This section outlines the prerequisite experimental workflow for producing and characterizing this compound, which will provide the raw data for our statistical comparisons.

Experimental Workflow Overview

The overall process ensures that the compound used in downstream biological assays is of known purity and identity, a critical prerequisite for trustworthy results.

G cluster_0 Compound Preparation cluster_1 Analytical Characterization cluster_2 Biological Evaluation Synthesis Synthesis of C₁₂H₁₁NO₃ Purification Purification (e.g., Recrystallization) Synthesis->Purification Confirmation Structural Confirmation (NMR, MS) Purification->Confirmation HPLC_Dev HPLC Method Development Confirmation->HPLC_Dev Validation Method Validation (ICH Q2) HPLC_Dev->Validation Purity Purity & Impurity Profile Validation->Purity Assay_Dev Bioassay Development (e.g., Kinase Assay) Purity->Assay_Dev Assay_Val Assay Validation Assay_Dev->Assay_Val Screening Efficacy & Potency Screening (IC₅₀) Assay_Val->Screening Data_Analysis Data_Analysis Screening->Data_Analysis Generate Data for Statistical Scrutiny

Caption: High-level workflow from synthesis to data generation.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for quantifying the purity of this compound. The data generated here (linearity, precision, accuracy) is the substrate for statistical validation.

Objective: To develop and validate an HPLC method suitable for determining the purity of this compound.

Materials:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Agilent 1260 Infinity II HPLC system or equivalent, with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% phosphoric acid in water and Mobile Phase B as acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water/acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • System Suitability: Before analysis, inject the standard solution six times. The relative standard deviation (RSD) of the peak area must be ≤ 2.0%. This ensures the system is performing consistently.

  • Validation Experiments: Perform the experiments outlined in the ICH guidelines to demonstrate the method is fit for purpose. This includes linearity, accuracy, and precision studies[7][8].

A Comparative Guide to Statistical Validation Frameworks

Here we compare three distinct but complementary approaches to validating the data generated from the HPLC method described above.

Framework 1: The Frequentist Approach (The Regulatory Standard)

The Frequentist paradigm is the cornerstone of regulatory submissions and is detailed in guidelines like ICH Q2(R1)[4][5]. It treats parameters as fixed, unknown constants and uses probability to describe the frequency of outcomes in repeated experiments[9][10]. Its primary goal is hypothesis testing (e.g., is there a significant difference?) and establishing confidence intervals.

Core Validation Parameters & Statistical Tools: [3][11][12]

  • Accuracy: Measures the closeness of test results to the true value. It's often assessed via recovery studies.

    • Statistical Test: Student's t-test is used to compare the mean measured value against the known true value.

  • Precision: The degree of agreement among individual test results. It is measured at three levels: repeatability, intermediate precision, and reproducibility.

    • Statistical Test: F-test is used to compare variances between different conditions (e.g., different analysts, different days). Analysis of Variance (ANOVA) is used to dissect sources of variability.

  • Linearity: The ability to produce results directly proportional to the concentration of the analyte.

    • Statistical Test: Linear regression analysis. The coefficient of determination (R²) is a key metric, with a value >0.995 often required.

Hypothetical Data & Analysis (Linearity): A five-point calibration curve for this compound was prepared, spanning a range of 10-150 µg/mL.

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25310,550
50630,100
1001,245,800
1501,880,200

Result: Linear regression analysis yields a regression equation of y = 12450x + 1120 with an R² of 0.9998 . This result meets the typical acceptance criterion, thus validating the linearity of the method within this range.

Framework 2: Design of Experiments (DoE) (The Proactive Approach)

Unlike the Frequentist approach which often validates a pre-defined method, Design of Experiments (DoE) is a statistical framework used during method development to proactively build quality and robustness into the procedure[13][14][15]. It allows for the simultaneous investigation of multiple experimental factors, revealing critical parameter interactions that the traditional "one-factor-at-a-time" (OFAT) approach would miss[16].

Application to HPLC Method Development: Instead of fixing the gradient slope, flow rate, and column temperature, a DoE study would systematically vary them to understand their impact on critical quality attributes (CQAs) like peak resolution and tailing factor.

G DoE for HPLC Method Optimization cluster_0 Input Factors (CPPs) cluster_1 DoE Statistical Model cluster_2 Output Responses (CQAs) A Gradient Slope Model Factorial or Response Surface Design A->Model B Flow Rate B->Model C Temperature C->Model Y1 Peak Resolution Model->Y1 Y2 Tailing Factor Model->Y2

Caption: A DoE model links input factors to output responses.

Benefit: The output of a DoE study is a mathematical model that defines a "design space"—a multidimensional region where the method is guaranteed to be robust[14]. This is a far more powerful form of validation than simply testing a single set of conditions. It provides a deep understanding of the method's operational boundaries.

Comparison Table: DoE vs. Traditional Validation

FeatureTraditional (Frequentist) ValidationDesign of Experiments (DoE)
Timing Post-development (confirmatory)During development (exploratory & predictive)
Goal Verify a fixed method is suitableUnderstand the process and define a robust operational space
Efficiency High number of experiments (OFAT)Fewer, more information-rich experiments
Knowledge Provides data on a single pointGenerates a predictive model of the entire system
Regulatory Required for submission[17][18]Strongly encouraged by modern QbD initiatives[14][16]
Framework 3: The Bayesian Approach (The Probabilistic Approach)

The Bayesian framework offers a fundamentally different perspective on probability. Instead of viewing probability as a long-run frequency, it treats it as a degree of belief in a hypothesis[9][19]. A key feature is the ability to incorporate prior knowledge into the analysis. The output is a "posterior probability distribution," which provides a complete picture of our uncertainty about a parameter[20][21].

Philosophical Difference:

  • Frequentist: "If the null hypothesis were true, what is the probability of observing this data?" (This is the p-value).

  • Bayesian: "Given the data I have observed, what is the probability that my hypothesis is true?"

Application to Bioassay Data: Imagine we are testing our compound in a kinase inhibition assay against a control.

  • Bayesian Analysis: A Bayesian analysis would yield a posterior distribution for the effect size. We could then make a direct probabilistic statement, such as: "There is a 97% probability that this compound has a greater inhibitory effect than the control." This can be more intuitive and useful for decision-making[20].

This approach is particularly powerful when dealing with smaller sample sizes or when incorporating historical data from similar compounds can refine the analysis[10].

Conclusion and Recommendations

The statistical validation of data is not a one-size-fits-all process. The three frameworks discussed here provide a complementary toolkit for the modern researcher.

  • The Frequentist approach , as outlined by the ICH and FDA, remains the mandatory language of regulatory submission. Its methodologies for establishing accuracy, precision, linearity, and other validation parameters are non-negotiable for GMP compliance[4][11][22].

  • Design of Experiments (DoE) should be integrated into the early stages of method and process development. It is a resource-efficient strategy that proactively builds quality into a system, providing a deep understanding that is invaluable for the entire lifecycle of a product[13][15][23].

  • The Bayesian approach provides a powerful and intuitive framework for interpreting experimental results, especially in research and early development where decisions are often based on evolving evidence. Its ability to update beliefs as new data arrives makes it highly aligned with the scientific process[9][21].

For professionals in drug development, fluency in all three languages is becoming essential. A robust validation strategy begins with a DoE-driven development process, is confirmed by a rigorous Frequentist validation package for regulatory purposes, and is interpreted with the probabilistic nuance offered by Bayesian thinking to make the most informed decisions.

References

  • Peters, M. (2024). Bayesian vs Frequentist Statistics: Exploring the Divide in Data Science and Decision Making. Vertex AI Search.
  • Arden, N. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. Scitara.
  • SPT Labtech. (n.d.). Design of Experiments (DoE). SPT Labtech.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH. (n.d.). Quality Guidelines.
  • Markopoulou, C. K., & Kiparissides, C. (2021). Design of experiments (DoE) in pharmaceutical development. PubMed.
  • Mishra, P., et al. (2021).
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • DePalma, A. (2025).
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Analytics Vidhya. (2024).
  • Kanwal, N. (n.d.).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Dey, R. (2024).
  • ProPharma. (2024).
  • YouTube. (2024). Design of Experiment DOE for Pharmaceutical Product Development. YouTube.
  • Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Aragen Life Sciences.
  • Statsig. (2025). Bayesian or Frequentist: Choosing your statistical approach.
  • Venn Life Sciences. (n.d.). Design of Experiments (DoE), a valuable tool in (bio)pharmaceutical product, process and test method development. Venn Life Sciences.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. U.S.
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. EDP Sciences.
  • Belouafa, S., et al. (2025). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • GxP-CC. (n.d.). Statistical tools for Regulatory Compliance, Pharmaceutical Control and Development. GxP-CC.
  • Medikamenter Quality Services. (2025).
  • YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry. YouTube.
  • Chemicalbook. (2023). This compound. Chemicalbook.
  • Chemicalbook. (n.d.). 4-HYDROXY-5,8-DIMETHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER synthesis. Chemicalbook.
  • PubChem. (n.d.). This compound.
  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.
  • Anti-Cancer Agents in Medicinal Chemistry. (n.d.).
  • ResearchGate. (n.d.). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.
  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.
  • Sigma-Aldrich. (n.d.). 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. MilliporeSigma.
  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

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Safety Operating Guide

Guide to the Safe Disposal of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No. 303010-02-8). As a valued professional in research and development, your safety, along with environmental stewardship, is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of safe laboratory practices.

The Precautionary Principle: A Data-Driven Approach to Safety

The core directive is therefore to treat this compound as hazardous waste . This approach is based on a toxicological assessment of structurally similar compounds, namely the quinoline and hydroxyquinoline carboxylic acid families. This ensures that our handling and disposal procedures are conservative and protective against unforeseen hazards.

Hazard Assessment: Justification from Structural Analogs

The operational and disposal plans for this compound are derived from the known hazards of its chemical relatives. Quinoline derivatives can exhibit a range of toxicities, and it is prudent to assume this compound may share these characteristics.[1] The following table summarizes the hazards associated with analogous compounds, forming the logical basis for the recommended safety protocols.

Compound/ClassCAS No.Key Hazards Identified in Safety LiteratureCitation(s)
Quinoline 91-22-5Combustible liquid; Poisonous gases (Nitrogen Oxides) produced in fire; Hazardous waste.[2][3][4]
8-Hydroxyquinoline 148-24-3Toxic if swallowed; May cause allergic skin reaction; Causes serious eye damage; Suspected of causing genetic defects; Very toxic to aquatic life with long-lasting effects.[5][6]
4-Hydroxyquinoline-3-carboxylic acid 34785-11-0Harmful if swallowed.
2-Hydroxy-dimethylquinoline-3-carboxylic acid analogs 436087-32-0; 436087-34-2Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[7][8]
General Quinolines & Carboxylic Acids N/AIncompatible with strong oxidizing agents, strong bases, and amines; Hazardous decomposition products include nitrogen oxides (NOx) and carbon oxides (CO, CO2).[8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for any purpose, including disposal, the following PPE is mandatory. This is a non-negotiable standard for minimizing exposure risk.[1]

Protection TypeSpecific EquipmentStandardRationale
Eye and Face Chemical splash goggles or safety glasses with side shields.OSHA 29 CFR 1910.133 or EN 166Protects against splashes and airborne particles, addressing the serious eye irritation hazard noted in analogs.[7][8][11]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents direct contact with skin, mitigating the skin irritation potential.[12] Gloves must be inspected before use and disposed of after contamination.
Body Laboratory coat.N/APrevents contamination of personal clothing.
Respiratory Use in a chemical fume hood or well-ventilated area.N/AMinimizes inhalation of dust or aerosols, addressing the potential for respiratory irritation.[12]

Step-by-Step Disposal Protocol

The primary goal is to ensure that this compound and any materials contaminated with it are collected and disposed of through an approved hazardous waste program.[5] Under no circumstances should this chemical or its solutions be poured down the drain or placed in regular trash .[2][3]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[1]

Solid Waste:

  • Designate a Container: Use a clearly labeled, sealable container designated for solid hazardous waste. The container must be compatible with the chemical.

  • Transfer Waste: Carefully place any unused solid this compound into the container.

  • Collect Contaminated Materials: All disposable items that have come into contact with the compound (e.g., weighing paper, contaminated gloves, pipette tips, bench paper) must also be placed in this container.[1]

Liquid Waste:

  • Designate a Container: Use a clearly labeled, sealable container for liquid hazardous waste, typically a solvent carboy.

  • Transfer Waste: Collect any solutions containing this compound in this designated container.

  • Avoid Mixing: Do not mix this waste stream with incompatible chemicals. Based on analog data, avoid mixing with strong oxidizing agents, strong bases, or amines.[8]

Container Labeling

Accurate labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste".[13]

  • The full chemical name: "this compound".

  • The CAS Number: "303010-02-8".

  • An indication of the hazards (e.g., "Irritant," "Harmful").

  • The accumulation start date.

Temporary Storage
  • Secure Closure: Ensure the waste container lid is securely fastened to prevent spills or the release of vapors.[1]

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central waste storage facility.

  • Secondary Containment: Place the container in a secondary containment bin to control any potential leaks.

Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Information: Provide them with the information from your waste label. They will give you specific instructions for pickup and final disposal in accordance with local and national regulations.[4]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE detailed in Section 3.

  • Contain the Spill:

    • For Solid Spills: Gently sweep or vacuum up the material to avoid creating dust. Place the collected material into your designated solid hazardous waste container.[5]

    • For Liquid Spills: Cover the spill with a non-flammable absorbent material such as vermiculite, sand, or diatomaceous earth.[2][4]

  • Collect Absorbed Material: Scoop the absorbent material into the solid hazardous waste container.

  • Decontaminate the Area: Once the bulk of the spill is removed, wash the contaminated surface with soap and water. Collect the cleaning materials and initial washings as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the safe management and disposal of a chemical like this compound, where specific hazard data is lacking.

G Chemical Disposal Decision Workflow cluster_0 Phase 1: Assessment & Preparation cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Final Disposal start Handling of 5,8-Dimethyl-4- hydroxyquinoline-3-carboxylic acid sds_check Is a specific Safety Data Sheet (SDS) with disposal info available? start->sds_check treat_hazardous ACTION: Treat as Hazardous Waste based on Precautionary Principle & Analog Data sds_check->treat_hazardous No disposal Follow EHS instructions for pickup and compliant final disposal. sds_check->disposal Yes (Follow SDS) ppe Don Mandatory PPE: Goggles, Gloves, Lab Coat treat_hazardous->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste: (Unused chemical, contaminated labware) Place in SOLID waste container. segregate->solid_waste liquid_waste Liquid Waste: (Solutions containing the chemical) Place in LIQUID waste container. segregate->liquid_waste label_container Label Container Correctly: (Name, CAS#, 'Hazardous Waste') solid_waste->label_container liquid_waste->label_container store Store in designated, secure, and ventilated area with secondary containment. label_container->store contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor. store->contact_ehs contact_ehs->disposal

Caption: Decision workflow for handling and disposing of chemicals with incomplete safety data.

References

  • Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Pentachemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Maybridge. (2023). SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-Hydroxyquinoline-3-carboxylic acid.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Hydroxyquinoline-2-carboxylic acid, hydrate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, (E)-.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 8-Hydroxyquinoline-2-carboxylic acid.
  • Healthcare Environmental Resource Center (HERC). (n.d.). Hazardous Waste Pharmaceuticals.

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A Comprehensive Guide to the Safe Handling of 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: At the time of publication, a specific Safety Data Sheet (SDS) for 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (CAS No. 303010-02-8) was not publicly available. This guide has been developed by synthesizing safety data from structurally analogous compounds, including other quinoline and carboxylic acid derivatives. It is imperative to obtain and review the compound-specific SDS from your supplier before commencing any work and to perform a thorough risk assessment for your specific experimental conditions.

Introduction: Understanding the Hazard Profile

This compound is a member of the quinoline family, a class of heterocyclic aromatic compounds with diverse applications in medicinal chemistry.[1] While the toxicological properties of this specific compound have not been exhaustively studied, an analysis of its structural motifs—a quinoline core and a carboxylic acid group—necessitates a cautious approach to its handling.[2] Structurally similar compounds, such as other hydroxyquinoline carboxylic acids, are known to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][4] Therefore, all handling procedures must be executed with the assumption that this compound possesses similar hazardous properties.

Essential Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of laboratory safety when handling potentially hazardous chemical compounds. The following table outlines the minimum required PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[5][6][7]Provides a barrier against accidental splashes of solutions or contact with airborne powder, protecting against potential serious eye irritation.[6][8] Ensure goggles provide a complete seal around the eyes.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[5][8] Consider double-gloving for added protection during high-risk procedures.[7]Protects the skin from direct contact. Gloves should be inspected for any signs of degradation or punctures before use and changed immediately upon contamination.[6] Do not reuse disposable gloves.[10]
Body Protection A full-length laboratory coat must be worn and kept buttoned.[6] A chemical-resistant apron is recommended when handling larger quantities.[8]Prevents contamination of personal clothing and skin.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[5][6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is necessary.[6]Based on data from similar compounds, inhalation may cause respiratory irritation.[3]
Foot Protection Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[6][9]Protects feet from spills and falling objects.

Step-by-Step Operational Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following diagram illustrates the standard procedure for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prepare Work Area (Certified Fume Hood) don_ppe 2. Don Full PPE weigh 4. Weigh Compound Carefully (Minimize Dust Generation) prep_area->weigh Proceed to Handling gather_materials 3. Assemble All Necessary Equipment & Waste Containers transfer 5. Transfer Solid Using Spatula dissolve 6. Dissolve by Adding Solid to Solvent Slowly decontaminate 7. Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste 8. Segregate & Dispose of Hazardous Waste doff_ppe 9. Doff PPE Correctly wash_hands 10. Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[6]

    • Ensure the fume hood is functioning correctly before commencing work.

    • Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated hazardous waste containers, before handling the chemical.[6]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before entering the designated handling area.[8]

  • Handling the Compound :

    • Weighing : Carefully weigh the desired amount of the solid compound on a weigh boat or paper inside the fume hood to contain any potential dust.[6]

    • Transfer : Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[6]

    • In Solution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[6]

  • Post-Handling Procedures :

    • Decontamination : Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by washing with soap and water.[5][8]

    • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]

    • Wash hands thoroughly with soap and water after removing PPE.

Spill Management and Disposal Plan

Proper management of spills and waste is a critical component of the chemical lifecycle and is mandated by regulatory bodies such as the EPA.[11]

Spill Management Protocol

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbent material and place it in a designated, clearly labeled hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal Plan

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[12]

  • Waste Segregation : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[6][8]

  • Containerization : Collect waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often recommended.[12] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Final Disposal : Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

First Aid Measures

In case of exposure, immediate action is crucial.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[3][13]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[2][3]

Always show the Safety Data Sheet to the attending medical personnel.[13]

References

  • Proper Disposal of 2-(2-Chloroethyl)
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Application Notes and Protocols for Handling and Storage of Chlorin
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
  • SAFETY D
  • Personal Protective Equipment (PPE) - Solubility of Things.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • This compound | C12H11NO3 | CID 2728219. PubChem.
  • SAFETY DATA SHEET - 4-Hydroxyquinoline-3-carboxylic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Hydroxyquinoline-3-carboxylic acid.
  • Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
  • SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydr
  • SAFETY DATA SHEET - 7-Hydroxycoumarin-3-carboxylic acid. Sigma-Aldrich.
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  • This compound | 303010-02-8. Chemicalbook.
  • 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Safety D
  • 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Sigma-Aldrich.
  • (PDF) CHEMISTRY OF QUINOLINE AND ITS DERIVATIVES (Synthesis and Biological Perspectives).
  • 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0. Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.